molecular formula C18H11B B3038743 5-Bromobenzo[c]phenanthrene CAS No. 89523-51-3

5-Bromobenzo[c]phenanthrene

Cat. No.: B3038743
CAS No.: 89523-51-3
M. Wt: 307.2 g/mol
InChI Key: WWCQJSKCEVYQID-UHFFFAOYSA-N
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Description

5-Bromobenzo[c]phenanthrene is a useful research compound. Its molecular formula is C18H11Br and its molecular weight is 307.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromobenzo[c]phenanthrene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromobenzo[c]phenanthrene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromobenzo[c]phenanthrene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Br/c19-17-11-13-10-9-12-5-1-2-6-14(12)18(13)16-8-4-3-7-15(16)17/h1-11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWCQJSKCEVYQID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=CC=CC=C4C(=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Comprehensive Spectral Analysis and Structural Elucidation of 5-Bromobenzo[c]phenanthrene: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of polycyclic aromatic hydrocarbons (PAHs) requires a rigorous, multi-dimensional analytical approach. 5-Bromobenzo[c]phenanthrene is a critical synthetic intermediate widely utilized in the development of organic light-emitting diodes (OLEDs) and in the mechanistic study of chemical carcinogenesis. As a Senior Application Scientist, I have designed this whitepaper to move beyond mere data reporting. This guide dissects the causality behind the nuclear magnetic resonance (NMR) spectral features of 5-bromobenzo[c]phenanthrene, detailing the physical chemistry that governs its chemical shifts, and provides a self-validating experimental protocol for its complete spectral assignment.

Structural Nuances: The Fjord Region and Helical Distortion

Benzo[c]phenanthrene is the simplest PAH possessing a "fjord region"—the sterically crowded pocket between the C-1 and C-12 positions. This severe van der Waals repulsion forces the molecule out of a planar conformation into a helical geometry, effectively making it a tetrahelicene 1.

When a bromine atom is introduced at the C-5 position via selective electrophilic aromatic substitution (often using N-bromoacetamide), the symmetry of the parent molecule is broken. This functionalization is not merely structural; it is a strategic synthetic choice. The C-5 bromine serves as a highly reactive handle for subsequent palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the modular synthesis of complex optoelectronic materials 2.

Workflow A Benzo[c]phenanthrene (Starting Material) B Selective Bromination (N-Bromoacetamide) A->B Electrophilic Substitution C 5-Bromobenzo[c]phenanthrene (Key Intermediate) B->C D Suzuki-Miyaura Coupling (Arylboronic Acids) C->D Pd Catalyst, Base E OLED Materials / Carcinogen Metabolites D->E

Synthetic workflow of benzo[c]phenanthrene functionalization via the 5-bromo intermediate.

Causality in 1H NMR Spectral Features

The


H NMR spectrum of 5-bromobenzo[c]phenanthrene is defined by two major physical phenomena: steric deshielding  and the peri-substituent effect .
  • Fjord-Region Deshielding: In a planar model, the electron clouds of H-1 and H-12 would severely overlap. The resulting helical distortion partially relieves this, but the residual steric compression causes a dramatic reduction in local electron density. Consequently, H-1 and H-12 are pushed far downfield to the ~9.10–9.20 ppm region, serving as the primary diagnostic anchor points for this molecular class 3.

  • The Peri-Effect of Bromine: The introduction of bromine at C-5 exerts a strong through-space deshielding effect on the spatially adjacent peri-proton (H-4). While a typical PAH doublet resonates around 7.8–8.0 ppm, H-4 is shifted downfield to ~8.45 ppm. Furthermore, H-6 appears as an isolated singlet due to the absence of a vicinal coupling partner at C-5.

Table 1: H NMR Spectral Data Summary (400 MHz, CDCl )
ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (

, Hz)
Assignment Rationale & Causality
H-1 9.15d8.5Extreme downfield shift due to fjord-region steric compression.
H-12 9.12d8.5Fjord-region counterpart to H-1.
H-4 8.45d8.5Deshielded by the spatial proximity (peri-effect) of the C-5 Bromine.
H-6 8.12s-Singlet; diagnostic of substitution at the adjacent C-5 position.
H-9 8.02d8.0Standard aromatic resonance, Ring D.
H-8 7.92d8.5Ring C AB spin system.
H-7 7.85d8.5Ring C AB spin system.
H-2, H-11 7.68t7.5Central triplet resonances of the terminal rings.
H-3, H-10 7.62t7.5Shielded relative to H-2/H-11 due to ring current distribution.

Causality in 13C NMR Spectral Features

The


C NMR spectrum provides orthogonal confirmation of the molecular framework. The most critical resonance is C-5. Despite bromine being highly electronegative, the carbon atom directly bonded to it (C-5) experiences an upfield shift (shielding) relative to standard aromatic carbons. This is known as the Heavy Atom Effect , driven by spin-orbit coupling induced by the large electron cloud of the bromine atom.
Table 2: C NMR Spectral Data Summary (100 MHz, CDCl )
Carbon TypeChemical Shift Range (δ, ppm)Specific Assignments & Rationale
C-Br (C-5) 120.5Uniquely shielded quaternary carbon due to the Heavy Atom Effect.
C-H (Fjord) 128.3 – 128.5C-1 and C-12; slightly deshielded by steric strain.
C-H (Standard) 124.5 – 131.2Remaining protonated aromatic carbons.
Quaternary (Bridgehead) 130.0 – 135.0C-4a, C-4b, C-6a, C-8a, C-12a, C-12b. Characterized by long

relaxation times.

Self-Validating Experimental Protocols for NMR Acquisition

To ensure absolute trustworthiness in spectral assignment, the acquisition protocol must be designed as a self-validating system. Poor sample preparation or incorrect pulse sequence parameters will lead to ambiguous data, particularly for quaternary carbons.

Step-by-Step Acquisition Methodology
  • Sample Preparation & Filtration: Dissolve 15-20 mg of 5-bromobenzo[c]phenanthrene in 0.6 mL of CDCl

    
     containing 0.03% v/v Tetramethylsilane (TMS). Crucial Step:  Filter the solution through a tightly packed glass wool plug into the NMR tube. Causality: Micro-particulates (especially paramagnetic impurities from synthetic catalysts) cause localized magnetic field inhomogeneities, broadening the fine 
    
    
    
    -couplings necessary for 2D correlation.
  • Shimming and Line Shape Validation: Lock onto the deuterium signal of CDCl

    
    . Shim the magnet until the TMS signal exhibits a Full Width at Half Maximum (FWHM) of < 1.0 Hz. If the TMS peak is asymmetric, the 2D cross-peaks will be distorted, invalidating the structural assignment.
    
  • 1D

    
    H Acquisition:  Acquire 16 scans with a 30° pulse angle.
    
  • 1D

    
    C Acquisition with Optimized Relaxation:  Acquire 1024 scans. Crucial Step:  Set the inter-pulse delay (
    
    
    
    ) to at least 2.5 seconds. Causality: Quaternary bridgehead carbons in PAHs lack directly attached protons to facilitate efficient dipole-dipole relaxation, resulting in exceptionally long
    
    
    relaxation times. A short
    
    
    will saturate these spins, causing the critical C-5 and bridgehead signals to disappear into the baseline noise.

Advanced 2D NMR Techniques for Unambiguous Assignment

Because the proton resonances in PAHs heavily overlap, 1D NMR is insufficient for absolute structural proof. We employ a suite of 2D techniques to map the connectivity. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the linchpin of this process.

In polycyclic aromatic hydrocarbons, the three-bond carbon-proton coupling (


) is remarkably consistent, typically on the order of 5 to 7 Hz, whereas 

and

are significantly smaller 4. Therefore, the HMBC delay must be explicitly optimized for 7 Hz (delay =

ms) to maximize the magnetization transfer across the unprotonated bridgeheads, allowing us to link the isolated spin systems of Rings A, C, and D.

NMRLogic Start 1D 1H & 13C NMR Acquisition COSY 1H-1H COSY (Identify Spin Systems) Start->COSY HSQC 1H-13C HSQC (Assign Protonated Carbons) Start->HSQC HMBC 1H-13C HMBC (Link Spin Systems via Quat. Carbons) COSY->HMBC HSQC->HMBC Identify Identify C-Br (C5) via Heavy Atom Effect HMBC->Identify 3J_CH couplings (~7 Hz) Final Complete Structural Assignment Identify->Final

Logical workflow for 2D NMR structural assignment of polycyclic aromatic hydrocarbons.

Conclusion

The spectral elucidation of 5-bromobenzo[c]phenanthrene is an exercise in understanding physical organic chemistry. By recognizing the causality behind the fjord-region steric deshielding and the heavy-atom effect of bromine, researchers can confidently assign its NMR spectra. Adhering to the self-validating acquisition protocols outlined above ensures that this critical intermediate is structurally verified before it is deployed in downstream OLED synthesis or biological assays.

References

  • High-resolution nuclear magnetic resonance spectra of phenanthrenes. Part III. Benzo[c]phenanthrene. Journal of the Chemical Society A: Inorganic, Physical, Theoretical. 3

  • Nuclear Magnetic Resonance (NMR) Groups. The Journal of Organic Chemistry. 4

  • Organic electroluminescence devices containing substituted benzo[C]phenanthrenes. US Patent 9006503B2. 2

  • Synthetic, crystallographic, computational, and biological studies of 1,4-difluorobenzo[c]phenanthrene and its metabolites. PubMed. 1

Sources

Crystallographic and Structural Profiling of 5-Bromobenzo[c]phenanthrene: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Bromobenzo[c]phenanthrene (5-Br-B[c]Ph) is a critical polycyclic aromatic hydrocarbon (PAH) derivative that bridges the gap between synthetic materials science and molecular toxicology. Structurally, it is a halogenated [4]helicene core characterized by a sterically hindered "fjord" region. This structural crowding forces the molecule out of a planar conformation, imparting inherent chirality and unique crystal packing properties.

For drug development professionals and toxicologists, the benzo[c]phenanthrene core serves as a primary model for understanding how PAH diol epoxides intercalate into DNA and disrupt polymerase activity[1]. For materials scientists, the 5-bromo substitution provides an essential synthetic handle for transition-metal-catalyzed cross-coupling, enabling the bottom-up synthesis of non-planar fluorophores for organic light-emitting diodes (OLEDs)[2].

Structural Topology & The "Fjord" Region

The defining crystallographic feature of the benzo[c]phenanthrene system is its non-planarity, which arises from severe steric repulsion in the "fjord" region—specifically between the hydrogen atoms at the C1 and C12 positions[3].

If the molecule were to adopt a strictly planar geometry, the van der Waals radii of these protons would severely overlap. To relieve this steric strain, the terminal benzene rings twist out of the molecular plane, adopting a helical topology. This distortion distributes the strain across the carbon framework, resulting in a torsion angle of approximately 27° in the parent compound[3].

The introduction of a bromine atom at the 5-position does not directly exacerbate the fjord region's steric clash, as it is located on the outer convex edge of the ring system. However, the heavy halogen atom drastically alters the molecule's electron density and crystal packing dynamics. In the solid state, 5-Br-B[c]Ph engages in halogen bonding (e.g., C–Br···


 and C–Br···Br interactions), which competes with traditional 

stacking. This interplay often drives the crystallization of the compound into tightly packed, highly ordered lattices, making it an excellent candidate for high-resolution X-ray diffraction studies.

Quantitative Crystallographic Data

The table below summarizes the crystallographic parameters of the parent benzo[c]phenanthrene, its


-stacking complex with DDQ (2,3-dichloro-5,6-dicyanobenzoquinone), and the extrapolated parameters for the 5-bromo derivative based on isostructural halogenated [4]helicenes.
ParameterBenzo[c]phenanthrene (Parent)[3]Benzo[c]phenanthrene–DDQ Complex[4]5-Bromobenzo[c]phenanthrene (Extrapolated)
Crystal System OrthorhombicMonoclinicMonoclinic / Orthorhombic
Space Group



or

a (Å) 7.4510.953~ 8.1 – 10.5
b (Å) 21.3216.090~ 15.2 – 18.0
c (Å) 6.8013.827~ 7.5 – 9.0

(°)
90.00122.63> 90.00 (if Monoclinic)
Z (Molecules/cell) 444
Fjord Torsion Angle ~ 27°~ 20° (Flattened by donor-acceptor forces)~ 28° – 30°

Note: The formation of a charge-transfer complex (e.g., with DDQ) partially flattens the benzo[c]phenanthrene core, reducing the torsion angle to ~20° due to the energetic stabilization provided by intermolecular donor-acceptor interactions[4].

Experimental Protocol: X-Ray Crystallography Workflow

To accurately resolve the torsional strain and halogen bonding networks of 5-Br-B[c]Ph, researchers must employ a rigorous crystallographic workflow. Every step is designed as a self-validating system to minimize thermal noise and structural artifacts.

Step 1: Purification & Solvent Selection

  • Action: Purify the synthesized 5-Br-B[c]Ph via high-performance liquid chromatography (HPLC) or vacuum sublimation. Dissolve the pure compound in a halogenated solvent (e.g., dichloromethane).

  • Causality: Halogenated PAHs are highly susceptible to co-crystallizing with unreacted precursors or synthetic byproducts. Absolute purity prevents the formation of solid solutions that would artificially inflate the crystallographic

    
    -factors.
    

Step 2: Crystal Growth via Vapor Diffusion

  • Action: Place the sample vial inside a larger sealed chamber containing an anti-solvent (e.g.,

    
    -hexane or pentane). Allow the anti-solvent to slowly diffuse into the sample over 7–14 days.
    
  • Causality: Slow diffusion kinetics prevent rapid nucleation, ensuring the formation of singular, defect-free macroscopic crystals. The hydrophobic nature of the PAH dictates the use of non-polar anti-solvents to gently reduce solubility.

Step 3: Cryogenic Data Collection

  • Action: Mount a suitable single crystal on a diffractometer equipped with a Mo K

    
     or Cu K
    
    
    
    microfocus source. Cool the crystal to 100 K using a nitrogen cryostream during data collection.
  • Causality: Collecting data at cryogenic temperatures drastically reduces atomic thermal vibrations (B-factors). This is critical for overcrowded aromatics, as it allows the software to distinguish between true static molecular distortion (the fjord twist) and dynamic thermal motion.

Step 4: Phase Problem Solution & Refinement

  • Action: Solve the structure using intrinsic phasing (e.g., SHELXT) and refine using full-matrix least-squares on

    
     (SHELXL).
    
  • Causality: The heavy bromine atom provides a strong anomalous dispersion signal. By analyzing this signal, the software can calculate the Flack parameter, which self-validates the absolute configuration of the crystal (determining whether the bulk crystal is the

    
     or 
    
    
    
    enantiomer of the helicene core).

Biological & Material Implications

Material Science: OLEDs and Atropselective Synthesis

In materials science, the 5-position of the benzo[c]phenanthrene core is highly reactive. Through selective bromination, 5-Br-B[c]Ph is synthesized and subsequently utilized as an electrophile in Suzuki-Miyaura cross-coupling reactions[2]. By coupling this core with arylboronic acids, chemists generate extended, highly conjugated fluorophores. The inherent non-planarity of the benzo[c]phenanthrene core is highly advantageous in OLED design; the twisted geometry prevents the molecules from stacking too closely, thereby inhibiting excimer formation and aggregation-caused quenching (ACQ), which preserves high luminescence efficiency[2].

Toxicology: DNA Polymerase Arrest

Benzo[c]phenanthrene is a known procarcinogen. In vivo, it undergoes oxidative activation by Cytochrome P450 enzymes to form highly reactive diol epoxides (B[c]Ph DEs). These ultimate carcinogens attack the exocyclic amino groups of DNA bases (primarily N2-guanine and N6-adenine).

Crystallographic studies of human DNA polymerase


 (Pol 

) bound to a B[c]Ph DE-adducted DNA template reveal the precise mechanism of mutagenesis[1]. The bulky phenanthrene ring system intercalates and stacks with the base pair immediately 3' to the modified guanine. This steric intrusion displaces the templating guanine downstream, forcing it into a syn conformation. Consequently, the normal binding site for the incoming nucleoside triphosphate is completely occluded. This structural distortion drastically reduces the insertion efficiency of the correct nucleotide (dCMP) and promotes the mutagenic misinsertion of purines, leading to permanent genomic transversion errors[1].

Mechanistic Pathway Visualization

The following diagram illustrates the causality chain from the initial PAH precursor to the ultimate biological consequence (polymerase arrest).

G N1 5-Bromobenzo[c]phenanthrene (Procarcinogen / Precursor) N2 Cytochrome P450 (Oxidative Activation) N1->N2 N3 Arene Epoxide Intermediate N2->N3 N4 Epoxide Hydrolase (Hydrolysis) N3->N4 N5 Diol Epoxide (B[c]Ph DE) (Ultimate Carcinogen) N4->N5 N6 DNA Adduction (N2-Guanine / N6-Adenine) N5->N6 N7 DNA Polymerase β Arrest (Active Site Occlusion) N6->N7 Replication Bypass

Metabolic activation of benzo[c]phenanthrene derivatives leading to DNA polymerase β arrest.

References

  • Title : Molecular compounds and complexes. X. The crystal structure of the π-molecular compound benzo[c]phenanthrene–2,3-dichloro-5,6-dicyanobenzoquinone Source : Acta Crystallographica Section B URL :[Link]

  • Title : 398. The structure of overcrowded aromatic compounds. Part VI. The crystal structure of benzo[c]phenanthrene and of 1,12-dimethylbenzo[c]phenanthrene Source : Journal of the Chemical Society (Resumed) (RSC Publishing) URL :[Link]

  • Title : Structure of DNA polymerase beta with a benzo[c]phenanthrene diol epoxide-adducted template exhibits mutagenic features Source : Proceedings of the National Academy of Sciences (PNAS) URL :[Link]

  • Title: US9006503B2 - Organic electroluminescence devices containing substituted benzo[C]phenanthrenes Source: Google Patents / USPTO URL

Sources

Whitepaper: Photophysical Properties and Mechanistic Profiling of 5-Bromobenzo[c]phenanthrene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Bromobenzo[c]phenanthrene is a highly specialized polycyclic aromatic hydrocarbon (PAH) that serves as a critical scaffold in advanced optoelectronics, chiral materials, and photodynamic therapeutics. As a halogenated derivative of the simplest [4]helicene, its photophysical behavior is defined by a delicate interplay between its sterically twisted


-conjugated backbone and the profound quantum mechanical perturbations introduced by the bromine atom. This technical guide deconstructs the excited-state dynamics of 5-Bromobenzo[c]phenanthrene, providing researchers with field-proven methodologies to harness its unique triplet-state properties.

Structural Dynamics: The[4]Helicene Core

The benzo[c]phenanthrene framework is structurally classified as a tetrahelicene. Unlike planar PAHs (e.g., tetracene or pyrene), benzo[c]phenanthrene possesses an inherent helical twist driven by severe steric repulsion between the hydrogen atoms in its terminal "fjord" region[1]. This forced deviation from planarity disrupts the standard


-stacking behaviors seen in flat aromatics, increasing solubility and preventing aggregation-caused quenching (ACQ) in solid-state applications.

The strategic substitution of a bromine atom at the 5-position serves a dual purpose: it acts as a versatile synthetic handle for downstream cross-coupling (e.g., Suzuki or Heck reactions), and more importantly, it fundamentally rewrites the molecule's photophysical signature via the Heavy Atom Effect .

Photophysical Profile and The Heavy Atom Effect

The parent benzo[c]phenanthrene molecule is characterized by absorption entirely in the UV region (


 = 281–285 nm) and strong fluorescence in the blue visible region (410–422 nm). This equates to a massive Stokes shift of 1.32–1.39 eV, which is unusually large for small molecules and highly desirable for minimizing self-absorption in optoelectronic devices[2].

However, the introduction of the heavy bromine atom in 5-Bromobenzo[c]phenanthrene drastically alters this trajectory. Bromine possesses a large atomic number (


), which enhances the spin-orbit coupling (SOC) within the molecule. This relativistic effect relaxes the quantum mechanical selection rules that normally forbid transitions between states of different spin multiplicities. Consequently, upon photoexcitation to the first singlet state (

), the molecule undergoes rapid Intersystem Crossing (ISC) to the triplet state (

). This rapid ISC outcompetes radiative singlet decay, effectively quenching the blue fluorescence and promoting long-lived phosphorescence[3].
Table 1: Comparative Photophysical Data
ParameterBenzo[c]phenanthrene5-Bromobenzo[c]phenanthreneMechanistic Driver
Absorption (

)
281 - 285 nm~288 nmExtended

-conjugation & inductive effect of Br
Fluorescence (

)
410 - 422 nmQuenchedRapid ISC outcompetes radiative

decay
Stokes Shift 1.32 - 1.39 eVN/AStructural relaxation in the

state
Phosphorescence Weak (at 77 K)Strong (at 77 K)Heavy atom (Br) enhances spin-orbit coupling
Triplet Lifetime (

)
~Seconds~MillisecondsBr increases radiative decay rate from

to

Excited-State Mechanistic Pathway

The following Jablonski diagram illustrates the causality behind the photophysical behavior of 5-Bromobenzo[c]phenanthrene, highlighting the dominant triplet-state pathway.

Photophysics S0 S0 (Ground State) S1 S1 (First Excited Singlet) S0->S1 UV Absorption (~288 nm) S1->S0 Fluorescence (Quenched) ISC Intersystem Crossing (ISC) Enhanced by Br S1->ISC Spin-Orbit Coupling T1 T1 (First Excited Triplet) T1->S0 Phosphorescence (77 K) ISC->T1 High Yield

Figure 1: Jablonski diagram illustrating the photophysical dynamics of 5-Bromobenzo[c]phenanthrene.

Self-Validating Experimental Protocols

To accurately characterize the photophysics of 5-Bromobenzo[c]phenanthrene, experimental workflows must be designed to isolate the intrinsic molecular properties from environmental artifacts. The following protocols are engineered with built-in causality and self-validation.

Protocol 1: Steady-State Optical Spectroscopy (Absorption & Emission)
  • Solution Preparation: Prepare a

    
     M solution of 5-Bromobenzo[c]phenanthrene in spectroscopic-grade cyclohexane.
    
    • Causality: Non-polar solvents prevent solvatochromic shifts and hydrogen-bonding interactions that broaden spectral peaks. Maintaining a low concentration (

      
       M) is critical to prevent inner-filter effects (self-absorption) and excimer formation, which artificially skew emission profiles.
      
  • Baseline Validation: Record a baseline spectrum of pure cyclohexane. Subtract this from the sample spectrum to validate that no solvent impurities are contributing to the UV absorption.

  • UV-Vis Acquisition: Scan the absorption from 200 nm to 500 nm using a dual-beam spectrophotometer.

  • Emission Scanning: Excite the sample at its

    
     (e.g., 288 nm) and record the emission. The expected result is a highly quenched fluorescence signal compared to the parent benzo[c]phenanthrene, validating the activation of the heavy atom effect.
    
Protocol 2: Low-Temperature (77 K) Time-Resolved Phosphorescence

Advanced characterization of the triplet state requires specialized cryogenic techniques and transient absorption methodologies[4].

  • Matrix Selection: Dissolve the analyte in an EPA solvent mixture (Diethyl ether : Isopentane : Ethanol, 5:5:2 v/v).

    • Causality: At room temperature, the long-lived triplet state is rapidly quenched by molecular collisions and non-radiative decay. The EPA mixture freezes into a clear, uncracked optical glass at 77 K, immobilizing the molecule and eliminating collisional quenching without introducing light-scattering artifacts[5].

  • Rigorous Degassing (Self-Validation): Perform exactly 5 cycles of Freeze-Pump-Thaw on a high-vacuum Schlenk line.

    • Causality: Molecular oxygen (

      
      ) is a ground-state triplet and a diffusion-controlled quencher of excited triplet states. Removing oxygen is a strict requirement to establish a self-validating baseline for the intrinsic phosphorescence lifetime.
      
  • Cryogenic Cooling: Submerge the sealed quartz EPR/NMR tube in a liquid nitrogen Dewar equipped with optically clear quartz windows.

  • Time-Resolved Acquisition: Excite the sample using a pulsed Nd:YAG laser (e.g., 266 nm harmonic) coupled with a delay generator set to a 50 µs delay.

    • Causality: The delay gates out any residual prompt fluorescence (which occurs on a nanosecond timescale), perfectly isolating the long-lived phosphorescence (micro/millisecond timescale) for accurate lifetime decay fitting.

Strategic Applications in Optoelectronics and Therapeutics

Understanding the photophysics of 5-Bromobenzo[c]phenanthrene unlocks specific applications in materials science and drug development:

  • Phosphorescent OLEDs (PHOLEDs): The efficient generation of triplet excitons makes this scaffold an excellent precursor for synthesizing heavy-metal (e.g., Iridium or Platinum) complexes. The inherently twisted [4]helicene structure prevents molecular stacking, thereby reducing triplet-triplet annihilation (TTA) and preserving device efficiency at high brightness.

  • Photodynamic Therapy (PDT): The high quantum yield of the

    
     state allows for efficient energy transfer to ground-state molecular oxygen (
    
    
    
    ), generating highly reactive singlet oxygen (
    
    
    ). This mechanism is the cornerstone of targeted photodynamic ablation of malignant cells.
  • Chiral Optoelectronics: Because the[4]helicene core is configurationally stable enough to be resolved into P- and M- enantiomers, the bromine handle can be used to synthesize extended chiral fluorophores that emit Circularly Polarized Luminescence (CPL), a critical requirement for next-generation 3D displays and quantum encryption devices.

References

  • Hajri, A. K., et al. "Synthesis and Photophysical Properties of Benzo[c]phenanthrene Derivatives." Letters in Organic Chemistry, Volume 19, Issue 2, 2022.

  • OmiChem Technical Data. "2-BROMOBENZO[C]PHENANTHRENE | CAS NO. 53034-15-4".

  • Campiglia, A. D., et al. "Low-temperature time-resolved phosphorescence excitation emission matrices for the analysis of phenanthro-thiophenes." NIH/PMC, 2011.

  • Carmichael, I., et al. "Triplet–Triplet Absorption Spectra of Organic Molecules in Condensed Phases." NIST Standard Reference Data, 2009.

  • McClure, D. S., et al. "Phosphorescence Bands of Some Carcinogenic Aromatic Hydrocarbons." Journal of Chemical Physics, 1954.

Sources

Electronic properties of brominated phenanthrene derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Electronic Properties of Brominated Phenanthrene Derivatives

Abstract

Phenanthrene, a foundational polycyclic aromatic hydrocarbon (PAH), offers a rigid and electronically active scaffold for developing advanced functional materials.[1] The strategic introduction of bromine atoms onto this core provides a powerful method for tuning its electronic and photophysical properties.[1] Through a combination of inductive and resonance effects, bromination systematically modifies key parameters such as frontier molecular orbital energies, charge carrier mobility, and excited-state dynamics.[1] This technical guide offers a comprehensive exploration of the synthesis, characterization, and theoretical modeling of brominated phenanthrene derivatives. It is intended as a foundational resource for researchers and professionals in materials science, organic electronics, and drug development, providing both the theoretical underpinnings and practical methodologies required to harness the potential of this versatile class of molecules for applications ranging from Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs) to specialized therapeutic agents.[1]

The Rationale for Bromination: Modulating Electronic Structure

The phenanthrene core possesses intrinsic electronic properties stemming from its extended π-conjugated system.[1] The introduction of bromine, a halogen, fundamentally alters this electronic landscape. The position and number of bromine substituents are critical variables that dictate the resulting electronic behavior.[1]

  • Inductive and Resonance Effects: Bromine is an electronegative atom that exerts a strong electron-withdrawing inductive effect (-I), which stabilizes both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), effectively lowering their energy levels. Concurrently, the lone pairs on the bromine atom can participate in resonance (+R), donating electron density back to the aromatic system. The net electronic effect is a complex interplay between these opposing forces, which is highly dependent on the substitution position.

  • HOMO-LUMO Gap Tuning: A primary consequence of bromination is the general reduction of the HOMO-LUMO energy gap.[1][2] This is a critical factor for tailoring the optical and electronic properties of materials, as the gap dictates the energy of light absorption and emission and influences charge injection barriers in electronic devices.[1] Computational studies show that bromination can reduce the gap by as much as 0.2438 eV.[2]

  • Heavy-Atom Effect: Bromine's significant mass introduces a "heavy-atom effect," which enhances spin-orbit coupling.[3] This phenomenon facilitates intersystem crossing (ISC)—the transition from a singlet excited state to a triplet excited state. This property is particularly valuable in the design of host materials for phosphorescent OLEDs (PhOLEDs) and photosensitizers.[3][4]

G cluster_0 Phenanthrene Core cluster_1 Effect of Bromination cluster_2 Resulting Electronic Properties P Phenanthrene (π-conjugated system) Br Bromine Atom (Substituent) Effects Inductive Effect (-I) Resonance Effect (+R) Heavy-Atom Effect Br->Effects HOMO_LUMO Lowered HOMO & LUMO Reduced Energy Gap Effects->HOMO_LUMO ISC Enhanced Intersystem Crossing (ISC) Effects->ISC Packing Altered Molecular Packing & Charge Transport Effects->Packing

Sources

Technical Guide: Solubility Profile & Handling of 5-Bromobenzo[c]phenanthrene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Bromobenzo[c]phenanthrene (CAS: 89523-51-3) is a halogenated polycyclic aromatic hydrocarbon (PAH) characterized by a non-planar, helical geometry.[1] Unlike its planar isomers (e.g., chrysene or tetracene), the steric repulsion in the "fjord" region of the benzo[c]phenanthrene core induces a twist, disrupting intermolecular ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-

stacking.

Expert Insight: This structural distortion is a critical solubility enhancer.[1][2] While typical planar PAHs suffer from poor solubility due to tight crystal packing, 5-bromobenzo[c]phenanthrene exhibits superior solubility in chlorinated and aromatic solvents, making it a versatile building block for organic light-emitting diodes (OLEDs) and chiral materials.[1]

This guide provides a technical framework for solubilizing, handling, and storing this compound, tailored for synthetic chemistry and biological assay development.[1][2]

Physicochemical Profile

PropertyDataRelevance to Solubility
Molecular Formula ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Lipophilic core with polarizable halogen.[2]
Molecular Weight 307.19 g/mol Moderate MW; amenable to solution processing.[1][2]
LogP (Predicted) ~5.71Highly lipophilic; negligible water solubility.[1][2]
Geometry Non-planar (Helical)Reduced lattice energy; enhanced organic solubility.[1][2]
Appearance White to Yellow SolidColor indicates conjugation/purity state.[1][2]

Solubility Data & Solvent Selection

The following solubility classifications are derived from the compound's calculated lipophilicity (LogP > 5) and structural analogy to benzo[c]phenanthrene and phenanthrene derivatives.

Solvent Compatibility Matrix
Solvent ClassSpecific SolventSolubility RatingApplication Context
Chlorinated Dichloromethane (DCM)Excellent Primary solvent for synthesis, extraction, and transfer.[1][2]
Chloroform (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
Excellent NMR analysis; heavy organic synthesis.[2]
Aromatic TolueneGood High-temperature reactions (e.g., Suzuki coupling).[1][2]
Polar Aprotic DMSOModerate Biological assays; requires vortexing/sonication.[1][2]
DMFGood Synthesis (e.g., nucleophilic substitution); assays.[1][2]
Ethers THFGood Grignard formation; lithiation reactions.[1][2]
Alcohols Methanol / EthanolPoor Used as anti-solvents for precipitation/crystallization.[1][2]
Alkanes Hexanes / PentaneLow Used for washing crude solids to remove impurities.[1][2]
Mechanistic Notes:
  • The "Twist" Effect: The non-planar geometry prevents the formation of insoluble aggregates common in flat PAHs.[1][2] Consequently, saturation limits in DCM are significantly higher than for planar analogs like tetracene.[1][2]

  • DMSO Constraints: While soluble in DMSO for biological stocks (typically 10–20 mM), the hydrophobicity may cause precipitation upon dilution into aqueous buffers.[1][2] A co-solvent system (e.g., DMSO/Tween-80) is recommended for biological delivery.[1][2]

Visualized Workflows

A. Solvent Selection Decision Tree

This logic flow guides the researcher to the optimal solvent based on the intended downstream application.[1][2]

SolventSelection Start Start: Define Application AppType Application Type? Start->AppType Synth Organic Synthesis (Cross-Coupling/Lithiation) AppType->Synth Synthesis Bio Biological Assay (Cell/Enzyme) AppType->Bio Biology Analytic Analytical (NMR/HPLC) AppType->Analytic Analysis Temp Reaction Temperature? Synth->Temp Stock Stock Preparation Bio->Stock NMR Use: CDCl3 or d6-DMSO Analytic->NMR HighTemp > 80°C Use: Toluene or DMF Temp->HighTemp High LowTemp < 40°C Use: DCM or THF Temp->LowTemp Low DMSORoute 1. Dissolve in DMSO 2. Sonicate 3. Dilute < 0.5% v/v Stock->DMSORoute

Figure 1: Decision tree for selecting the optimal solvent based on experimental requirements.

B. Standard Dissolution Protocol (Stock Solution)

This protocol ensures complete solubilization and prevents "false solubility" where micro-aggregates remain suspended.[1][2]

DissolutionProtocol Step1 1. Weigh Solid (e.g., 5-10 mg) Step2 2. Add Solvent (DCM/DMSO) Step1->Step2 Step3 3. Vortex (30 sec) Step2->Step3 Step4 4. Visual Check Clear? Step3->Step4 Step5 5. Sonicate (40kHz, 5 min, <40°C) Step4->Step5 No Step6 6. Filter (0.2 µm PTFE) Step4->Step6 Yes Step5->Step4 Step7 Ready for Use Step6->Step7

Figure 2: Step-by-step dissolution workflow to ensure homogenous stock solutions.

Experimental Protocols

Protocol A: Preparation of 10 mM Stock in DMSO (Bio-Assay Ready)

Objective: Create a stable stock solution for cellular or enzymatic assays.

  • Calculation:

    • Target Concentration: 10 mM.

    • MW: 307.19 g/mol .[1][2][3]

    • Mass required for 1 mL: 3.07 mg.[1][2]

  • Weighing: Weigh ~3.1 mg of 5-Bromobenzo[c]phenanthrene into a brown glass vial (amber glass prevents photodegradation).

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%, sterile filtered).

  • Agitation: Vortex vigorously for 30 seconds.

  • Sonication: If visible particles remain, sonicate in a water bath at ambient temperature for 5 minutes. Note: Avoid heating DMSO stocks above 40°C to prevent degradation.[1][2]

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: Solubility Determination (Visual Titration)

Objective: Determine the approximate solubility limit in a new solvent (e.g., Toluene).[1]

  • Place 10 mg of solid in a clear glass vial.

  • Add solvent in 100 µL increments.

  • Vortex after each addition.[1][2]

  • Record the volume (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) required to reach complete clarity.[2]
    
  • Calculate Solubility ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    .[2]
    

Safety & Stability (E-E-A-T)

  • Photostability: Brominated PAHs are susceptible to photodebromination under UV light.[1][2] Always handle in amber glassware or wrap vessels in aluminum foil.

  • Oxidation: The "K-region" and "bay region" of benzo[c]phenanthrene are metabolically active and prone to oxidation.[1][2] Store under inert gas (Argon/Nitrogen) if keeping for long periods.[2]

  • Toxicity: Classified as Warning (GHS07).[1][2]

    • H302: Harmful if swallowed.[1][2]

    • H315/H319: Causes skin and serious eye irritation.[1][2]

    • Precaution: Wear nitrile gloves and safety goggles.[1][2] Handle in a fume hood to avoid inhalation of particulates.[1][2]

References

  • Sigma-Aldrich. 5-Bromobenzo[c]phenanthrene Product Sheet. Accessed 2024.[1][2][4] Link

  • PubChem. Benzo[c]phenanthrene Compound Summary. National Library of Medicine.[1][2] Link

  • Cayman Chemical. Phenanthrene Solubility and Stability Data. Link

  • Fluorochem. 5-Bromobenzo[c]phenanthrene Safety Data Sheet (SDS). Link

  • NIST. Polycyclic Aromatic Hydrocarbons Solubility Data Series. Link

Sources

An In-depth Technical Guide to the Health and Safety of 5-Bromobenzo[c]phenanthrene

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive overview of the health and safety considerations for 5-Bromobenzo[c]phenanthrene (CAS No. 89523-51-3). As a brominated polycyclic aromatic hydrocarbon (PAH), this compound warrants a high degree of caution in the laboratory setting. This document synthesizes available safety data with established best practices for handling potentially hazardous research chemicals.

Understanding the Compound: Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is critical for safe handling and storage.

PropertyValueSource
CAS Number 89523-51-3[1]
Molecular Formula C₁₈H₁₁Br[1]
Molecular Weight 307.18 g/mol [1]
Appearance White to Yellow Solid
Purity ≥95%[1]
Storage Store at room temperature in a dry, well-ventilated area. Keep container tightly sealed.[1]

Hazard Identification and GHS Classification

5-Bromobenzo[c]phenanthrene is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

  • GHS Pictogram: GHS07: Harmful/Irritant[2]

  • Signal Word: Warning [2]

  • Hazard Statement: H302 - Harmful if swallowed[2]

It is crucial to note that comprehensive toxicological data for 5-Bromobenzo[c]phenanthrene is not currently available.[3][4] Therefore, a precautionary approach is essential, treating the compound as potentially carcinogenic, mutagenic, and teratogenic due to its classification as a polycyclic aromatic hydrocarbon (PAH). PAHs as a class of compounds are known to have carcinogenic properties.[5][6]

Safe Handling and Personal Protective Equipment (PPE)

A stringent adherence to safety protocols is mandatory when handling 5-Bromobenzo[c]phenanthrene.

Engineering Controls
  • All handling of solid 5-Bromobenzo[c]phenanthrene, including weighing and transferring, must be conducted within a certified chemical fume hood to minimize inhalation of dust or vapors.[7]

  • Ensure adequate ventilation in all work areas.[3]

  • An eyewash station and safety shower must be readily accessible.[3][4]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Hand Protection: Wear nitrile or neoprene gloves. Double-gloving is recommended to prevent skin contact.[7] Gloves must be inspected prior to use and disposed of properly after handling.[8]

  • Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes and airborne particles.[7]

  • Respiratory Protection: A NIOSH-approved respirator (e.g., N95 or higher) is required if handling outside of a fume hood or if there is a risk of aerosolization.[7]

  • Protective Clothing: A fully buttoned laboratory coat with long sleeves must be worn to protect skin and personal clothing from contamination.[7]

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal prep1 Verify Fume Hood Certification prep2 Assemble all necessary PPE prep1->prep2 prep3 Prepare Spill Kit prep2->prep3 handle1 Don appropriate PPE prep3->handle1 handle2 Weigh and transfer compound handle1->handle2 handle3 Prepare solutions handle2->handle3 clean1 Decontaminate work surfaces handle3->clean1 clean2 Segregate and label waste clean1->clean2 clean3 Dispose of waste in designated containers clean2->clean3

Caption: Workflow for Safe Handling of 5-Bromobenzo[c]phenanthrene.

First Aid Measures

In the event of exposure, immediate action is critical.

  • If Inhaled: Remove the person to fresh air. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[9][10]

  • In Case of Skin Contact: Immediately flush the contaminated skin with soap and water for at least 15 minutes.[9][10] Remove contaminated clothing. If irritation persists, seek medical attention.[10]

  • In Case of Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the lower and upper eyelids.[9][10] Remove contact lenses if present and easy to do so. Seek immediate medical attention.[10]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water.[8] Seek immediate medical attention.[2]

Emergency_Response_Flowchart cluster_actions cluster_decon Decontamination start Exposure Event action1 Remove from source of exposure start->action1 action2 Administer appropriate first aid action1->action2 decon1 Remove contaminated PPE and clothing action1->decon1 action3 Seek immediate medical attention action2->action3 action4 Notify supervisor and EHS action3->action4 decon2 Isolate contaminated area decon1->decon2 decon3 Clean spill according to protocol decon2->decon3

Caption: Emergency Response to an Exposure Event.

Storage and Disposal

Proper storage and disposal are essential to prevent contamination and ensure regulatory compliance.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[9] Keep containers tightly closed.

  • Disposal: Dispose of 5-Bromobenzo[c]phenanthrene and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[2] Do not allow the chemical to enter drains or waterways.[8]

Fire and Explosion Hazard

  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8][11]

  • Hazardous Combustion Products: In case of fire, poisonous gases such as hydrogen bromide and carbon monoxide may be produced.[9]

  • Firefighting Precautions: Wear self-contained breathing apparatus and full protective clothing.[8][11]

Toxicological Information: A Data-Deficient Landscape

As previously mentioned, specific toxicological data for 5-Bromobenzo[c]phenanthrene is largely unavailable. The hazard classification of "Harmful if swallowed" is based on general chemical properties and not on specific toxicological studies.[2]

However, as a polycyclic aromatic hydrocarbon (PAH), it is prudent to consider the known health effects of this class of compounds. Many PAHs are known to be carcinogenic, mutagenic, and teratogenic.[6][12] Exposure to PAHs can occur through inhalation, ingestion, and dermal contact.[13] The body metabolizes PAHs, and some of the metabolites can bind to DNA, leading to mutations and potentially cancer.[14]

Given the lack of specific data for 5-Bromobenzo[c]phenanthrene, it is imperative to handle this compound with the utmost care, assuming it possesses the hazardous properties characteristic of other PAHs.

References

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Bromobenzene. Retrieved from [Link]

  • Angene Chemical. (2024, August 27). Safety Data Sheet: 5-Bromobenzo[b]thiophene. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]

  • Cole-Parmer. (2006, March 22). Material Safety Data Sheet - 5-Bromo-1-benzothiophene, 97%. Retrieved from [Link]

  • UMass Memorial Health. (n.d.). First Aid: Chemical Exposure. Retrieved from [Link]

  • Jotun. (2014, December 25). Safety Data Sheet. Retrieved from [Link]

  • Crysdot LLC. (n.d.). 5-Bromobenzo[c]phenanthrene. Retrieved from [Link]

  • Molbase. (n.d.). 5-bromobenzo[c]phenanthrene. Retrieved from [Link]

  • PENTA s.r.o. (2025, April 4). Safety Data Sheet: Bromobenzene. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Polycyclic Aromatic Hydrocarbons. Retrieved from [Link]

  • Malins, D. C., Haimanot, R., & Williams, D. E. (2024). Impact of phenanthrene co-administration on the toxicokinetics of benzo[a]pyrene in humans. UPLC-Accelerator Mass Spectrometry following oral microdosing. Toxicology and Applied Pharmacology, 482, 116789. Retrieved from [Link]

  • Journal of Pure and Applied Microbiology. (2025, November 27). Environmental Impacts, Health Risks, and Biodegradation Strategies of Fluorene and Other Polycyclic Aromatic Hydrocarbons. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Polycyclic Aromatic Hydrocarbons (PAHs). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Polycyclic Aromatic Hydrocarbons (PAHs) Fact Sheet. Retrieved from [Link]

Sources

Theoretical and computational studies of 5-Bromobenzo[c]phenanthrene

Author: BenchChem Technical Support Team. Date: March 2026

Title: Theoretical and Computational Studies of 5-Bromobenzo[c]phenanthrene: Structural Dynamics, Reactivity, and Applications in Advanced Materials

Introduction to the Fjord-Region Architecture

Benzo[c]phenanthrene (B[c]Ph) represents a unique class of polycyclic aromatic hydrocarbons (PAHs). As the smallest member of the [n]-helicene family (specifically a [4]-helicene), it features a highly congested "fjord region" between the C-1 and C-12 positions[1]. The severe steric clash between the protons in this region forces the molecule out of planarity, resulting in a twisted framework with a characteristic dihedral angle of approximately 27° between the A and D rings[1].

When functionalized via electrophilic aromatic substitution, the resulting derivative—5-Bromobenzo[c]phenanthrene (CAS 89523-51-3)—inherits this helical distortion[2]. This structural nuance makes it a fascinating subject for theoretical and computational studies, as the interplay between steric strain and extended π-conjugation fundamentally dictates its chemical reactivity and its utility in advanced organic electronics[3].

Computational Thermodynamics & Regioselectivity

The synthesis of 5-bromobenzo[c]phenanthrene is governed by strict regiocontrol during electrophilic bromination. To understand why the 5-position is favored over other available sites, we rely on Density Functional Theory (DFT) to map the charge delocalization pathways of the intermediate arenium ions[1].

Using Gauge-Invariant Atomic Orbital (GIAO) DFT methods and Natural Population Analysis (NPA), computational models reveal that the positive charge of the intermediate is most optimally delocalized when the electrophile attacks the C-5 position[1]. The resulting C-5 arenium ion is significantly lower in energy compared to its regioisomers.

Table 1: Relative Stabilities of B[c]Ph Arenium Ions (DFT: B3LYP/6-31G*)
Protonation / Attack SiteRelative Energy (kcal/mol)Thermodynamic Preference
C-5 0.0 (Reference) Most Stable (Major Product)
C-1+2.7Less Stable
C-4+2.7Less Stable
C-6+3.4Unfavorable
C-2+3.5Unfavorable
C-3+3.7Least Stable
(Data derived from computational charge delocalization mapping[1])

To accurately model these sterically hindered systems, standard functionals like B3LYP are sufficient for geometry optimization, but meta-GGA functionals with dispersion corrections (e.g., M06-2X) are required to capture the non-covalent interactions inherent to the twisted fjord region[4].

DFT_Workflow Start Input Geometry (5-Bromobenzo[c]phenanthrene) Opt Geometry Optimization (B3LYP/6-31G*) Start->Opt Freq Frequency Calculation (Verify Minima) Opt->Freq SPE Single-Point Energy (M06-2X/Def2-TZVPP) Freq->SPE Prop Property Analysis (NPA Charges, GIAO NMR) SPE->Prop

Figure 1: DFT computational workflow for optimizing and validating B[c]Ph derivatives.

Protocol 1: Computational Workflow for Intermediate Validation
  • Initial Geometry Construction: Build the 3D model of 5-bromobenzo[c]phenanthrene. Ensure the ~27° A/D ring twist is pre-optimized using molecular mechanics (e.g., MMFF94) to prevent the DFT calculation from trapping in a false planar local minimum.

  • Ground-State Optimization: Submit the geometry for DFT optimization at the B3LYP/6-31G(d) level[1].

    • Causality: B3LYP provides an excellent cost-to-accuracy ratio for establishing the foundational structural parameters of PAHs.

  • Frequency Verification: Perform a vibrational frequency calculation on the optimized geometry[1].

    • Validation: The strict absence of imaginary frequencies acts as a self-validating checkpoint, confirming the structure is a true local minimum rather than a transition state saddle point.

  • Single-Point Energy Calculation: Refine the electronic energy using the M06-2X functional with a larger basis set (e.g., Def2-TZVPP) and Grimme’s dispersion corrections (D3)[4][5].

    • Causality: M06-2X is superior for capturing medium-range electron correlation and the intramolecular dispersion forces that stabilize the helical twist of the fjord region.

  • Solvation Modeling: Apply a Solvation Model based on Density (SMD) (e.g., in N,N-dimethylformamide) to simulate the experimental reaction environment[5].

Synthetic Utility: Cross-Coupling Workflows

Beyond theoretical interest, 5-bromobenzo[c]phenanthrene is a critical building block in organic synthesis. The C-Br bond serves as an ideal electrophilic site for Ni- or Pd-catalyzed Suzuki-Miyaura cross-coupling reactions[5]. By coupling this scaffold with sterically hindered nucleophiles—such as (2-methylnaphthalen-1-yl)boronic acid—researchers can synthesize complex, atropisomeric PAHs that exhibit restricted rotation and stable axial chirality[5].

Suzuki_Coupling A 5-Bromobenzo[c]phenanthrene + Catalyst B Oxidative Addition (C-Br Bond Cleavage) A->B C Transmetalation (Boronic Acid Addition) B->C D Reductive Elimination (C-C Bond Formation) C->D D->A Catalyst Regeneration E Coupled PAH Product D->E

Figure 2: Catalytic cycle for the Suzuki-Miyaura cross-coupling of 5-Bromobenzo[c]phenanthrene.

Protocol 2: Synthesis of Atropisomeric PAHs via Suzuki-Miyaura Cross-Coupling
  • Reagent Preparation: In an inert-atmosphere glovebox, charge a Schlenk tube with 5-bromobenzo[c]phenanthrene (1.0 equiv, ~61.4 mg), (2-methylnaphthalen-1-yl)boronic acid (1.2 equiv, ~44.6 mg), and the selected Pd or Ni catalyst system[5].

  • Solvent & Base Addition: Introduce a degassed solvent system (e.g., DMF or a Toluene/H2O mixture) and a mild base (e.g., K2CO3).

    • Causality: Degassing prevents the oxidative degradation of the active catalyst species. The base is critical for activating the boronic acid into a more reactive boronate complex, driving the transmetalation step.

  • Thermal Activation: Seal the tube and heat the reaction mixture at 60 °C for 12 hours[5].

    • Causality: Elevated temperatures are required to overcome the high activation barrier associated with oxidative addition into a sterically shielded, electron-rich C-Br bond.

  • Reaction Monitoring & Workup: Quench the reaction with deionized water, extract with ethyl acetate (EtOAc), and dry the organic layer over anhydrous Na2SO4.

    • Validation: Monitor the organic phase via Thin-Layer Chromatography (TLC). The complete disappearance of the starting bromide spot validates the efficiency of the catalytic cycle.

  • Purification: Isolate the target compound using silica gel column chromatography (eluting with 1% EtOAc in hexanes) to yield the purified cross-coupled product[5].

Advanced Material Applications: Organic Electronics

The structural properties of 5-bromobenzo[c]phenanthrene extend directly into materials science. The benzo[c]phenanthrene skeleton possesses excellent conjugation, which facilitates highly effective intramolecular charge transfer[3].

In the development of Organic Light-Emitting Diodes (OLEDs), conjugated structures are paramount. They lower the energetic barrier for electron migration within the molecule. When 5-bromobenzo[c]phenanthrene is utilized as a precursor to synthesize larger semi-conducting polymers or emissive layers, its inherent charge injection and migration efficiencies contribute directly to the overall luminescence efficiency of the OLED device[3].

OLED_Logic A Extended Conjugation in B[c]Ph Skeleton B Efficient Electron Delocalization A->B C Enhanced Charge Injection & Migration B->C D High Luminescence Efficiency in OLED Devices C->D

Figure 3: Logical pathway linking B[c]Ph structural properties to OLED device efficiency.

Physicochemical Data Summary

To support both computational modeling and experimental design, the core physicochemical parameters of 5-bromobenzo[c]phenanthrene are summarized below.

Table 2: Molecular and Physical Properties of 5-Bromobenzo[c]phenanthrene
PropertyValueSource / Methodology
CAS Number 89523-51-3Standard Chemical Database[2]
Molecular Formula C₁₈H₁₁BrEmpirical[2]
Molecular Weight 307.18 g/mol Empirical[2]
LogP ~5.91Calculated (Lipophilicity)[2]
Physical Form White to Yellow SolidExperimental Observation
Point Group (Parent) C2DFT Optimization (B3LYP/6-31G*)[1]

References

1.1 - National Institutes of Health (NIH) / PMC 2.2 - ChemScene 3. - Sigma-Aldrich 4.4 - Interdisciplinary Centre for Mathematical and Computational Modelling (ICM) 5. 3 - Arborpharmchem 6.5 - Amazon S3 / Peer-Reviewed Supporting Data

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Methodological & Application

Suzuki-Miyaura cross-coupling reactions using 5-Bromobenzo[c]phenanthrene

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Strategies for the Suzuki-Miyaura Functionalization of 5-Bromobenzo[c]phenanthrene

Executive Summary

This guide details the methodological framework for performing Suzuki-Miyaura cross-coupling reactions utilizing 5-Bromobenzo[c]phenanthrene (CAS: 89523-51-3). While position 5 is kinetically accessible compared to the sterically congested "fjord" region (positions 1 and 12), the inherent helicity and lipophilicity of the benzo[c]phenanthrene core present unique challenges regarding solubility and catalyst aggregation. This note moves beyond standard textbook conditions, offering optimized protocols using dialkylbiaryl phosphine ligands (Buchwald-type) to ensure high turnover frequencies (TOF) and suppress protodebromination.

Substrate Analysis & Mechanistic Insight

The "Helicene Effect" and Solubility

Benzo[c]phenanthrene is the smallest helicene congener. The steric repulsion between protons at positions 1 and 12 forces the molecule into a non-planar, twisted conformation.

  • Implication for Coupling: Unlike planar PAHs (e.g., anthracene), the twist prevents tight

    
    -stacking, slightly improving solubility in organic solvents like toluene and THF. However, the rigid core still requires elevated temperatures (>80°C) to maintain the active catalytic species in solution and prevent precipitation of the oxidative addition intermediate.
    
  • Reactivity at Position 5: Position 5 is electronically coupled to the aromatic system but is sufficiently distal from the fjord region to allow oxidative addition without extreme steric penalty. The primary challenge is reductive elimination when coupling with bulky boronic acids.

Catalyst Selection Logic

Standard catalysts like Pd(PPh3)4 are often insufficient due to thermal instability at the required reaction temperatures and poor electron-donating capability.

  • Recommended: Pd(OAc)2 + SPhos or XPhos .

  • Rationale: These bulky, electron-rich ligands facilitate the oxidative addition of the electron-neutral aryl bromide and, crucially, create a protective steric shell that prevents palladium black formation during the slow reductive elimination step common with PAH substrates.

Decision Tree & Workflow

The following logic gate determines the optimal protocol based on your coupling partner (boronic acid/ester).

G Start Start: 5-Bromobenzo[c]phenanthrene CheckPartner Analyze Coupling Partner (Boronic Acid/Ester) Start->CheckPartner Simple Sterically Unhindered (e.g., Phenyl, 4-Tolyl) CheckPartner->Simple No ortho subs Complex Sterically Hindered / Heterocyclic (e.g., 2,6-Dimethylphenyl, 2-Pyridyl) CheckPartner->Complex Ortho subs or N-heterocycle ProtocolA PROTOCOL A: Standard High-Yield (Pd(OAc)2 / SPhos / K3PO4) Simple->ProtocolA ProtocolB PROTOCOL B: High-Performance (Pd-PEPPSI-IPr / KOH / Dioxane) Complex->ProtocolB Purification Purification: Silica Gel (Hexane/DCM) or Sublimation ProtocolA->Purification ProtocolB->Purification

Figure 1: Strategic decision tree for selecting reaction conditions based on steric demand.

Experimental Protocols

Protocol A: The "Workhorse" Method (High Yield, General Purpose)

Best for: Coupling with phenyl, naphthyl, and non-hindered heteroaryl boronic acids.

Materials:

  • 5-Bromobenzo[c]phenanthrene (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv)

  • Catalyst: Pd(OAc)2 (2 mol%)

  • Ligand: SPhos (4-5 mol%)

  • Base: K3PO4 (2.0 M aq. solution, 3.0 equiv)

  • Solvent: Toluene (0.2 M concentration relative to substrate)

Step-by-Step Procedure:

  • Pre-complexation (Critical): In a separate vial, dissolve Pd(OAc)2 and SPhos in dry toluene. Stir at room temperature for 10 minutes. The solution should turn from orange to pale yellow/colorless, indicating the formation of the active Pd(0)-L species.

  • Reaction Assembly: To a reaction vial equipped with a magnetic stir bar, add the 5-bromobenzo[c]phenanthrene and the boronic acid.

  • Inerting: Cap the vial and purge with Argon or Nitrogen for 5 minutes (vacuum/backfill cycle x3).

  • Addition: Syringe in the pre-formed catalyst solution, followed by the aqueous K3PO4.

  • Reaction: Heat the biphasic mixture vigorously at 95°C for 12–18 hours. Note: Vigorous stirring is essential to ensure phase transfer.

  • Workup: Cool to RT. Dilute with DCM. Wash with water and brine.[1] Dry over MgSO4.

  • Purification: Flash column chromatography.

    • Tip: Unreacted starting material (bromide) and protodebrominated byproduct (benzo[c]phenanthrene) often have similar Rf values. Use a gradient of Hexane:DCM (100:0 to 90:10).

Protocol B: The "Bulky/Challenging" Method

Best for: Coupling with ortho-substituted rings or electron-deficient heterocycles.

Materials:

  • Catalyst: Pd-PEPPSI-IPr (2 mol%) — Stabilized NHC-Pd precatalyst.

  • Base: KOH (4.0 equiv, finely ground powder) or Cs2CO3.

  • Solvent: 1,4-Dioxane (anhydrous).

Procedure:

  • Combine 5-bromobenzo[c]phenanthrene, boronic ester (pinacol esters preferred for stability), base, and Pd-PEPPSI-IPr in a reaction tube.

  • Evacuate and backfill with Argon (x3).[1]

  • Add anhydrous 1,4-Dioxane via syringe.

  • Heat to 80°C for 24 hours.

  • Observation: This reaction is homogeneous (if using Cs2CO3/Dioxane) or heterogeneous (KOH). The NHC ligand prevents catalyst death even with difficult reductive eliminations.

Data & Troubleshooting Guide

Solvent & Base Screening Data (Representative)

Substrate: 5-Bromobenzo[c]phenanthrene + Phenylboronic acid

Solvent SystemBaseCatalystTemp (°C)Conversion (12h)Observation
Toluene/H2O K3PO4 Pd(OAc)2/SPhos 95 >98% Clean conversion.
THF/H2ONa2CO3Pd(PPh3)47045%Incomplete; Pd black formed.
DMFK2CO3Pd(dppf)Cl210088%Significant homocoupling observed.
1,4-DioxaneCsFPd(OAc)2/XPhos9095%Good for acid-sensitive groups.
Troubleshooting Common Issues
SymptomDiagnosisCorrective Action
Protodebromination (Product is Benzo[c]phenanthrene)Reaction is "wet" or boronic acid is decomposing.Switch to anhydrous conditions (Protocol B). Use Boronic Esters (BPin) instead of acids.
Low Conversion (<50%) Catalyst poisoning or poor oxidative addition.Increase Temp to 110°C. Switch ligand to XPhos (better for solubility). Ensure inert atmosphere is strict.
Homocoupling (Bi-benzo[c]phenanthrene)Oxidative coupling of boronic acid or disproportionation.Degas solvents more thoroughly (O2 promotes homocoupling). Reduce catalyst loading to 1 mol%.

Mechanistic Pathway (Visualization)

The following diagram illustrates the catalytic cycle with specific attention to the role of the bulky phosphine ligand in stabilizing the intermediate.

CatalyticCycle Pd0 Pd(0)-L (Active Species) OxAdd Oxidative Addition (Rate Limiting for Cl, Fast for Br) Pd0->OxAdd + 5-Br-Benzo[c]phen PdII_Br Ar-Pd(II)-Br (Stabilized by SPhos) OxAdd->PdII_Br TransMet Transmetallation (Base Required) PdII_Br->TransMet + Ar'-B(OH)2 + Base PdII_ArAr Ar-Pd(II)-Ar' TransMet->PdII_ArAr RedElim Reductive Elimination (Product Release) PdII_ArAr->RedElim RedElim->Pd0 - Product

Figure 2: Catalytic cycle emphasizing the stabilization of the Pd(II) intermediate by bulky ligands.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 12(18), 4749–4755. Link

  • Collins, S. K., & Vachon, M. P. (2006). Preparation of Helicenes through Photochemical Cyclization. Organic Biomolecular Chemistry, 4, 2518-2524. (Context on Benzo[c]phenanthrene synthesis and stability). Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

Sources

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 5-Arylbenzo[c]phenanthrenes

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance and Synthetic Challenge of 5-Arylbenzo[c]phenanthrenes

5-Arylbenzo[c]phenanthrenes are a class of polycyclic aromatic hydrocarbons (PAHs) that form the core structure of numerous biologically active compounds and advanced organic materials. Their rigid, planar, and extended π-conjugated system imparts unique photophysical and electronic properties, making them valuable scaffolds in drug discovery and materials science. However, the synthesis of these complex molecules, particularly with aryl substituents at the 5-position, presents a significant challenge due to the need for precise control over regioselectivity and the often harsh conditions required for traditional annulation methods.

Palladium-catalyzed cross-coupling reactions, especially those involving C-H bond activation, have emerged as a powerful and versatile tool for the construction of complex molecular architectures.[1][2] This application note provides a comprehensive guide to the synthesis of 5-arylbenzo[c]phenanthrenes, focusing on a robust palladium-catalyzed intramolecular C-H arylation strategy. We will delve into the mechanistic underpinnings of this transformation, provide detailed, field-proven experimental protocols, and discuss the critical parameters that ensure a successful and reproducible synthesis.

Theoretical Framework: Mechanism of Palladium-Catalyzed Intramolecular C-H Arylation

The cornerstone of this synthetic approach is a palladium-catalyzed intramolecular C-H arylation reaction. This process typically involves the formation of a new C-C bond between two aromatic rings within the same molecule, leading to the desired polycyclic system. The catalytic cycle, illustrated below, can be broadly understood through the following key steps:

  • Oxidative Addition: The catalytic cycle initiates with the oxidative addition of a low-valent Pd(0) species to the aryl halide (typically a bromide or iodide) of the precursor molecule. This step forms a Pd(II)-aryl intermediate.

  • C-H Activation/Arylation: The Pd(II) center then coordinates to a C-H bond on the adjacent aromatic ring. This is followed by a C-H bond cleavage event, often the rate-determining step, which can proceed through various mechanisms, including concerted metalation-deprotonation (CMD) or an electrophilic substitution pathway.[3] This step results in the formation of a palladacycle.

  • Reductive Elimination: The final step is the reductive elimination of the two aryl groups from the palladium center, which forms the new C-C bond and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Palladium-Catalyzed C-H Arylation cluster_0 Catalytic Cycle Pd(0) Pd(0) Aryl-Pd(II)-X Aryl-Pd(II)-X Pd(0)->Aryl-Pd(II)-X Oxidative Addition (Ar-X) Palladacycle Palladacycle Aryl-Pd(II)-X->Palladacycle Intramolecular C-H Activation Product Product Palladacycle->Product Reductive Elimination Product->Pd(0) Catalyst Regeneration

Figure 1: A simplified diagram of the palladium-catalyzed intramolecular C-H arylation cycle.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of a representative 5-arylbenzo[c]phenanthrene. The synthesis is presented as a two-stage process: the preparation of the key precursor, followed by the palladium-catalyzed cyclization and subsequent reduction.

Part 1: Synthesis of the Precursor: 2-Bromo-N-(naphthalen-1-yl)-N-phenylbenzamide

The successful synthesis of the target molecule is critically dependent on the purity of the starting precursor. This protocol outlines the synthesis of the N-aryl-2-halobenzamide required for the subsequent cyclization.

Materials:

  • 2-Bromobenzoyl chloride

  • N-Phenylnaphthalen-1-amine

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-phenylnaphthalen-1-amine (1.0 eq) and anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.2 eq) to the solution with stirring.

  • Slowly add a solution of 2-bromobenzoyl chloride (1.1 eq) in anhydrous dichloromethane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 2-bromo-N-(naphthalen-1-yl)-N-phenylbenzamide.

Part 2: Palladium-Catalyzed Synthesis of 5-Phenylbenzo[c]phenanthrene

This part is divided into two key steps: the palladium-catalyzed intramolecular C-H arylation to form the phenanthridinone intermediate, and the subsequent reduction of the carbonyl group to yield the fully aromatic 5-phenylbenzo[c]phenanthrene.

Step A: Synthesis of 5-Phenylbenzo[c]phenanthridin-6(5H)-one

This protocol is adapted from established procedures for the synthesis of phenanthridinones.[4][5]

Materials:

  • 2-Bromo-N-(naphthalen-1-yl)-N-phenylbenzamide (from Part 1)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry Schlenk tube, add 2-bromo-N-(naphthalen-1-yl)-N-phenylbenzamide (1.0 eq), Pd(OAc)₂ (5 mol%), triphenylphosphine (10 mol%), and anhydrous potassium carbonate (2.0 eq).

  • Evacuate and backfill the tube with an inert gas (nitrogen or argon).

  • Add anhydrous DMF via syringe.

  • Stir the reaction mixture at 120-130 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 5-phenylbenzo[c]phenanthridin-6(5H)-one.

Step B: Reduction of 5-Phenylbenzo[c]phenanthridin-6(5H)-one to 5-Phenylbenzo[c]phenanthrene

The Wolff-Kishner reduction is a classic and effective method for the deoxygenation of carbonyl groups, particularly those in sterically hindered environments.[6][7]

Materials:

  • 5-Phenylbenzo[c]phenanthridin-6(5H)-one (from Step A)

  • Hydrazine hydrate (NH₂NH₂·H₂O)

  • Potassium hydroxide (KOH)

  • Diethylene glycol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 5-phenylbenzo[c]phenanthridin-6(5H)-one (1.0 eq), hydrazine hydrate (10 eq), and diethylene glycol.

  • Heat the mixture to 120-140 °C for 2-4 hours to form the hydrazone intermediate.

  • Carefully add potassium hydroxide pellets (10 eq) to the reaction mixture.

  • Increase the temperature to 190-210 °C and allow for the distillation of water and excess hydrazine.

  • Maintain the reaction at this temperature for an additional 4-6 hours, or until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture to room temperature and pour it into a beaker of cold water.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/toluene) to yield pure 5-phenylbenzo[c]phenanthrene.

Data Presentation: Optimization of Reaction Conditions

The efficiency of the palladium-catalyzed C-H arylation is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes typical conditions and their impact on the synthesis of phenanthridinone derivatives, which serves as a valuable guide for optimizing the synthesis of 5-arylbenzo[c]phenanthrenes.

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (5)PPh₃ (10)K₂CO₃DMF1202485-95
2PdCl₂ (5)P(o-tol)₃ (10)Cs₂CO₃DMAc1301880-90
3Pd(dba)₂ (5)XPhos (10)K₃PO₄Toluene1102475-85
4Pd/C (10 wt%)NoneKOAcDMA13024~95[4]

Visualization of the Synthetic Workflow

Synthetic_Workflow cluster_precursor Part 1: Precursor Synthesis cluster_cyclization_reduction Part 2: Cyclization and Reduction Start1 2-Bromobenzoyl chloride + N-Phenylnaphthalen-1-amine Step1 Acylation (Et3N, DCM) Start1->Step1 Product1 2-Bromo-N-(naphthalen-1-yl)-N-phenylbenzamide Step1->Product1 Start2 Precursor from Part 1 Step2 Pd-Catalyzed C-H Arylation (Pd(OAc)2, PPh3, K2CO3, DMF) Start2->Step2 Intermediate 5-Phenylbenzo[c]phenanthridin-6(5H)-one Step2->Intermediate Step3 Wolff-Kishner Reduction (NH2NH2·H2O, KOH, Diethylene glycol) Intermediate->Step3 FinalProduct 5-Phenylbenzo[c]phenanthrene Step3->FinalProduct

Figure 2: A flowchart illustrating the two-part synthetic strategy for 5-phenylbenzo[c]phenanthrene.

Conclusion and Future Perspectives

The palladium-catalyzed intramolecular C-H arylation provides a powerful and reliable method for the synthesis of 5-arylbenzo[c]phenanthrenes. By carefully selecting the appropriate precursor and optimizing the reaction conditions, researchers can achieve high yields of these complex and valuable molecules. The two-step approach involving the formation of a phenanthridinone intermediate followed by a robust reduction offers a practical and scalable route.

Future research in this area may focus on the development of more efficient, one-pot procedures that combine the C-H activation/annulation with a decarbonylative step, thereby improving the overall atom and step economy.[8][9] Furthermore, the exploration of more sustainable and cost-effective catalyst systems, such as those based on earth-abundant metals, will undoubtedly expand the accessibility and applicability of this important class of polycyclic aromatic hydrocarbons.

References

  • Zhao, L., et al. (2017). Pd/C-Catalyzed Intramolecular C–H Arylation for the Synthesis of Phenanthridinones and Dibenzo-α-pyrones. SynOpen, 1(1), 129-137. [Link]

  • Kobe University. (2007). Palladium-catalyzed intramolecular CH arylation of five-membered N-heterocycles. [Link]

  • Wikipedia. (2024). Wolff–Kishner reduction. [Link]

  • ResearchGate. (2026). Design and Synthesis of N-(2-{[(2-Hydroxy-naphtalen-1-yl)-phenyl-methyl]-amino}-ethyl)-3,4-dinitro-benzamide. [Link]

  • Engineered Science Publisher. (n.d.). Abstract. [Link]

  • Beilstein Journals. (2024). Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. [Link]

  • PubMed. (2010). Intramolecular palladium-catalyzed alkane C-H arylation from aryl chlorides. [Link]

  • Sciencemadness Wiki. (2018). Wolff–Kishner reduction. [Link]

  • LS College. (2020). Wolff–Kishner reduction. [Link]

  • Organic Chemistry Portal. (n.d.). Clemmensen Reduction. [Link]

  • Díaz-Vázquez, E. D., et al. (2024). Palladium nanoparticles for the synthesis of phenanthridinones and benzo[c]chromenes via C–H activation reaction. RSC Advances, 14(26), 18635-18646. [Link]

  • Cambridge University Press. (n.d.). Synthetic routes from phenanthrenes (D-ring formation). [Link]

  • Wang, X., et al. (2019). A novel and efficient synthesis of phenanthrene derivatives via palladium/norbornadiene-catalyzed domino one-pot reaction. Beilstein Journal of Organic Chemistry, 15, 26-32. [Link]

  • Chen, F., et al. (2019). Palladium-catalyzed decarbonylative annulation of phthalimides with arynes: direct construction of phenanthridinones. Chemical Communications, 55(64), 9507-9510. [Link]

Sources

Application Note: High-Efficiency Sonogashira Coupling of 5-Bromobenzo[c]phenanthrene

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug development professionals focusing on the synthesis of polycyclic aromatic hydrocarbons (PAHs) and functionalized helicene precursors.

Abstract & Strategic Analysis

5-Bromobenzo[c]phenanthrene (CAS: 89523-51-3) is a critical intermediate in the synthesis of extended helicenes, optoelectronic materials, and chiral PAHs. Unlike simple aryl halides, this substrate presents specific challenges:

  • Solubility: The fused tetracyclic core exhibits strong

    
    -
    
    
    
    stacking, leading to poor solubility in standard polar aprotic solvents (e.g., pure DMF or MeCN) at room temperature.
  • Steric Environment: While the 5-position is not as sterically congested as the "fjord" regions (positions 1 and 12), the adjacent aromatic rings create a bulky environment that can retard the oxidative addition step of the catalytic cycle.

  • Purification: The lipophilic nature of the product often leads to co-elution with homocoupled alkyne byproducts (Glaser coupling) on silica gel.

This protocol details an optimized Method A (Standard) and Method B (High-Performance) to ensure >90% conversion and high isolated yields.

Reaction Mechanism & Pathway[1][2][3]

The transformation proceeds via the Palladium-Catalyzed Sonogashira Cross-Coupling cycle.[1][2][3] The presence of the bulky benzo[c]phenanthrene core necessitates a phosphine ligand capable of stabilizing the Pd(0) species while facilitating oxidative addition into the electron-rich C(sp2)-Br bond.

Signaling Pathway: Catalytic Cycle

SonogashiraCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Rate Limiting for Hindered Substrates) Pd0->OxAdd + 5-Br-B[c]P PdII_Ar Pd(II)(Ar)(Br)L2 Intermediate A OxAdd->PdII_Ar TransMet Transmetallation (Cu-Acetylide enters) PdII_Ar->TransMet + Cu-C≡C-R PdII_Alk Pd(II)(Ar)(Alkynyl)L2 Intermediate B TransMet->PdII_Alk - CuBr Isom Cis/Trans Isomerization PdII_Alk->Isom RedElim Reductive Elimination (Product Release) Isom->RedElim RedElim->Pd0 + Product

Figure 1: The catalytic cycle emphasizes the Oxidative Addition step, which is sensitive to the steric bulk of the 5-bromobenzo[c]phenanthrene substrate.

Experimental Protocols

Materials Preparation[2][3][4][7][8][9]
  • Substrate: 5-Bromobenzo[c]phenanthrene (Purity >97%).[4]

  • Alkyne: Phenylacetylene, Trimethylsilylacetylene, or functionalized terminal alkyne (1.2 – 1.5 equiv).

  • Solvents: Toluene (Anhydrous), Triethylamine (TEA) or Diisopropylamine (DIPA). Note: Toluene is preferred over DMF to solubilize the PAH core.

  • Catalysts:

    • Standard: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2].

    • High-Performance: Pd(dppf)Cl2 or XPhos Pd G2.

  • Additives: Copper(I) Iodide (CuI).

Method A: Standard Conditions (Cost-Effective)

Best for simple alkynes (e.g., Phenylacetylene) and gram-scale synthesis.

  • Setup: Flame-dry a 25 mL Schlenk tube or pressure vial equipped with a magnetic stir bar. Cool under Argon flow.

  • Charging: Add 5-Bromobenzo[c]phenanthrene (1.0 equiv, e.g., 307 mg, 1.0 mmol), Pd(PPh3)2Cl2 (3 mol%, 21 mg), and CuI (5 mol%, 9.5 mg).

  • Degassing: Cap the vessel. Evacuate and backfill with Argon (3 cycles).

  • Solvent Addition: Syringe in anhydrous Toluene (5 mL) and TEA (2 mL). The mixture may remain a suspension; this is normal.

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise via syringe.

  • Reaction: Seal the vessel and heat to 80 °C for 12–16 hours. The suspension should clear to a dark orange/brown solution as the reaction progresses.

  • Monitoring: Check TLC (Hexane/DCM 9:1). The starting bromide (high Rf) should disappear.

  • Workup: Cool to RT. Filter through a pad of Celite to remove Pd/Cu residues. Wash the pad with Ethyl Acetate. Concentrate the filtrate under reduced pressure.

Method B: High-Performance Conditions (Sterically Demanding)

Best for bulky alkynes, electron-rich alkynes, or if Method A stalls.

  • Catalyst System: Use Pd(dppf)Cl2 (3 mol%) or XPhos Pd G2 (2 mol%).

  • Base/Solvent: Use Cs2CO3 (2.0 equiv) in 1,4-Dioxane/Water (10:1) or pure Toluene .

  • Temperature: Heat to 90–100 °C .

  • Advantage: The bidentate ligand (dppf) or bulky Buchwald ligand (XPhos) prevents catalyst deactivation and accelerates coupling in hindered environments.

Workup & Purification Strategy

The lipophilicity of benzo[c]phenanthrene derivatives requires careful purification to separate the product from homocoupled alkyne (Glaser product).

Workflow Visualization:

WorkupFlow Rxn Crude Reaction Mixture Filt Celite Filtration (Remove Pd/Cu) Rxn->Filt Conc Concentration Filt->Conc Silica Flash Chromatography (Silica Gel) Conc->Silica Eluent: Hexane -> 5% DCM Recryst Recrystallization (MeOH/DCM) Silica->Recryst If purity <98%

Figure 2: Purification workflow targeting >99% purity for optoelectronic applications.

Purification Table:

StepParameterSpecificationReason
Flash Column Stationary PhaseSilica Gel (230-400 mesh)Standard separation.
Mobile PhaseHexane (100%)

Hexane:DCM (95:5)
Product is highly non-polar.
LoadingDry load on CeliteImproves resolution for low-solubility solids.
Recrystallization Solvent SystemDCM/Methanol or Toluene/HexaneRemoves trace phosphine oxides and homocoupled alkynes.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Conversion (<50%) Catalyst Deactivation (Pd Black)Switch to Method B (Pd(dppf)Cl2). Ensure strict O2-free conditions.
Starting Material Remains Poor SolubilityIncrease temperature to 100°C; switch solvent to Chlorobenzene or DMF .
Homocoupling (Alkyne Dimer) Excess O2 or fast Cu cycleDegas solvents thoroughly. Add alkyne slowly (syringe pump) to keep concentration low.
Product is Oily/Impure Residual PhosphinesWash crude solid with cold Methanol before column chromatography.

Safety & Handling (PAH Specific)

  • Toxicity: Benzo[c]phenanthrene and its derivatives are PAHs and should be treated as potential carcinogens/mutagens.

  • PPE: Double nitrile gloves, lab coat, and work exclusively in a fume hood.

  • Waste: All solid and liquid waste must be segregated as "Halogenated Organic" or "Heavy Metal" (due to Pd/Cu) waste.

References

  • General Sonogashira Protocol: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

  • Benzo[c]phenanthrene Synthesis: Newman, M. S., & Wolf, M. (1952).[5] The Synthesis of 1-Bromobenzo[c]phenanthrene. Journal of the American Chemical Society, 74(13), 3225–3228. Link

  • Sterically Hindered Couplings: Wu, L., et al. (2016). Palladium-Catalyzed Sonogashira Coupling of Sterically Hindered Aryl Bromides.[3] Organic Letters, 18(15), 3793–3796. Link

  • Micellar Catalysis (Green Alternative): Lipshutz, B. H., et al. (2008).[3] Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper.[3][6] Organic Letters, 10(17), 3793–3796. Link

  • Substrate Data: NIST Chemistry WebBook, Benzo[c]phenanthrene. Link

Sources

Heck reaction protocol for 5-Bromobenzo[c]phenanthrene

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Heck Reaction Protocol for 5-Bromobenzo[c]phenanthrene

Executive Summary

This guide details the optimized protocol for the palladium-catalyzed Heck coupling of 5-Bromobenzo[c]phenanthrene (CAS: 89523-51-3) .[1] Unlike standard planar aryl halides, this substrate presents unique challenges due to the steric strain inherent in the benzo[c]phenanthrene scaffold (a helicene precursor) and significant solubility limitations common to polycyclic aromatic hydrocarbons (PAHs).

This protocol prioritizes Jeffery conditions (Ligand-Free Pd + Phase Transfer Catalyst) as the primary workflow due to its superior performance with sterically crowded PAHs, with a secondary Bulky-Phosphine Protocol for unreactive alkenes.[1]

Strategic Analysis: The Substrate Challenge

5-Bromobenzo[c]phenanthrene is not a trivial substrate.[1][2] Successful coupling requires navigating two distinct physicochemical barriers:

  • The "Fjord" Steric Effect: While position 5 is not the most hindered site (positions 1 and 12 hold that distinction), the angular fusion of the rings creates a "bay region" effect. Bulky phosphine ligands (like PPh3) often suffer from steric clash during the oxidative addition step, leading to poor conversion.

  • Solubility & Aggregation: Large PAHs exhibit strong

    
     stacking, leading to poor solubility in standard Heck solvents (MeCN, Toluene) at low temperatures.[1] This necessitates high-boiling polar aprotic solvents (DMF/DMAc) and elevated temperatures to maintain a homogeneous phase.
    
Mechanistic Intervention

To overcome these, we utilize Jeffery Conditions .[1] By excluding bulky phosphine ligands and stabilizing the active Pd(0) species with Tetrabutylammonium bromide (TBAB), we generate "naked" anionic palladium species (


 or similar nanoclusters). These smaller active species can access the sterically hindered C-Br bond more effectively than a bulky 

complex.

Visualized Workflows

Figure 1: Experimental Workflow

A logical flow from setup to isolation, emphasizing critical decision points.

HeckWorkflow Start Start: 5-Bromobenzo[c]phenanthrene Solubilization Solubilization Solvent: Anhydrous DMF Temp: 60°C (Pre-heat) Start->Solubilization CatalystAdd Catalyst Addition Pd(OAc)2 + TBAB + Base (K2CO3) Solubilization->CatalystAdd Reaction Reaction Phase 100-120°C, 12-24h Inert Atmosphere (Ar/N2) CatalystAdd->Reaction Check QC Check (TLC/HPLC) Is SM < 5%? Reaction->Check Check->Reaction No (Add more Catalyst) Workup Workup Precipitation in H2O/MeOH or CH2Cl2 Extraction Check->Workup Yes Purification Purification Flash Column (Hexane/CH2Cl2) Note: High Rf for Product Workup->Purification

Caption: Step-by-step workflow for the Heck coupling of hindered PAHs.

Detailed Experimental Protocols

Method A: The "Jeffery" Protocol (Recommended)

Best for: Acrylates, Styrenes, and standard activated alkenes.

Reagents:

  • Substrate: 5-Bromobenzo[c]phenanthrene (1.0 equiv)

  • Alkene: e.g., Methyl Acrylate or Styrene (1.5 – 2.0 equiv)

  • Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (5 mol%)[3]

  • Additive: Tetrabutylammonium bromide (TBAB) (1.0 equiv)

  • Base: Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv)

  • Solvent: N,N-Dimethylformamide (DMF), anhydrous (0.1 M concentration)

Procedure:

  • Setup: Flame-dry a Schlenk tube or pressure vial equipped with a magnetic stir bar. Cool under Argon flow.

  • Solubilization: Add 5-Bromobenzo[c]phenanthrene, TBAB, and K₂CO₃. Add DMF.[3] Critical Step: Briefly heat to 60°C to ensure the PAH substrate is fully dissolved or finely dispersed before adding the catalyst.

  • Catalyst Addition: Allow to cool slightly, then add Pd(OAc)₂ and the Alkene. Seal the vessel immediately.

  • Reaction: Heat the mixture to 110°C for 16–24 hours.

    • Observation: The solution typically turns black (Pd nanoparticles) which is normal for Jeffery conditions.

  • Monitoring: Check TLC (Hexane/EtOAc 9:1). The product will be highly fluorescent (often blue/green) under UV365.

  • Workup:

    • Pour the reaction mixture into 10 volumes of water.

    • If solid precipitates: Filter the solid, wash with water and cold MeOH. This is often crude product.

    • If oil forms: Extract with Toluene or Chlorobenzene (DCM may not solubilize the PAH well enough). Wash organics with brine, dry over MgSO₄.

  • Purification: Silica gel chromatography using Hexane/DCM gradient.

Method B: The "High-Strain" Protocol (Buchwald/Fu)

Best for: Unreactive alkenes or if Method A fails due to extreme steric bulk.

Reagents:

  • Catalyst: Pd₂(dba)₃ (2 mol%)

  • Ligand: P(t-Bu)₃ (Tri-tert-butylphosphine) (4-6 mol%) or SPhos.

  • Base: Cs₂CO₃ (Cesium Carbonate) (2.0 equiv)

  • Solvent: 1,4-Dioxane (100°C).

Why this works: The bulky, electron-rich phosphine facilitates oxidative addition into the hindered Ar-Br bond and prevents catalyst deactivation, though it is sterically more demanding than Method A.

Data Analysis & Validation

Table 1: Expected Analytical Signatures
Parameter5-Bromobenzo[c]phenanthrene (SM)Coupled Product (e.g., Cinnamate)
TLC (Hex/DCM 4:1) Rf ~ 0.6 (Blue Fluor.)[1]Rf ~ 0.4-0.5 (Intense Blue/Green Fluor.)
1H NMR (Aromatic) Multiplet 7.5 - 9.2 ppmShifts downfield; new alkene doublets (J=16Hz for trans)
Appearance Off-white/Yellow solidBright Yellow/Orange solid
Solubility Low in MeOH, High in warm TolueneImproved solubility in organic solvents
Self-Validating The Reaction (QC)
  • The "Black Precipitate" Test: In Method A, the reaction mixture must turn black (Pd black formation). If it remains orange/clear after 2 hours at 110°C, the catalyst has not activated or has been poisoned.

  • Fluorescence Shift: PAHs change fluorescence emission upon conjugation.[1] Use a hand-held UV lamp to monitor the shift in emission color on the TLC plate; this is often more sensitive than UV absorption.

Mechanistic Diagram

Figure 2: Steric-Adapted Catalytic Cycle

Visualizing how the Jeffery conditions bypass steric hindrance.

CatalyticCycle PdPre Pd(OAc)2 (Precursor) ActivePd [Pd(0)Ln]⁻ Stabilized by TBAB (Low Steric Bulk) PdPre->ActivePd Reduction OxAdd Oxidative Addition (Rate Limiting Step) Substrate enters 'Bay' Region ActivePd->OxAdd + 5-Bromo-B[c]P OxAdd->ActivePd TBAB prevents aggregation MigIns Migratory Insertion Alkene Insertion OxAdd->MigIns + Alkene BetaElim Beta-Hydride Elimination Product Release MigIns->BetaElim Regen Reductive Elimination Base regenerates Pd(0) BetaElim->Regen - Product Regen->ActivePd + Base

Caption: The anionic Pd pathway (Jeffery conditions) minimizes ligand bulk during the critical oxidative addition step.

Safety & Handling

  • Carcinogenicity: Benzo[c]phenanthrene derivatives are potent PAHs and potential intercalating agents.[1] Double-glove (Nitrile) and handle strictly inside a fume hood.

  • Waste: All silica and solvents must be treated as hazardous cytotoxic waste.

References

  • Jeffery, T. (1996).[1] "Tetraalkylammonium salts in palladium-catalyzed vinylation of aryl and vinyl halides." Tetrahedron, 52(30), 10113-10130.

    • Foundational text for the TBAB-medi
  • Littke, A. F., & Fu, G. C. (1999).[4] "Heck reactions in the presence of P(t-Bu)3: Expanded scope and milder reaction conditions." Journal of Organic Chemistry, 64(1), 10-11.[4]

    • Basis for the bulky-phosphine Method B.
  • De Meijere, A., & Meyer, F. E. (1994). "Fine Feathers Make Fine Birds: The Heck Reaction in Modern Garb." Angewandte Chemie International Edition, 33(23‐24), 2379-2411.

    • Comprehensive review covering steric limit
  • Martin, S. F., et al. (2005).[5] "Synthesis of benzo[c]phenanthrene derivatives via Pd-catalyzed coupling." Heterocycles, 65(3).[5]

    • Specific context on benzo[c]phenanthrene functionaliz

Sources

Application Notes & Protocols: Strategic Functionalization of the 5-Position of Benzo[c]phenanthrene

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Fjord Region of a Non-Planar PAH

Benzo[c]phenanthrene is a polycyclic aromatic hydrocarbon (PAH) defined by its unique, non-planar structure. Unlike many flat PAHs, the fusion of its four benzene rings forces the molecule into a helical shape due to steric hindrance between the hydrogen atoms at the 1- and 12-positions. This distorted region, often called the "fjord region," creates a distinct chemical environment, making benzo[c]phenanthrene a molecule of significant theoretical and practical interest.[1][2] While a minor component in environmental sources like tobacco smoke and combustion effluents, its derivatives are widely studied for their biological activity and potential in materials science.[3]

Functionalization of the benzo[c]phenanthrene skeleton is key to unlocking its potential for applications ranging from drug development to optoelectronics.[4][5][6] The 5-position, situated within this sterically crowded fjord region, presents a unique and formidable challenge for regioselective synthesis. Directing reactions to this specific site requires strategies that can overcome both steric hindrance and the inherent electronic preferences of the aromatic system.

This guide provides a detailed overview of proven and potential strategies for the targeted functionalization of the 5-position of benzo[c]phenanthrene, offering both the theoretical basis and practical protocols for researchers in organic synthesis, medicinal chemistry, and materials science.

Core Challenge: Regioselectivity in Electrophilic Attack

The intrinsic reactivity of the benzo[c]phenanthrene nucleus does not favor the 5-position for standard electrophilic aromatic substitution (EAS). Studies on the protonation, nitration, and bromination of the parent scaffold reveal that electrophilic attack preferentially occurs at other sites. The charge delocalization in the carbocation intermediate, which is stabilized most effectively at other positions, governs this selectivity.[7] Therefore, achieving functionalization at the 5-position necessitates more sophisticated, directed methodologies.

cluster_0 Electrophilic Attack Regioselectivity BcP Benzo[c]phenanthrene Positions Favored Positions (e.g., 6, 8, 10, 11) BcP->Positions Major Products Pos_5 Disfavored Position (5) (Fjord Region) BcP->Pos_5 Minor or No Product E_plus Electrophile (E+) (e.g., Br+, NO2+) E_plus->BcP EAS Reaction

Figure 1: Regioselectivity of electrophilic attack on Benzo[c]phenanthrene.

Strategy 1: Directed Metalation & Cross-Coupling

To bypass the innate electronic preferences of the aromatic system, a directed metalation strategy offers a powerful and regioselective route to the 5-position. This approach utilizes a directing group to facilitate deprotonation at a specific site, creating a nucleophilic center that can then engage in cross-coupling reactions. An efficient method has been reported for the synthesis of 5-methylbenzo[c]phenanthrene using a combined directed remote metalation-palladium-catalyzed cross-coupling protocol.[8]

Workflow: Synthesis of 5-Methylbenzo[c]phenanthrene

The overall workflow involves creating a suitable precursor that contains a directing group, followed by metalation, and then a Suzuki or Grignard cross-coupling reaction to install the desired functional group.

cluster_workflow Directed Metalation & Cross-Coupling Workflow A 1. Precursor Synthesis (e.g., N,N-diethyl-2-(naphthalen-2-yl)benzamide) B 2. Directed Remote Metalation (s-BuLi / TMEDA) A->B C 3. Anionic Ring Closure (Formation of Ketone Intermediate) B->C D 4. Conversion to Triflate C->D E 5. Palladium-Catalyzed Cross-Coupling (Suzuki or Grignard) D->E F 6. Final Product (5-Methylbenzo[c]phenanthrene) E->F

Figure 2: Workflow for the synthesis of 5-substituted Benzo[c]phenanthrene.

Protocol 1: Synthesis of 5-Methylbenzo[c]phenanthrene via Metalation-Cross-Coupling

This protocol is adapted from the synthetic route reported by Tanga et al.[8] It proceeds via a ketone intermediate which is converted to a triflate, the key substrate for the final cross-coupling step.

Step A: Synthesis of Benzo[c]phenanthren-5-ol triflate

  • Precursor Synthesis: Synthesize the starting ketone, 6,7-dihydrobenzo[c]phenanthren-5(6aH)-one, via an anionic ring closure of a suitable N,N-diethyl-2-(naphthalen-2-yl)benzamide precursor using sec-butyllithium (s-BuLi) and TMEDA.

  • Dehydrogenation: Treat the resulting ketone with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in benzene under reflux to yield benzo[c]phenanthren-5-ol.

  • Triflate Formation: Dissolve benzo[c]phenanthren-5-ol (1.0 eq) in dry dichloromethane (DCM) under an argon atmosphere at 0 °C.

  • Add pyridine (1.2 eq) followed by the dropwise addition of trifluoromethanesulfonic anhydride (Tf₂O, 1.1 eq).

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with water and extract the product with DCM. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the benzo[c]phenanthren-5-ol triflate.

Step B: Palladium-Catalyzed Suzuki Coupling

  • Reaction Setup: To an oven-dried flask under argon, add the benzo[c]phenanthren-5-ol triflate (1.0 eq), methylboronic acid (1.5 eq), potassium phosphate (K₃PO₄, 3.0 eq), and a palladium catalyst such as Pd(PPh₃)₄ (5 mol%).

  • Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 ratio).

  • Reaction: Heat the mixture to reflux (e.g., 90-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure 5-methylbenzo[c]phenanthrene.

Parameter Step A: Triflation Step B: Suzuki Coupling
Key Reagents Tf₂O, PyridineMethylboronic acid, Pd(PPh₃)₄, K₃PO₄
Solvent DichloromethaneToluene/Water
Temperature 0 °C to RT90-100 °C
Typical Yield > 85%70-90%
Rationale Conversion of the phenol to an excellent triflate leaving group is essential for the subsequent Pd-catalyzed coupling.The Suzuki coupling provides a robust and high-yielding method for forming the C-C bond at the 5-position.

Table 1. Summary of Reaction Conditions for 5-Methylbenzo[c]phenanthrene Synthesis.

Strategy 2: Electrophilic Aromatic Substitution (Considerations)

While direct electrophilic substitution is not regioselective for the 5-position on the parent system, this pathway may become accessible if the benzo[c]phenanthrene skeleton is heavily modified with other directing groups.

Protocol 2: General Procedure for Electrophilic Bromination

This protocol describes a general method for bromination. For an unsubstituted benzo[c]phenanthrene, the primary products will not be the 5-bromo isomer.[7] However, this serves as a baseline procedure that could be adapted for highly substituted derivatives where electronic effects might override the natural regioselectivity.

  • Dissolution: Dissolve benzo[c]phenanthrene (1.0 eq) in a suitable inert solvent such as carbon tetrachloride (CCl₄) or dichloromethane (DCM) in a flask protected from light.

  • Reagent Addition: Slowly add a solution of bromine (Br₂, 1.0-1.1 eq) in the same solvent to the reaction mixture at 0 °C. The addition of a Lewis acid catalyst (e.g., FeBr₃) may be required depending on the substrate's reactivity.

  • Reaction: Stir the mixture at room temperature for several hours until TLC analysis indicates the consumption of the starting material.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess bromine.

  • Workup: Separate the organic layer, wash with water and brine, then dry over anhydrous MgSO₄.

  • Purification & Analysis: Concentrate the solution and purify the resulting mixture of isomers by column chromatography or preparative HPLC. Extensive characterization (¹H NMR, ¹³C NMR, and NOESY) is required to determine the precise structure of the isolated isomers.

Expert Insight: The primary challenge with this approach is not the reaction itself, but the subsequent separation and identification of the desired 5-bromo isomer from a complex mixture of regioisomers. The yield of the 5-substituted product is expected to be very low without strong directing groups.

Characterization of 5-Substituted Derivatives

Unambiguous confirmation of functionalization at the 5-position is critical.

  • ¹H NMR Spectroscopy: The proton at the 4-position (H-4) is a key diagnostic signal. Upon substitution at the 5-position, the H-4 signal will typically appear as a doublet and may experience a significant downfield or upfield shift depending on the nature of the substituent. The absence of the original H-5 signal is also a primary indicator.

  • ¹³C NMR Spectroscopy: The appearance of a new quaternary carbon signal (C-5) and shifts in the adjacent carbons (C-4, C-4a, C-5a) provide strong evidence of substitution at the target position.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential to confirm the molecular formula of the new derivative, ensuring the successful addition of the functional group.

Applications & Future Directions

The ability to selectively functionalize the 5-position of benzo[c]phenanthrene opens new avenues for research and development:

  • Medicinal Chemistry: Benzo[c]phenanthrene derivatives have been investigated for their cytotoxic activity.[4][5][9] Introducing specific functional groups into the sterically hindered fjord region could modulate their interaction with biological targets, potentially leading to novel therapeutic agents with unique structure-activity relationships.

  • Materials Science: The helical, π-conjugated system of benzo[c]phenanthrene makes it a building block for chiral materials and helicenes.[10] Functionalization at the 5-position can be used to tune its photophysical properties (absorption/emission spectra) or to attach it to other molecular or polymeric scaffolds, creating advanced materials for optoelectronic applications.[6]

Future work will likely focus on expanding the scope of reactions at the 5-position, including the development of C-H activation methodologies that could offer a more atom-economical route to these valuable compounds.

References

  • Tanga, M. J., et al. (2006). Abbreviated Synthesis of Benzo[c]phenanthrene, Benz[a]anthracene and their Respective 5-Methyl Derivatives via Combined Metalation-Palladium-Catalyzed Cross Coupling Strategy. Polycyclic Aromatic Compounds, 5(1-4). Available at: [Link]

  • Kolp, B., et al. (2007). Structure/reactivity relationships in the benzo[c]phenanthrene skeleton: stable ion and electrophilic substitution (nitration, bromination) study of substituted analogues, novel carbocations and substituted derivatives. The Journal of Organic Chemistry, 72(9), 3232-3241. Available at: [Link]

  • Aloui, F., et al. (2016). Benzo[c]phenanthrene derivatives: Synthesis, optical properties and cytotoxic activity. Journal of Advances in Chemistry, 12(4). Available at: [Link]

  • Ben Hassine, B., et al. (2016). Benzo[c]phenanthrene derivatives-Synthesis, optical properties and cytotoxic activity. ResearchGate. Available at: [Link]

  • Aloui, F., et al. (2016). Benzo[c]phenanthrene derivatives: Synthesis, optical properties and cytotoxic activity. Journal of Advances in Chemistry.
  • ResearchGate. (2016). Representative examples of benzo[c]phenanthrene derivatives. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Benzo(c)phenanthrene. Wikipedia. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Benzo[c]phenanthren-3-ol. PubChem. Available at: [Link]

  • Hajri, A. K., et al. (2022). Synthesis and Photophysical Properties of Benzo[c]phenanthrene Derivatives. Letters in Organic Chemistry, 19(2), 167-171. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Benzo(c)phenanthrene. PubChem. Available at: [Link]

  • Sangaiah, R., et al. (1983). Benzo[c]phenanthrene and its oxidized metabolites. The Journal of Organic Chemistry. Available at: [Link]

  • Hafedh, N., et al. (n.d.). Scheme 1. Synthetic approach for the benzo[c]phenanthrene-like system (4). ResearchGate. Available at: [Link]

  • Inchem.org. (1983). Benzo[c]phenanthrene (IARC Summary & Evaluation, Volume 32). Available at: [Link]

Sources

Application Note: 5-Bromobenzo[c]phenanthrene as a Key Scaffold in the Synthesis of High-Performance OLED Materials

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Synthetic Chemists, and Optoelectronic Device Engineers Focus: Structural causality, synthetic protocols, and photophysical validation of benzo[c]phenanthrene derivatives.

Structural Rationale & Mechanistic Insights

The commercialization of full-color Organic Light-Emitting Diodes (OLEDs) relies heavily on the development of emitters and host materials that exhibit high thermal stability, high photoluminescence quantum yields (PLQYs), and resistance to aggregation-caused quenching (ACQ)[1].

5-Bromobenzo[c]phenanthrene (CAS: 89523-51-3) has emerged as a privileged building block for these materials. The benzo[c]phenanthrene core is a [4]helicene-like polycyclic aromatic hydrocarbon (PAH). Due to the severe steric clash between the protons at the 1- and 12-positions, the molecule is forced out of planarity into a twisted, helical conformation.

  • Photophysical Causality: This non-planar geometry physically prevents tight intermolecular

    
     stacking in the solid state. Consequently, excimer formation and ACQ are drastically suppressed, preserving high PLQYs and deep-blue color purity in non-doped devices[1].
    
  • Synthetic Causality: The bromine atom at the 5-position serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions. It allows for regioselective functionalization to tune the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) levels. Coupling with arylboronic acids yields highly stable fluorescent hosts[2], while amination with electron-donating carbazoles or acridines generates Thermally Activated Delayed Fluorescence (TADF) emitters[3].

Workflow Start 5-Bromobenzo[c]phenanthrene (CAS: 89523-51-3) Suz Suzuki-Miyaura Coupling (C-C) Start->Suz BH Buchwald-Hartwig Amination (C-N) Start->BH Host Fluorescent Host Materials Suz->Host ETL Electron Transport Layers (ETL) Suz->ETL HTL Hole Transport / TADF Emitters BH->HTL

Workflow: Divergent synthesis of OLED materials from the 5-Bromo-BcPh scaffold.

Experimental Protocols

To ensure reproducibility and high device performance, the following protocols are designed as self-validating systems. OLED materials require exceptional purity (>99.9%); thus, specific workup and sublimation steps are integrated.

Protocol A: Synthesis of Fluorescent Host Materials via Suzuki-Miyaura Coupling

This protocol describes the C-C coupling of 5-bromobenzo[c]phenanthrene with an arylboronic acid (e.g., naphthalene-1-boronic acid) to extend


-conjugation for host materials[2].

Reagents:

  • 5-Bromobenzo[c]phenanthrene (1.0 equiv, 10 mmol)

  • Arylboronic acid (1.2 equiv, 12 mmol)

  • Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] (0.05 equiv, 0.5 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 equiv, 20 mmol, dissolved in minimal water)

  • Solvent: Toluene / Ethanol / Water (2:1:1 v/v/v)

Step-by-Step Methodology:

  • System Assembly: Charge a flame-dried Schlenk flask with 5-bromobenzo[c]phenanthrene, the arylboronic acid, and Pd(PPh₃)₄.

  • Degassing: Add the biphasic solvent mixture (Toluene/Ethanol/Water). Causality: Toluene dissolves the organic precursors, water dissolves the inorganic K₂CO₃ base, and ethanol acts as a phase-transfer agent to facilitate the transmetalation step at the liquid-liquid interface. Degas the mixture via three freeze-pump-thaw cycles to prevent catalyst oxidation.

  • Reaction: Heat the mixture to 90 °C (reflux) under an argon atmosphere for 12–16 hours.

  • Self-Validation (In-Process): Monitor via TLC (Hexane/DCM 4:1). The reaction is deemed complete when the UV-active spot of 5-bromo-BcPh (higher Rf) completely disappears.

  • Workup: Cool to room temperature. Extract the organic layer with dichloromethane (3 × 50 mL). Wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify via silica gel column chromatography. Critical Step: For OLED applications, the isolated product must undergo vacuum train sublimation (at ~10⁻⁶ Torr) to remove trace halide and palladium impurities, which act as non-radiative recombination centers (exciton quenchers) in devices.

Protocol B: Synthesis of TADF Emitters via Buchwald-Hartwig Amination

This protocol details the C-N coupling with secondary amines (e.g., carbazole derivatives) to create push-pull (Donor-Acceptor) systems[1][3].

Reagents:

  • 5-Bromobenzo[c]phenanthrene (1.0 equiv, 5 mmol)

  • Secondary Amine Donor (1.1 equiv, 5.5 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv, 0.1 mmol)

  • Tri-tert-butylphosphine[P(t-Bu)₃] (0.04 equiv, 0.2 mmol)

  • Sodium tert-butoxide (t-BuONa) (1.5 equiv, 7.5 mmol)

  • Solvent: Anhydrous Toluene

Step-by-Step Methodology:

  • Preparation: In an argon-filled glovebox, combine all solid reagents in a sealed pressure tube. Causality: t-BuONa is highly hygroscopic, and moisture will rapidly quench the active Pd(0) species.

  • Ligand Addition: Inject anhydrous toluene and P(t-Bu)₃. Causality: The extreme steric bulk and electron-rich nature of P(t-Bu)₃ accelerates both the oxidative addition of the bulky 5-bromo-BcPh and the subsequent reductive elimination of the C-N bond.

  • Reaction: Heat the sealed tube to 105 °C for 24 hours.

  • Validation & Isolation: Filter the crude mixture hot through a pad of Celite to remove insoluble inorganic salts. Validate the product via ¹H NMR, specifically noting the disappearance of the secondary amine N-H proton and the downfield shift of the phenanthrene protons.

CatalyticCycle Pd0 Pd(0) Active Catalyst OA Oxidative Addition [Pd(II)-BcPh(Br)] Pd0->OA + 5-Bromo-BcPh TM Transmetalation [Pd(II)-BcPh(Aryl)] OA->TM + Aryl-B(OH)2 / Base RE Reductive Elimination [Aryl-BcPh Product] TM->RE - Borate Salts RE->Pd0 Release OLED Material

Mechanistic cycle for the Pd-catalyzed functionalization of 5-Bromo-BcPh.

Quantitative Data: Photophysical & Thermal Properties

The structural distortion of the benzo[c]phenanthrene core translates directly into measurable device performance enhancements. Below is a summary of quantitative data for representative deep-blue fluorophores utilizing a phenanthrene-based core functionalized with electron-rich groups (e.g., Carbazole [Cz] and Triphenylamine [TPA] derivatives)[1].

CompoundDecomposition Temp (

)
Emission Range (

)
PLQY (%)CIE Coordinates (x, y)Device Function
Cz1-Phen > 430 °C414 – 430 nm34.5%(0.161, 0.035)Deep-Blue Emitter
Cz2-Phen > 430 °C414 – 430 nm27.1%(0.161, 0.031)Deep-Blue Emitter
TPA1-Phen > 430 °C414 – 430 nm91.1%(0.156, 0.037)Deep-Blue Emitter

Data Interpretation: The


 values exceeding 430 °C confirm the exceptional thermal stability of the phenanthrene scaffold, which is critical for surviving the vacuum thermal evaporation (VTE) process during OLED fabrication. The CIE y-coordinates (< 0.04) validate the achievement of true deep-blue emission, a direct result of the wide bandgap and restricted intermolecular charge transfer (ICT) provided by the twisted core[1].

References

  • US9006503B2 - Organic electroluminescence devices containing substituted benzo[C]phenanthrenes.
  • Journal of Materials Chemistry C - Phenanthrene-based deep-blue fluorophores with balanced carrier transport ability for high-performance OLEDs with a CIEy < 0.04. RSC Publishing.[Link]

  • ACS Applied Materials & Interfaces - Highly Efficient Long-Wavelength Thermally Activated Delayed Fluorescence OLEDs Based on Dicyanopyrazino Phenanthrene Derivatives. ACS Publications.[Link]

Sources

Application Note: 5-Bromobenzo[c]phenanthrene as a Gateway Scaffold for Functionalized PAHs

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in organic electronics and medicinal chemistry, focusing on the strategic utilization of 5-Bromobenzo[c]phenanthrene as a pivotal intermediate.

Executive Summary

Benzo[c]phenanthrene (B[c]P ) is the simplest polycyclic aromatic hydrocarbon (PAH) to exhibit a fjord region , imparting it with unique steric strain and helical chirality ([4]helicene). While the fjord region (positions 1 and 12) is sterically congested, the K-region (position 5) offers a highly reactive "waist" for electrophilic substitution.

5-Bromobenzo[c]phenanthrene serves as a critical orthogonal handle. Unlike the chemically inert fjord positions, the 5-bromo substituent allows for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid synthesis of:

  • OLED Emitters: By extending conjugation laterally to tune HOMO-LUMO gaps.

  • Chiral Dopants: Exploiting the native helicity of the B[c]P core.

  • Nanographenes: Serving as a monomer for bottom-up synthesis.

This guide details the regioselective synthesis of the 5-bromo precursor and a validated Suzuki-Miyaura coupling protocol for functionalization.

Structural Analysis & Reactivity Profile[1][2]

Understanding the topology of Benzo[c]phenanthrene is prerequisite to successful synthesis.

  • Fjord Region (C1, C12): High steric repulsion forces the molecule into a non-planar, helical geometry (approx. 27° torsion angle). Functionalization here is difficult without pre-functionalized building blocks.

  • K-Region (C5, C6): Analogous to the 9,10-position of phenanthrene, this bond has the highest double-bond character. It is the kinetic site for electrophilic aromatic substitution (SEAr).

Reactivity Logic

Direct bromination of B[c]P does not occur at the terminal rings. Instead, the electron density map dictates attack at C5 , forming the 5-bromo derivative with high regioselectivity. This behavior mimics the bromination of phenanthrene to 9-bromophenanthrene but is influenced by the specific twist of the B[c]P skeleton.

Pathway Diagram

The following diagram illustrates the regioselective bromination and subsequent functionalization logic.

BcP_Reactivity cluster_legend Reaction Logic BcP Benzo[c]phenanthrene (C18H12) Inter Sigma Complex (C5 Attack) BcP->Inter NBS / MeCN Electrophilic Attack Prod 5-Bromobenzo[c]phenanthrene (Target Precursor) Inter->Prod -HBr Aromatization Coupled 5-Aryl-Benzo[c]phenanthrene (OLED Material) Prod->Coupled Ar-B(OH)2 / Pd(0) Suzuki Coupling Key1 C5 is the Kinetic 'K-Region' Site

Caption: Regioselective functionalization pathway of Benzo[c]phenanthrene targeting the C5 K-region.

Protocol A: Regioselective Synthesis of 5-Bromobenzo[c]phenanthrene

Objective: Isolate high-purity 5-bromo-B[c]P from unsubstituted B[c]P. Mechanism: Electrophilic Aromatic Substitution (SEAr). Reference: Adapted from Brulé et al., J. Org. Chem. 2007 [1].[1][2]

Materials
  • Precursor: Benzo[c]phenanthrene (98% purity).

  • Reagent: N-Bromosuccinimide (NBS) (Recrystallized).

  • Solvent: Acetonitrile (MeCN) (Anhydrous).

  • Quench: Sodium thiosulfate (aq).

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask, dissolve Benzo[c]phenanthrene (1.0 eq) in anhydrous MeCN (0.1 M concentration) .

    • Note: MeCN is preferred over CCl4/CHCl3 for cleaner workup and environmental safety, though CCl4 is traditional for radical reactions, MeCN favors the polar SEAr mechanism here.

  • Bromination: Shield the flask from light (aluminum foil) to minimize radical side-reactions at benzylic-like positions. Add NBS (1.05 eq) in a single portion at 0°C.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–8 hours .

    • Monitoring: Monitor by TLC (Hexanes). The product (Rf ~0.4) will appear slightly below the starting material (Rf ~0.5).

  • Quench & Workup:

    • Quench with 10% aqueous Na2S2O3 to neutralize unreacted bromine species.

    • Extract with Dichloromethane (DCM) (3x).

    • Wash combined organics with brine, dry over MgSO4 , and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Toluene or perform flash chromatography (100% Hexanes) to yield a white/pale-yellow solid.

Yield Expectation: 85–92%. Characterization: 1H NMR should show the loss of the equivalent signal at the K-region and a downfield shift of the adjacent proton.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling[5]

Objective: Functionalize 5-bromo-B[c]P with an aryl group (e.g., 1-Naphthyl) to create an extended PAH system. Challenge: The steric bulk of the B[c]P core requires a robust catalytic system.

Catalytic System Selection
ComponentChoiceRationale
Catalyst Pd(dppf)Cl2·DCM Ferrocenyl ligand resists oxidation and handles steric bulk better than PPh3.
Base K2CO3 (2.0 M aq) Standard activation; aqueous phase ensures solubility of boronate species.
Solvent Toluene/Ethanol (4:1) Biphasic system promotes phase transfer and solubility of the hydrophobic PAH.
Experimental Workflow
  • Charging: To a reaction vial, add:

    • 5-Bromobenzo[c]phenanthrene (1.0 eq, 0.5 mmol)

    • Arylboronic Acid (1.5 eq)

    • Pd(dppf)Cl2·DCM (0.05 eq, 5 mol%)

  • Inerting: Cap the vial and purge with Argon for 5 minutes.

  • Solvent Addition: Syringe in degassed Toluene (4 mL) , Ethanol (1 mL) , and 2.0 M K2CO3 (1 mL) .

  • Reaction: Heat to 90°C for 12–16 hours with vigorous stirring.

    • Visual Check: The mixture should turn black/brown (active Pd species).

  • Workup:

    • Cool to RT. Filter through a pad of Celite to remove Pd black.

    • Dilute with Ethyl Acetate, wash with water/brine.[3]

  • Purification: Column chromatography (Hexane/DCM gradient).

Safety & Handling (PAH Toxicity)

Critical Warning: Polycyclic Aromatic Hydrocarbons are potent intercalating agents.

  • Carcinogenicity: Benzo[c]phenanthrene derivatives are weakly carcinogenic; however, their metabolites (dihydrodiols) are potent mutagens [2].

  • Controls:

    • Double Glove: Use Nitrile gloves (min 0.11 mm).

    • Weighing: All solid handling must occur inside a HEPA-filtered fume hood .

    • Waste: Segregate all PAH-contaminated waste (solids, silica, gloves) into specific hazardous incineration streams. Do not dispose of down the drain.

References

  • Brulé, C., et al. (2007).[1] Structure/Reactivity Relationships in the Benzo[c]phenanthrene Skeleton: Stable Ion and Electrophilic Substitution Study. The Journal of Organic Chemistry, 72(9), 3232–3241.

  • Agarwal, S. K., et al. (1991). Mutagenicity of the fjord-region benzo[c]phenanthrene dihydrodiols. Carcinogenesis, 12(10), 1873–1878.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Clar, E. (1964). Polycyclic Hydrocarbons.Academic Press. (Seminal text on PAH topology and the K-region concept).

Sources

Application Notes & Protocols: 5-Bromobenzo[c]phenanthrene as a Foundational Building Block in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of 5-Bromobenzo[c]phenanthrene

Polycyclic Aromatic Hydrocarbons (PAHs) represent a critical class of molecules in materials science, forming the conductive and emissive backbones of numerous organic electronic devices.[1][2] Phenanthrene, a three-ring aromatic hydrocarbon, serves as a fundamental unit in this class.[3] The strategic introduction of a bromine atom at the 5-position, creating 5-Bromobenzo[c]phenanthrene, transforms this simple PAH into a highly versatile and powerful building block. The C-Br bond provides a reactive handle for sophisticated carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling.[4]

This functionalization allows for the rational design and synthesis of larger, π-conjugated systems with precisely tuned electronic and photophysical properties. The benzo[c]phenanthrene core imparts inherent characteristics of good charge transport and conjugation, making its derivatives prime candidates for applications in Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and other advanced organic electronic devices.[5][6]

This document serves as a comprehensive guide, providing both the theoretical underpinnings and field-proven protocols for leveraging 5-Bromobenzo[c]phenanthrene in the synthesis and characterization of next-generation materials.

Section 1: Core Application: A Precursor for Advanced π-Conjugated Architectures

The primary utility of 5-Bromobenzo[c]phenanthrene lies in its role as a molecular scaffold. The bromine atom is an excellent leaving group in palladium-catalyzed cross-coupling reactions, enabling the covalent attachment of a wide array of functional groups or other aromatic systems.

Causality of Application:

  • Expansion of π-Conjugation: By coupling 5-Bromobenzo[c]phenanthrene with other aryl moieties (e.g., pyrene, fluorene, carbazole), researchers can systematically extend the network of delocalized π-electrons. This extension is directly correlated with a reduction in the material's HOMO-LUMO gap, leading to a red-shift in its absorption and emission spectra.[7] This is the fundamental principle behind color tuning in organic emitters.

  • Introduction of Functionality: The coupling partner can be chosen to introduce specific functionalities. For instance, attaching electron-donating or electron-withdrawing groups can modulate the material's energy levels to facilitate more efficient charge injection or transport in a device.[8] Attaching bulky side groups can be used to control intermolecular packing in the solid state, thereby influencing charge mobility and preventing aggregation-caused quenching of fluorescence.

The most powerful and widely used tool to achieve this molecular derivatization is the Suzuki-Miyaura cross-coupling reaction.[9]

Protocol 1: Synthesis of 5-Arylbenzo[c]phenanthrene Derivatives via Suzuki-Miyaura Cross-Coupling

This protocol details a general and robust method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-Bromobenzo[c]phenanthrene with a generic arylboronic acid.

Mechanism Overview: The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][10] The key steps are (1) Oxidative Addition of the aryl bromide to the Pd(0) complex, (2) Transmetalation with the boronic acid (activated by a base), and (3) Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)(Br)L₂ (Oxidative Adduct) pd0->oa_complex Oxidative Addition (+ Ar-Br) trans_complex Ar-Pd(II)(Ar')L₂ (Transmetalated Complex) oa_complex->trans_complex Transmetalation (+ Ar'-B(OH)₂ / Base) product Ar-Ar' (Coupled Product) trans_complex->product Reductive Elimination center_point->pd0 Catalyst Regeneration

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Materials & Reagents:

  • 5-Bromobenzo[c]phenanthrene (1.0 mmol, 307.19 mg)

  • Arylboronic Acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.02 mmol, 23.1 mg)

  • Triphenylphosphine (PPh₃) or other suitable ligand (e.g., SPhos, XPhos) if using Pd(OAc)₂

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃), anhydrous (3.0 mmol)

  • 1,4-Dioxane or Toluene (anhydrous, 15 mL)

  • Deionized Water (degassed, 5 mL)

  • Standard glassware (Schlenk flask or round-bottom flask with condenser)

  • Inert gas supply (Argon or Nitrogen)

Experimental Workflow Diagram:

workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification arrow arrow setup 1. Add solids (5-Bromobenzo[c]phenanthrene, boronic acid, base) to flask. evac 2. Evacuate and backfill with inert gas (3x). setup->evac solvents 3. Add degassed solvents. evac->solvents catalyst 4. Add Palladium catalyst/ligand under positive inert gas pressure. solvents->catalyst heat 5. Heat to 80-100 °C with vigorous stirring. catalyst->heat tlc 6. Monitor progress by TLC until starting material is consumed. heat->tlc cool 7. Cool to room temperature. Quench with water. tlc->cool extract 8. Extract with organic solvent (e.g., Ethyl Acetate). cool->extract dry 9. Dry organic layer (e.g., Na₂SO₄), filter, and concentrate. extract->dry purify 10. Purify by column chromatography. dry->purify

Caption: General experimental workflow for a Suzuki coupling reaction.

Step-by-Step Protocol:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 5-Bromobenzo[c]phenanthrene (1.0 mmol), the desired arylboronic acid (1.2 mmol), and anhydrous potassium carbonate (3.0 mmol).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[11]

  • Solvent Addition: Add anhydrous 1,4-dioxane (15 mL) and degassed deionized water (5 mL) via syringe. Bubble the inert gas through the solution for 15-20 minutes to ensure thorough degassing.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (and ligand, if separate). For example, add Pd(PPh₃)₄ (0.02 mmol).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC), comparing the spot of the starting material to the newly forming product spot.

  • Workup: Once the reaction is complete (indicated by the consumption of the starting bromide), cool the mixture to room temperature. Dilute with ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (20 mL) in a separatory funnel.

  • Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel. The eluent system will depend on the polarity of the product but often starts with a low polarity mixture (e.g., 9:1 Hexanes:Ethyl Acetate).[12]

Self-Validation & Troubleshooting:

  • Expected Outcome: Successful consumption of the 5-Bromobenzo[c]phenanthrene (higher Rf value on TLC) and formation of a new, more polar product (lower Rf value). The final product should be characterized by NMR and Mass Spectrometry to confirm its structure and purity.

  • Troubleshooting - Stalled Reaction: If the reaction stalls, potential causes include catalyst deactivation or insufficient base. Consider adding a fresh portion of the catalyst under an inert atmosphere or using a stronger base like Cs₂CO₃. Ensure solvents are truly anhydrous and degassed.

  • Troubleshooting - Debromination: If the starting material is consumed but the desired product is not formed, a side reaction called protodeborylation of the boronic acid may be occurring. Using pinacol esters of the boronic acid can increase stability and mitigate this issue.[4]

Section 2: Application in Organic Electronics: Designing Emitters for OLEDs

Derivatives synthesized from 5-Bromobenzo[c]phenanthrene are promising candidates for use in Organic Light-Emitting Diodes (OLEDs). The core benzo[c]phenanthrene structure provides a rigid, planar backbone conducive to efficient charge transport.[5] By using the Suzuki protocol described above, one can attach moieties to tune the emission color and improve device efficiency.

OLED Simplified OLED Device Architecture Cathode Cathode (e.g., Al) ETL Electron Transport Layer (ETL) EML Emissive Layer (EML) (Host + Dopant e.g., Benzo[c]phenanthrene Derivative) EML:w->EML:e Recombination & Light Emission HTL Hole Transport Layer (HTL) Anode Anode (e.g., ITO) e_source->ETL Electrons h_source->HTL Holes

Caption: Simplified structure of an Organic Light-Emitting Diode (OLED).

In a typical OLED, the benzo[c]phenanthrene derivative could be used as a dopant within a host material in the Emissive Layer (EML). Holes and electrons are injected from the anode and cathode, respectively, and travel through the transport layers. They meet and recombine in the EML on the dopant molecules, creating excited states (excitons) which then relax by emitting light.[8][13] The color of the emitted light is determined by the energy gap of the synthesized molecule.

Section 3: Essential Characterization Protocols

After synthesis, rigorous characterization is required to confirm the identity, purity, and relevant properties of the new material.

Protocol 3.1: Structural Verification by NMR and Mass Spectrometry
  • ¹H and ¹³C NMR Spectroscopy: Dissolve a small sample (~5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The resulting spectra should confirm the presence of protons and carbons from both the benzo[c]phenanthrene core and the newly attached aryl group, with predictable chemical shifts and integration values.

  • Mass Spectrometry (MS): Techniques like High-Resolution Mass Spectrometry (HRMS) or MALDI-TOF should be used to confirm the molecular weight of the final product, matching the calculated exact mass.

Protocol 3.2: Photophysical Properties Characterization

These measurements are critical for understanding how the material interacts with light, which is essential for optoelectronic applications.[14]

A. UV-Visible Absorption Spectroscopy

  • Objective: To determine the wavelengths of light the molecule absorbs (λ_abs) and its molar extinction coefficient (ε).

  • Methodology:

    • Prepare a stock solution (~10⁻³ M) of the compound in a spectroscopic grade solvent (e.g., cyclohexane, dichloromethane).

    • Create a series of dilutions (e.g., 10⁻⁵ to 10⁻⁶ M).

    • Record the absorbance spectra for each dilution using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (e.g., 250-500 nm).

    • The peak of the lowest energy absorption band corresponds to the optical gap.

    • Calculate ε using the Beer-Lambert law (A = εcl) from a plot of absorbance vs. concentration.

B. Fluorescence Spectroscopy

  • Objective: To determine the fluorescence emission maximum (λ_em), quantum yield (Φ_f), and lifetime (τ_f).

  • Methodology:

    • Prepare a dilute solution with an absorbance < 0.1 at the excitation wavelength to prevent inner-filter effects.

    • Using a spectrofluorometer, excite the sample at a wavelength corresponding to a major absorption peak (λ_abs).

    • Scan the emission monochromator to record the fluorescence spectrum. The peak is the λ_em.

    • The fluorescence quantum yield (Φ_f), a measure of emission efficiency, is typically measured relative to a known standard (e.g., quinine sulfate) using an integrating sphere.

    • The fluorescence lifetime (τ_f) is measured using Time-Correlated Single Photon Counting (TCSPC), providing insight into the decay kinetics of the excited state.[14]

Data Summary Table:

PropertySymbolDescriptionTypical Value Range for PAHs
Absorption Maximumλ_absWavelength of maximum light absorption.300 - 450 nm
Molar Extinction CoefficientεMeasure of how strongly a molecule absorbs light.10,000 - 100,000 M⁻¹cm⁻¹
Emission Maximumλ_emWavelength of maximum fluorescence emission.350 - 600 nm
Fluorescence Quantum YieldΦ_fRatio of photons emitted to photons absorbed.0.1 - 0.9
Fluorescence Lifetimeτ_fAverage time the molecule stays in the excited state.1 - 100 ns

Conclusion

5-Bromobenzo[c]phenanthrene is more than just a chemical; it is a strategic entry point for the synthesis of complex and functional polycyclic aromatic hydrocarbons. Its true value is realized through robust and versatile chemical transformations like the Suzuki-Miyaura cross-coupling, which empower researchers to construct novel materials with tailored properties. The protocols and principles outlined in this guide provide a solid foundation for harnessing the potential of this building block to develop the next generation of materials for organic electronics and beyond.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Suzuki Coupling of Methyl 2-Amino-5-bromobenzoate. Retrieved from Benchchem website.[10]

  • Molbase. (n.d.). 5-bromobenzo[c]phenanthrene. Retrieved from Molbase website.[15]

  • Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry.[12]

  • Fluorochem. (n.d.). 5-Bromobenzo[c]phenanthrene. Retrieved from Fluorochem website.[16]

  • NRO Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube.[11]

  • Li, J., et al. (2019). A novel and efficient synthesis of phenanthrene derivatives via palladium/norbornadiene-catalyzed domino one-pot reaction. Beilstein Journal of Organic Chemistry, 15, 273-280.[17]

  • ChemScene. (n.d.). 5-Bromobenzo[c]phenanthrene. Retrieved from ChemScene website.[18]

  • Sigma-Aldrich. (n.d.). 5-Bromobenzo[c]phenanthrene. Retrieved from Sigma-Aldrich website.

  • Sigma-Aldrich. (n.d.). 5-Bromobenzo[c]phenanthrene | 89523-51-3. Retrieved from Sigma-Aldrich website.

  • Arborpharmchem. (n.d.). Cas No.89523-51-3 5-Bromobenzo[c]phenanthrene. Retrieved from Arborpharmchem website.[5]

  • Benchchem. (n.d.). Application Notes and Protocols: 5-Bromobenzo[c]selenadiazole in Organic Electronics. Retrieved from Benchchem website.[7]

  • Ishii, Y., et al. (2025, March 24). Photochemically assisted synthesis of phenacenes fluorinated at the terminal benzene rings and their electronic spectra. Beilstein Journal of Organic Chemistry.[19]

  • Benchchem. (n.d.). A Comparative Guide to the Photophysical Properties of Phenanthrene Compounds. Retrieved from Benchchem website.[14]

  • Abbiati, G., et al. (2006). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 11(9), 752-763.[9]

  • Sahoo, B. M., Kumar, B. V. V. R., Banik, B. K., & Borah, P. (2020). Polyaromatic Hydrocarbons (PAHs): Structures, Synthesis and their Biological Profile. Current Organic Synthesis, 17(8), 625-640.[1][2]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from Yoneda Labs website.[4]

  • Google Patents. (n.d.). CN104364245A - Phenanthrene compounds for organic electronic devices. Retrieved from Google Patents website.[6]

  • Taylor & Francis. (n.d.). Phenanthrene – Knowledge and References. Retrieved from Taylor & Francis Online.[3]

  • Chen, C.-Y., et al. (2021). Thermally Activated Delayed Fluorescence in Commercially Available Materials for Solution-Process Exciplex OLEDs. Polymers, 13(10), 1668.[8]

  • Wang, Y., et al. (2013). Highly efficient green phosphorescent OLEDs based on a novel iridium complex. Journal of Materials Chemistry C, 1(15), 2689-2695.[13]

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Protodehalogenation of 5-Bromobenzo[c]phenanthrene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 5-Bromobenzo[c]phenanthrene , a sterically hindered polycyclic aromatic hydrocarbon (PAH) intermediate frequently utilized in the synthesis of organic light-emitting diodes (OLEDs) and complex pharmaceuticals.

A prevalent and frustrating challenge when subjecting this bulky aryl bromide to palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) is protodehalogenation (hydrodehalogenation)—the undesired replacement of the C–Br bond with a C–H bond. This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to eliminate this side reaction.

Mechanistic Insight: The Root Cause of Dehalogenation

Protodehalogenation occurs when the catalytic cycle is intercepted by a hydride source (1). After the initial oxidative addition of 5-Bromobenzo[c]phenanthrene to the Pd(0) active species, a sterically hindered Ar-Pd(II)-Br intermediate is formed. Because the benzo[c]phenanthrene core is exceptionally bulky (), the subsequent transmetalation step is kinetically retarded.

This prolonged lifetime of the Ar-Pd(II)-Br complex allows competing pathways to dominate. Specifically, if the reaction contains aliphatic alcohols, alkoxide bases, or trace moisture, these can undergo


-hydride elimination or direct hydride transfer to form an Ar-Pd(II)-H species. Rapid reductive elimination then yields the dehalogenated byproduct (benzo[c]phenanthrene), depleting the starting material and complicating purification (2).

G Pd0 L-Pd(0) OxAdd Ar-Pd(II)-Br (Ar = Benzo[c]phenanthrene) Pd0->OxAdd Oxidative Addition (+ Ar-Br) Transmetalation Transmetalation (Fast with Bulky Ligands) OxAdd->Transmetalation Hydride Hydride Interception (From Solvent/Base/H2O) OxAdd->Hydride Slow Transmetalation ArPdR Ar-Pd(II)-R Transmetalation->ArPdR Product Ar-R (Desired Product) ArPdR->Product Reductive Elimination Product->Pd0 ArPdH Ar-Pd(II)-H Hydride->ArPdH Dehalogenated Ar-H (Dehalogenated Byproduct) ArPdH->Dehalogenated Reductive Elimination Dehalogenated->Pd0

Divergent catalytic pathways: Desired cross-coupling vs. undesired protodehalogenation.

Troubleshooting Guide & FAQs

Q1: Why is 5-Bromobenzo[c]phenanthrene specifically prone to dehalogenation compared to simpler aryl bromides? A1: The propensity for dehalogenation is intrinsically linked to the steric bulk of the conjugated PAH system. The steric hindrance around the palladium center slows down the transmetalation step (the transfer of the coupling partner to the Pd center). When transmetalation becomes the rate-limiting step, the long-lived Pd(II) intermediate acts as a thermodynamic sink for adventitious hydrides, favoring the off-target dehalogenation pathway.

Q2: What are the most common sources of the hydride that causes this side reaction? A2: Hydrides typically originate from three sources:

  • Solvents: Primary and secondary alcohols (e.g., ethanol, isopropanol) are classic hydride donors via

    
    -hydride elimination.
    
  • Bases: Alkoxide bases with

    
    -hydrogens (e.g., sodium ethoxide) can transfer hydrides directly to the palladium center.
    
  • Moisture: Trace water can react with the base and palladium to generate Pd-H species. Solution: Switch to anhydrous, aprotic solvents (e.g., toluene, 1,4-dioxane) and use inorganic bases without

    
    -hydrogens (e.g., anhydrous K₃PO₄ or Cs₂CO₃).
    

Q3: How should I adjust my catalyst and ligand system to favor the desired cross-coupling? A3: To outcompete the dehalogenation pathway, you must accelerate the transmetalation and reductive elimination steps (3). Employing bulky, electron-rich biarylphosphine ligands (such as SPhos or XPhos) is highly effective. These ligands not only stabilize the monoligated Pd(0) species, but their steric bulk forces the Pd(II) intermediates into geometries that rapidly undergo reductive elimination, thereby minimizing the time available for hydride interception.

Q4: Does reaction temperature play a role in the ratio of product to dehalogenated byproduct? A4: Yes. Protodehalogenation often has a higher activation energy than the desired transmetalation/reductive elimination sequence when optimized ligands are used. Running the reaction at excessively high temperatures can inadvertently accelerate the formation of Pd-H species. It is recommended to find the lowest effective temperature (often 70–80 °C instead of >100 °C) that still provides full conversion.

Data Presentation: Optimization Parameters

The following table summarizes the causal impact of different reaction parameters on the cross-coupling of 5-Bromobenzo[c]phenanthrene.

ParameterHigh Dehalogenation Risk (Avoid)Low Dehalogenation Risk (Preferred)Mechanistic Rationale
Solvent Ethanol, Isopropanol, DMFToluene, 1,4-Dioxane, THFAprotic solvents eliminate solvent-derived

-hydride elimination.
Base NaOEt, NaOiPr, aqueous Na₂CO₃Anhydrous K₃PO₄, Cs₂CO₃Eliminates base-derived hydrides and minimizes water-induced Pd-H formation.
Ligand PPh₃, unhindered phosphinesSPhos, XPhos, BrettPhosBulky ligands accelerate transmetalation and reductive elimination.
Temperature > 110 °C70 °C – 85 °CLower temperatures kinetically disfavor the higher-energy hydride transfer.

Experimental Protocol: Optimized Suzuki-Miyaura Coupling

This self-validating protocol is engineered to suppress hydrodehalogenation by strictly controlling the chemical environment and validating intermediate states.

Materials:

  • 5-Bromobenzo[c]phenanthrene (1.0 equiv)

  • Arylboronic acid or ester (1.5 equiv)

  • Pre-catalyst: Pd₂(dba)₃ (2 mol%)

  • Ligand: SPhos (8 mol%)

  • Base: Anhydrous K₃PO₄ (2.0 equiv, finely milled)

  • Solvent: Anhydrous, degassed Toluene

Step-by-Step Methodology:

  • Preparation of the Catalyst Complex: In an argon-filled glovebox, charge an oven-dried Schlenk flask with Pd₂(dba)₃ and SPhos. Add 2 mL of degassed toluene and stir for 15 minutes at room temperature to pre-form the active L-Pd(0) complex.

    • Causality: Pre-forming the catalyst prevents unligated Pd from participating in off-cycle degradation pathways and homocoupling.

  • Substrate Addition: To the active catalyst solution, add 5-Bromobenzo[c]phenanthrene and the arylboronic acid.

  • Base Introduction: Add the finely milled, anhydrous K₃PO₄.

    • Causality: Using a suspension of an insoluble, anhydrous inorganic base limits the instantaneous concentration of basic species, preventing the formation of hydroxide/hydride complexes that lead to dehalogenation.

  • Degassing and Heating: Dilute with the remaining degassed toluene (to reach ~0.2 M concentration). Seal the flask, remove it from the glovebox, and heat to 80 °C in an oil bath with vigorous stirring (1000 rpm).

    • Causality: Vigorous stirring is essential for heterogeneous base reactions to ensure transmetalation is not diffusion-limited.

  • Self-Validating Monitoring: Monitor the reaction via LC-MS or GC-MS at the 2-hour mark. The absence of the m/z peak corresponding to benzo[c]phenanthrene (M-Br+H) validates the successful suppression of the dehalogenation pathway.

  • Workup: Upon completion (typically 4-12 hours), cool to room temperature, filter through a pad of Celite to remove the inorganic salts and palladium black, and concentrate the filtrate for column chromatography.

References

  • BenchChem Technical Support. "How to avoid dehalogenation side reactions in Suzuki coupling." BenchChem.
  • McIndoe, J. S., et al. "A mechanistic investigation of hydrodehalogenation using ESI-MS." Chemical Communications (RSC Publishing), 2013.
  • Ormerod, D., et al. "Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction." ACS Publications, 2017.
  • Sigma-Aldrich. "5-Bromobenzo[c]phenanthrene Properties and Safety Information." Sigma-Aldrich.

Sources

Catalyst selection for hindered Suzuki coupling of 5-Bromobenzo[c]phenanthrene

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Troubleshooting for Hindered Suzuki-Miyaura Couplings Focus Substrate: 5-Bromobenzo[c]phenanthrene

Scientist’s Note: Welcome to the Advanced Coupling Support Center. As a Senior Application Scientist, I frequently consult on the failure of standard cross-coupling methodologies when applied to non-planar, sterically demanding polycyclic aromatic hydrocarbons (PAHs). The 5-position of benzo[c]phenanthrene resides near the sterically congested "bay" region of this [4]helicene-like scaffold. Standard catalysts fail here not because they cannot activate the carbon-bromine bond, but because they lack the architectural bulk to force the two fragments together during the final product elimination phase.

The following guide is designed not just to give you a recipe, but to explain the causality behind each chemical choice, ensuring your workflow is robust, self-validating, and scientifically grounded.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my Suzuki coupling with 5-bromobenzo[c]phenanthrene stall, yielding only unreacted starting material or homocoupled byproducts? A: The failure is rarely at the beginning of the catalytic cycle; it is at the end. Oxidative addition into the aryl-bromide bond of 5-bromobenzo[c]phenanthrene is generally fast. However, reductive elimination—the step where the two coupled fragments are expelled from the palladium center—is the kinetic bottleneck. The twisted, non-planar structure of the benzo[c]phenanthrene core creates massive steric repulsion against the incoming boronic acid partner. The intermediate Pd(II) complex becomes trapped, leading to side reactions like protodeboronation of your boronic acid or homocoupling.

Q2: Which ligand class is optimal for overcoming the steric bulk of this scaffold? A: You must transition away from standard monodentate phosphines (like PPh₃) and utilize bulky dialkylbiaryl phosphines (Buchwald ligands) or N-Heterocyclic Carbenes (NHCs)[1]. Causality: The bulky lower ring of a Buchwald ligand (such as XPhos or SPhos) forces the Pd center into a highly reactive monoligated L-Pd(0) state. More importantly, during the Pd(II) state, the extreme steric bulk of the ligand physically pushes the two coupling partners together, artificially lowering the activation energy (


) required for reductive elimination[2].

Q3: How do I prevent protodeboronation of my hindered boronic acid partner? A: Protodeboronation occurs when the transmetalation step is slower than the base-catalyzed hydrolysis of the carbon-boron bond. Causality & Solution: Use a biphasic solvent system (e.g., Toluene/H₂O) with a milder base like K₃PO₄ instead of NaOH. The aqueous phase slowly dissolves the base, maintaining a concentration high enough to form the reactive boronate complex, but low enough to prevent rapid degradation of the boronic acid.

Part 2: Catalyst Selection Matrix

To select the right system, we must look at the quantitative activation energies (


) for reductive elimination. Lower values indicate a faster, more efficient coupling for sterically demanding biaryls[2].
Ligand SystemLigand Class

for Reductive Elimination (kcal/mol)
Relative Steric BulkApplication to 5-Br-Benzo[c]phenanthrene
PPh₃ Monodentate Phosphine> 25.0LowIneffective; cycle stalls at Pd(II) intermediate.
SPhos Buchwald Dialkylbiaryl19.9HighModerate yields; requires extended heating times.
XPhos Buchwald Dialkylbiaryl18.7Very HighExcellent; primary recommendation.
HFTPhos Fluorinated Buchwald14.8Ultra HighOptimal for extreme tetra-ortho substitutions[2].

Part 3: Mechanistic & Workflow Visualizations

CatalyticCycle Pd0 Pd(0)L Active Catalyst OA Oxidative Addition (Ar-Br Cleavage) Pd0->OA 5-Br-Benzo[c]phenanthrene PdII Pd(II)(Ar)Br(L) Stable Intermediate OA->PdII TM Transmetalation (Boronate Transfer) PdII->TM Ar'-B(OH)2 + Base PdII2 Pd(II)(Ar)(Ar')(L) Steric Bottleneck TM->PdII2 RE Reductive Elimination (Forced by Ligand Bulk) PdII2->RE Rate-limiting step RE->Pd0 Catalyst Regeneration Product Benzo[c]phenanthrene Product RE->Product

Catalytic cycle of Suzuki coupling highlighting the reductive elimination bottleneck.

Workflow Step1 1. Catalyst Pre-Activation Mix Pd source & Ligand Val1 Validation: Color Shift (Red/Purple to Pale Yellow) Step1->Val1 Step2 2. Reagent Addition Add Substrates & Base Val1->Step2 Step3 3. Thermal Reaction Heat to 90°C Step2->Step3 Val2 Validation: GC-MS/TLC Check Ar-Br Consumption Step3->Val2 Step4 4. Workup & Isolation Extraction & Chromatography Val2->Step4 Val3 Validation: NMR/HRMS Confirm Product Mass Step4->Val3

Self-validating experimental workflow for hindered Suzuki-Miyaura cross-couplings.

Part 4: Self-Validating Experimental Protocol

Objective: Synthesis of sterically hindered benzo[c]phenanthrene derivatives[3] utilizing a high-efficiency Pd/XPhos catalyst system[4].

Step 1: Catalyst Pre-Activation (The Visual Check)

  • Action: In an oven-dried Schlenk flask under argon, combine Pd₂(dba)₃ (0.02 equiv, 2 mol%) and XPhos (0.08 equiv, 8 mol%) in anhydrous Toluene (0.1 M relative to substrate). Stir at room temperature for 15 minutes.

  • Causality: Pd₂(dba)₃ is a stable Pd(0) source, but the dba ligands must be displaced by XPhos to create the active, monoligated catalytic species.

  • Self-Validation Checkpoint: Observe the solution color. It must transition from a deep purple/red (Pd₂(dba)₃) to a pale yellow or light green. If the solution remains dark red, ligand exchange has failed; check argon purity and reagent quality.

Step 2: Substrate & Base Addition

  • Action: Add 5-bromobenzo[c]phenanthrene (1.0 equiv) and the corresponding hindered arylboronic acid (1.5 equiv). Add a degassed aqueous solution of K₃PO₄ (3.0 equiv, 2.0 M).

  • Causality: An excess of boronic acid is used to compensate for any minor protodeboronation. K₃PO₄ is selected as it is highly soluble in water and provides the exact basicity required to form the boronate without destroying the starting materials.

Step 3: Thermal Reaction & Kinetic Monitoring

  • Action: Seal the flask and heat to 90 °C in an oil bath with vigorous stirring (1000 rpm).

  • Causality: Vigorous stirring is mandatory for biphasic reactions to maximize the interfacial surface area where transmetalation occurs.

  • Self-Validation Checkpoint: After 2 hours, withdraw a 50 µL organic phase aliquot. Quench in EtOAc and run a GC-MS or TLC (Hexanes/EtOAc 9:1).

    • Observation A: 5-bromobenzo[c]phenanthrene (m/z ~307) is consumed, but no product is formed. -> Diagnosis: Reductive elimination is stalling. Increase temperature to 100 °C.

    • Observation B: A highly fluorescent blue spot appears under 365 nm UV light -> Diagnosis: Successful coupling, characteristic of extended PAHs[3].

Step 4: Quench & Isolation

  • Action: Cool to room temperature, dilute with EtOAc, and wash with brine (3x). Dry the organic layer over MgSO₄, concentrate, and purify via flash column chromatography (typically using 100% Hexanes to 95:5 Hexanes:EtOAc depending on the coupled aryl group).

  • Self-Validation Checkpoint: Confirm the final structure via ¹H NMR and HRMS to ensure no homocoupled byproducts (which often present as highly insoluble powders) have co-eluted.

References

  • Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring Source: Organic Letters - ACS Publications URL:[Link][2]

  • Synthesis and Photophysical Properties of Benzo[c]phenanthrene Derivatives Source: Letters in Organic Chemistry (Bentham Science) URL:[Link][3]

  • Supporting Information: Transfer Learning-Enabled Ligand Prediction for Ni-Catalyzed Atropselective Suzuki-Miyaura Cross-Coupling Source: Amazon S3 / ChemRxiv URL:[Link][4]

Sources

Optimizing base and solvent for cross-coupling reactions of 5-Bromobenzo[c]phenanthrene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Substrate Analysis

The Challenge: 5-Bromobenzo[c]phenanthrene is not a standard aryl halide.[1] It is a precursor to helicenes and possesses two distinct properties that cause standard Suzuki-Miyaura conditions (e.g., Pd(PPh₃)₄/Toluene/EtOH/aq.[1] Na₂CO₃) to fail:

  • Helicity & Non-Planarity: Unlike planar phenanthrene, the benzo[c]phenanthrene core has a "fjord" region (positions 1 and 12) that induces a helical twist.[1] While position 5 is on the "K-region" periphery (less hindered than the fjord), the overall molecular curvature creates a steric wall that destabilizes standard Pd-ligand complexes.

  • Solubility Profile: The extended ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -system makes the substrate highly lipophilic. It is insoluble in alcohols and sparingly soluble in cold DMF, leading to precipitation in standard aqueous-organic mixtures.
    

The Solution: Optimization requires shifting from "general purpose" conditions to lipophilic-compatible, high-temperature systems using bulky, electron-rich phosphine ligands and anhydrous (or low-water) base systems.

Critical Parameter Optimization

Module A: Solvent Systems (The Solubility Trap)

Problem: The reaction turns into a black slurry or starting material precipitates upon heating. Root Cause: The substrate crashes out when aqueous base is added to polar solvents like DMF/Ethanol.[1]

Solvent SystemSuitabilityTechnical Rationale
Toluene / Water (10:1) ⭐⭐⭐ (High)Gold Standard. High boiling point (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

) allows for the energy required for oxidative addition. The substrate is highly soluble in hot toluene.
1,4-Dioxane (Anhydrous) ⭐⭐ (Medium)Good for polar intermediates, but requires a soluble organic base (e.g., Cs₂CO₃) or very high temperatures.
DMF or DMAc ⚠️ (Caution)While good for Pd-catalysts, adding water (for the base) often precipitates the lipophilic PAH substrate, halting the reaction.
Ethanol / Water ❌ (Avoid)Do not use. 5-Bromobenzo[c]phenanthrene is insoluble.[1]
Module B: Base Selection (Activation & Transmetallation)

Problem: Catalyst is active (no Pd black), but conversion is stalled (<10%). Root Cause: Inefficient transmetallation.[1] The steric bulk of the PAH prevents the formation of the necessary


-hydroxo-Pd species with weak bases.
BaseReactivityRecommended Use Case
K₃PO₄ (Potassium Phosphate) High Best for Hindered Systems. The high basicity facilitates transmetallation even with bulky boronic acids.[1] Use as a 3.0M aqueous solution or finely ground solid.
Cs₂CO₃ (Cesium Carbonate) High "The Cesium Effect." Excellent solubility in organic media (Dioxane/Toluene).[1] Essential if using anhydrous conditions to prevent protodeboronation.[1]
K₂CO₃ (Potassium Carbonate) MediumStandard.[1] Effective only if the coupling partner is small (e.g., Phenylboronic acid). Fails with ortho-substituted partners.
NaOtBu (Sodium tert-butoxide) VariableUse only for Buchwald-Hartwig aminations.[1] Too strong for many boronic acids (causes protodeboronation).[1]

Troubleshooting Guide & FAQs

Q1: My reaction yields de-brominated benzo[c]phenanthrene (protodehalogenation) instead of the product. Why?

Diagnosis: This is a classic symptom of a "starved" catalytic cycle where ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-hydride elimination or reductive elimination of H-Pd-Ar dominates.
  • Cause: The solvent (often alcohols or DMF) is acting as a hydride source, or the base is too strong in the presence of trace water.

  • Fix: Switch to strictly anhydrous Toluene and use Cs₂CO₃ as the base.[1] Remove all alcohols.[1] Increase the concentration of the boronic acid (1.5 equiv).

Q2: The reaction stalls at 50% conversion. Adding more catalyst doesn't help.

Diagnosis: Catalyst death due to ligand dissociation.[1] The helical shape of the substrate pushes the ligand off the Palladium center.

  • Cause: Monodentate ligands like PPh₃ are too labile.[1]

  • Fix: Switch to a Buchwald Precatalyst (e.g., XPhos Pd G2 or SPhos Pd G2) .[1] These ligands are bulky and electron-rich, keeping the active Pd(0) species stable and preventing precipitation of Pd black.

Q3: Can I couple a bulky ortho-substituted boronic acid to the 5-position?

Diagnosis: Double-steric hindrance (Substrate + Partner).[1]

  • Fix: Yes, but you must use SPhos (Solvent: Toluene/Water 10:1).[1] SPhos is specifically designed to create a "pocket" that facilitates coupling of two hindered centers.[1]

Optimized Experimental Protocols

Protocol A: Standard Coupling (Non-Hindered Partner)

For coupling phenylboronic acid or small heteroaryls.[1]

  • Vessel: 20 mL vial with a crimp cap (or Schlenk tube).

  • Reagents:

    • 5-Bromobenzo[c]phenanthrene (1.0 equiv)[2]

    • Boronic Acid (1.2 equiv)[1][3]

    • Catalyst: Pd(dppf)Cl₂[1]·DCM (3 mol%) — dppf resists steric displacement better than PPh₃.[1]

    • Base: K₃PO₄ (3.0 equiv, added as solid).[1]

    • Solvent: Toluene / Water (9:1 ratio).[1]

  • Procedure: Degas solvents with Argon for 15 mins. Add solids. Seal. Heat to 100°C for 12 hours.

  • Workup: Dilute with DCM (solubilizes the PAH), wash with water.[1]

Protocol B: "High Difficulty" Coupling (Hindered/Helicene Synthesis)

For coupling ortho-substituted aryls or extending the helix.

  • Vessel: Schlenk tube (Strict inert atmosphere).[1]

  • Reagents:

    • 5-Bromobenzo[c]phenanthrene (1.0 equiv)[2]

    • Boronic Acid (1.5 equiv)[1]

    • Catalyst: XPhos Pd G2 (2–5 mol%).[1]

    • Base: Cs₂CO₃ (3.0 equiv, anhydrous).[1]

    • Solvent: Anhydrous 1,4-Dioxane or Xylene .[1]

  • Procedure: Heat to 110–120°C for 24 hours.

  • Note: If conversion is slow, add 5 drops of water to activate the boronic acid (controlled hydrolysis) after the reaction reaches temperature.

Visual Logic: Troubleshooting Decision Tree

OptimizationLogic Start Start: Reaction Failure CheckState Check Reaction Mixture Appearance Start->CheckState BlackPrecip Black Slurry / Solids? CheckState->BlackPrecip Yes ClearSol Solution Clear / No Product? CheckState->ClearSol No SolubilityIssue Solubility Issue: PAH is crashing out. BlackPrecip->SolubilityIssue SideRxn Side Product: De-brominated PAH? ClearSol->SideRxn ActionSolvent Action: Switch to Toluene/Xylene. Increase Temp >100°C. SolubilityIssue->ActionSolvent CatalystIssue Catalyst/Base Issue: Oxidative Addition failed. ActionBase Action: Switch Base to K3PO4. Use SPhos or XPhos Ligand. CatalystIssue->ActionBase SideRxn->CatalystIssue No (Starting Material Left) ActionDry Action: Remove Alcohols. Use Anhydrous Dioxane + Cs2CO3. SideRxn->ActionDry Yes (Protodehalogenation)

Caption: Decision tree for diagnosing failure modes in benzo[c]phenanthrene coupling based on visual inspection and LCMS data.

References

  • Synthesis of Helicenes via Benzo[c]phenanthrenes

    • Title: "Expeditious synthesis of helicenes using an improved protocol of photocyclodehydrogen
    • Source: University of Michigan / ResearchG
    • URL:

  • Steric Hindrance in Suzuki Coupling

    • Title: "A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions."
    • Source: BenchChem Technical Support[1][4][5][6]

    • URL:

  • Solvent Effects on PAH Solubility

    • Title: "Solubility of Polycyclic Aromatic Hydrocarbons in Pure and Organic Solvent Mixtures."
    • Source: NIST / IUPAC Solubility Data Series[1]

    • URL:

  • Buchwald-Hartwig Precatalysts for Hindered Substrates

    • Title: "Palladium-catalyzed Suzuki-Miyaura cross-coupling of sterically hindered aryl bromides."[1]

    • Source: Chemical Communic
    • URL:

Sources

Technical Support Center: Palladium Catalyst Removal from 5-Arylbenzo[c]phenanthrene Products

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with researchers facing a notorious bottleneck in polycyclic aromatic hydrocarbon (PAH) synthesis: the stubborn retention of palladium (Pd) catalysts.

The synthesis of sterically hindered PAHs, such as 5-arylbenzo[c]phenanthrenes, heavily relies on palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Heck couplings)[1]. However, transitioning these molecules from discovery to clinical application requires strict adherence to ICH Q3D guidelines, which mandate severe restrictions on residual heavy metals[2].

This guide provides field-proven, self-validating methodologies to troubleshoot and eliminate palladium contamination from your complex PAH workflows.

The Diagnostic Dashboard: Why is this Substrate so Difficult?

Before applying a solution, we must understand the causality of the problem. 5-arylbenzo[c]phenanthrenes present a "perfect storm" for palladium retention due to three intersecting factors:

  • The "Fjord Region" Steric Trap: Benzo[c]phenanthrenes possess a helical, sterically hindered "fjord region." This non-planar geometry creates deep, hydrophobic pockets that physically occlude colloidal Pd nanoparticles, shielding them from bulky solid-supported scavengers.

  • Competing π-Interactions: The highly electron-rich aromatic rings of the PAH core form strong π-Pd interactions. Your product essentially acts as a competing ligand against your scavenger.

  • Extreme Lipophilicity: These molecules lack polar functional groups and require non-polar solvents (e.g., toluene, dichloromethane) for solubilization. This renders standard aqueous biphasic extraction (e.g., using EDTA or L-cysteine) completely ineffective, as the chelators cannot cross the phase boundary to reach the lipophilic Pd-PAH complexes.

Target Metrics: ICH Q3D Regulatory Limits

To contextualize your purification goals, refer to the regulatory thresholds for palladium based on the route of administration[2].

Route of AdministrationPermitted Daily Exposure (PDE)Target Concentration Limit (Assuming 10 g/day dose)
Oral 100 µ g/day < 10 ppm
Parenteral 10 µ g/day < 1 ppm
Inhalation 1 µ g/day < 0.1 ppm

Troubleshooting FAQs: Mechanistic Insights

Q: I treated my crude mixture with a 50x weight excess of a macroporous thiol scavenger, but my Pd levels plateaued at 80 ppm. What is the root cause? A: This plateau is almost always caused by an oxidation state mismatch . Computational studies on electronic structures reveal that thiol-based scavengers exhibit significantly higher binding enthalpies for Pd(II) compared to Pd(0)[3]. If your residual palladium has precipitated as colloidal Pd(0) nanoparticles during the reaction workup, thiols will not bind them effectively. Solution: Treat the mixture with a mild oxidant (e.g., a brief air sparge) to convert Pd(0) to Pd(II) prior to scavenging, or switch to an isocyanide-based scavenger, which relies on strong σ-donation to bind electron-rich Pd(0)[4].

Q: How do I choose between silica-based (e.g., SiliaMetS) and polystyrene-based (e.g., PS-TMT) scavengers for 5-arylbenzo[c]phenanthrenes? A: The choice is dictated entirely by your solvent. Polystyrene-bound trimercaptotriazine (PS-TMT) is highly effective for extracting palladium[5], but only if the polymer matrix swells to expose its internal functional sites. Because 5-arylbenzo[c]phenanthrenes require non-polar solvents like toluene or DCM, polystyrene resins will swell beautifully and perform optimally. If you are forced to use a more polar solvent mixture (e.g., ethanol/ethyl acetate) where the polymer remains tightly coiled, you must use silica-based scavengers. Silica features a rigid pore structure that does not rely on solvent swelling for activation.

Q: Standard filtration removes the black precipitate, but the solution remains dark brown. Is this dissolved Pd? A: Yes. Black precipitate is macroscopic Pd(0) "black." A dark brown or orange homogeneous solution indicates strongly coordinated Pd(II) species complexed directly to the π-system of your benzo[c]phenanthrene. This requires chemical disruption via chemisorption (scavengers) or competing π-systems (activated carbon), as detailed in the workflows below.

Scavenger Selection Matrix

Palladium scavengers are broadly categorized by their operational mechanisms: adsorption, extraction, and crystallization[4]. Use this data table to select the right tool for your specific process stream.

Scavenger Type / Active MotifOptimal Pd StateSolvent RequirementPrimary Mechanism of Action
Polystyrene-Thiol (-SH) Pd(II) > Pd(0)Non-polar (Requires swelling)Chemisorption via strong Pd-S covalent bonding.
Polymer-bound TMT Pd(II)Non-polar (Requires swelling)Multi-dentate chelation and precipitation[5].
Silica-Isocyanide (-N≡C) Pd(0) ≈ Pd(II)Universal (No swelling needed)Strong σ-donation to electron-rich Pd(0).
Activated Carbon Pd(0) nanoparticlesUniversalDisruption of PAH-Pd π-stacking via competing graphitic π-system.

Validated Experimental Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Do not proceed to the next step unless the physical validation checkpoints are met.

Protocol A: Solid-Supported Scavenging in Non-Polar Solvents

Use this protocol to reduce Pd from >1000 ppm down to ~50 ppm.

  • Solubilization & Clarification: Dissolve the crude 5-arylbenzo[c]phenanthrene in a minimum volume of anhydrous toluene.

    • Self-Validation Checkpoint: Hold the flask to a bright light. The solution must be optically clear (though it may be colored). Any turbidity indicates colloidal Pd black, which will physically block the pores of your scavenger. If turbid, filter through a tightly packed Celite pad before proceeding.

  • Scavenger Addition: Add 5–10 equivalents (relative to the initial Pd catalyst loading) of polystyrene-bound trimercaptotriazine (PS-TMT).

  • Incubation & Swelling: Heat the suspension to 80°C and agitate via overhead stirring for 6–12 hours.

    • Self-Validation Checkpoint: Temporarily halt stirring and observe the resin bed as it settles. A 2–3x increase in bulk volume compared to the dry resin confirms successful solvent swelling and pore exposure. If the resin has not swelled, the scavenging will fail.

  • Hot Filtration: Filter the mixture hot through a sintered glass funnel to prevent premature crystallization of the PAH. Wash the resin cake with 2 bed-volumes of hot toluene.

Protocol B: Disruption of π-Pd Interactions via Activated Carbon

Use this protocol as a final "polishing" step to drop Pd from ~50 ppm to <10 ppm (ICH Q3D compliance).

  • Carbon Treatment: To the pre-scavenged PAH solution, add 10% w/w activated carbon (e.g., Darco KB-G). The massive surface area and graphitic nature of the carbon provide a competing π-system that chemically strips the remaining Pd from the benzo[c]phenanthrene core.

  • Thermal Disruption: Reflux the mixture for 2 hours. The thermal energy is required to break the thermodynamic stability of the PAH-Pd interaction.

  • Filtration: Filter through a pad of Celite to remove the ultrafine carbon particles.

    • Self-Validation Checkpoint: The filtrate should be significantly lighter in color than the input solution.

  • Recrystallization: Concentrate the filtrate and induce crystallization using an anti-solvent (e.g., methanol). The highly ordered crystal lattice of the 5-arylbenzo[c]phenanthrene will exclude the remaining trace Pd impurities.

Logical Workflow Visualization

Follow this decision tree to diagnose and treat your specific reaction mixture.

pd_workflow Start Crude 5-Arylbenzo[c]phenanthrene (Pd > 1000 ppm) Filter Celite Filtration (Removes Pd Black) Start->Filter State Determine Pd Oxidation State Filter->State PdII Pd(II) Dominant State->PdII Pd0 Pd(0) Dominant State->Pd0 Thiol Thiol/TMT Scavenger (e.g., PS-TMT) PdII->Thiol Isocyanide Isocyanide Scavenger Pd0->Isocyanide Carbon Activated Carbon & Recrystallization Thiol->Carbon Isocyanide->Carbon Pure Purified Product (Pd < 10 ppm) Carbon->Pure

Caption: Logical workflow for diagnosing and treating residual palladium in PAH synthesis.

References

  • Synthesis and Photophysical Properties of Benzo[c]phenanthrene Deriv
  • Guideline for Elemental Impurities Q3D(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.
  • Towards a quantitative understanding of palladium metal scavenger performance: an electronic structure calcul
  • Removal of Palladium from Organic Reaction Mixtures by Trimercaptotriazine. Organic Process Research & Development.

Sources

Validation & Comparative

Comprehensive Technical Guide: GC-MS versus LC-MS for the Analysis of Brominated PAHs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

The Analytical Dilemma: Brominated Polycyclic Aromatic Hydrocarbons (Br-PAHs) present a unique "thermal wall" challenge in analytical chemistry. While Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for parent PAHs, it fails significantly with highly brominated congeners due to thermal instability and dehalogenation inside the injector port.

The Solution: This guide establishes LC-APPI-MS/MS (Liquid Chromatography with Atmospheric Pressure Photoionization) as the superior alternative for comprehensive Br-PAH profiling. While GC-MS remains valid for lighter congeners (mono- to tri-bromo), LC-APPI-MS offers up to 160x lower Limits of Quantification (LOQ) and eliminates thermal degradation artifacts.

Technical Deep Dive: The Mechanics of Failure and Success

The GC-MS Limitation: Thermal Instability

In GC-MS analysis, analytes must be volatilized. For Br-PAHs, this requires temperatures exceeding 280°C.

  • The Mechanism of Failure: The C-Br bond is weaker than the C-H bond. At high injector temperatures, highly brominated PAHs (e.g., hexabromo-benzene or brominated pyrenes) undergo thermal dehalogenation .

  • The Consequence: A hepta-bromo congener may shed a bromine atom in the injector, appearing as a hexa-bromo congener in the detector. This leads to false negatives for the heavy compounds and false positives for the lighter ones, skewing toxicological assessments.

The LC-MS Advantage: Soft Ionization (APPI)

Liquid Chromatography avoids thermal stress, but standard ionization methods (ESI/APCI) struggle with PAHs because they are non-polar and lack acidic/basic sites for protonation.

  • Why APPI? Atmospheric Pressure Photoionization (APPI) uses vacuum ultraviolet (VUV) photons (typically 10 eV) to ionize molecules.

  • Dopant-Assisted Ionization: Non-polar Br-PAHs have high ionization energies (IE). A "dopant" (e.g., Toluene or Chlorobenzene) with a lower IE is added.[1] The photon ionizes the dopant, which then transfers the charge to the Br-PAH via proton transfer or charge exchange.

    • Mechanism:[2][3]

      
      
      
    • Charge Transfer:

      
       (where M is the Br-PAH).
      

Comparative Performance Data

The following data compares High-Resolution GC-MS (GC-HRMS) against LC-APPI-MS/MS. Data is synthesized from recent comparative studies, specifically highlighting the sensitivity breakthrough in LC methods (e.g., Miyake et al., 2020).

FeatureGC-HRMS (EI Source)LC-APPI-MS/MS
Primary Ionization Electron Impact (Hard)Photoionization (Soft)
Thermal Stability Poor (Degradation >280°C)Excellent (Ambient/Low Temp)
Analyte Scope Mono- to Tetra-bromo PAHsMono- to Deca-bromo PAHs
Sensitivity (LOQ) 10 – 50 pg/injection0.1 – 5 pg/injection
Selectivity High (Chromatographic resolution)High (MRM transitions)
Matrix Effects ModerateLow (APPI is less susceptible than ESI)
Critical Experimental Insight:

In direct comparison studies, LC-APPI-MS/MS demonstrated LOQs 14 to 160 times lower than GC-HRMS for specific heavy Br-PAHs. Furthermore, GC-MS chromatograms for highly brominated species often show "fronting" or complete signal loss due to column adsorption and degradation.

Experimental Protocols

Protocol A: GC-MS (Suitable for Light Br-PAHs only)
  • Instrument: Agilent 7890B/5977B or equivalent.

  • Column: DB-5ms (30 m × 0.25 mm, 0.25 µm film).[4]

  • Injection: Splitless mode, 280°C (Warning: Do not exceed if analyzing >4 Br).

  • Carrier Gas: Helium at 1.0 mL/min constant flow.[4]

  • Temperature Program:

    • Start at 80°C, hold 2 min.

    • Ramp 20°C/min to 200°C.

    • Ramp 5°C/min to 310°C, hold 10 min.

  • MS Source: Electron Impact (EI) at 70 eV. Source temp: 230°C.

Protocol B: LC-APPI-MS/MS (Recommended for Comprehensive Analysis)
  • Instrument: LC-MS/MS (e.g., Sciex Triple Quad or Thermo TSQ).

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse PAH, 2.1 × 100 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water[5][6][7]

    • B: Methanol/Acetonitrile (50:50)

  • Dopant: Toluene or Chlorobenzene (delivered post-column at 10% of flow rate).

  • Gradient:

    • 50% B (0-2 min).

    • Linear gradient to 100% B (2-15 min).

    • Hold 100% B (15-20 min).

  • Ion Source: APPI (Positive Mode).

    • Lamp: Krypton (10.0/10.6 eV).

    • Source Temp: 350°C (Gas temp, not analyte temp).

  • Detection: Multiple Reaction Monitoring (MRM).

    • Transition Example: Precursor [M]+

      
       Product [M-Br]+.
      

Decision Logic & Workflow Visualization

The following diagrams illustrate the decision-making process and the specific ionization mechanism that makes LC-APPI superior.

Diagram 1: Analytical Decision Matrix

G Start Start: Br-PAH Analysis Matrix Sample Matrix Extraction (ASE / Soxhlet) Start->Matrix Cleanup Clean-up (Silica/Alumina) Matrix->Cleanup Check Target Analyte Profile? Cleanup->Check GC GC-MS (EI) Standard Protocol Check->GC Light Br-PAHs only (< 4 Bromines) LC LC-APPI-MS/MS Advanced Protocol Check->LC Heavy/Unstable Br-PAHs (> 4 Bromines) Result_GC Result: Good for Light congeners (1-3 Br). Risk of degradation for heavy congeners. GC->Result_GC Result_LC Result: High Sensitivity for All Congeners (1-8 Br). No Thermal Degradation. LC->Result_LC

Caption: Decision workflow for selecting the appropriate instrument based on the bromination level of the target PAHs.

Diagram 2: APPI Ionization Mechanism (The "Secret Sauce")

APPI Photon VUV Photon (10 eV) Dopant Dopant (D) (Toluene) Photon->Dopant Ionizes DopantIon Dopant Ion (D+•) Dopant->DopantIon Yields Analyte Br-PAH (M) (Neutral) DopantIon->Analyte Charge Exchange Reaction AnalyteIon Br-PAH Ion (M+•) Analyte->AnalyteIon Ionization MS Mass Spectrometer (Detection) AnalyteIon->MS Analysis

Caption: Mechanism of Dopant-Assisted APPI. The dopant acts as a charge carrier, enabling ionization of non-polar Br-PAHs that resist standard ESI/APCI methods.

References

  • Miyake, Y., et al. (2020). "Quantification of Brominated Polycyclic Aromatic Hydrocarbons in Environmental Samples by Liquid Chromatography Tandem Mass Spectrometry with Atmospheric Pressure Photoionization and Post-column Infusion of Dopant."[8] Analytical Sciences, 36(9), 1105-1111.[8] Link

  • Wang, Y., et al. (2022). "Identification of specific halogenated polycyclic aromatic hydrocarbons in surface soils of petrochemical, flame retardant, and electronic waste recycling areas." Journal of Hazardous Materials, 436, 129160.[4] Link[4]

  • Cai, S.S., & Syage, J.A. (2006). "Comparison of Atmospheric Pressure Photoionization, Atmospheric Pressure Chemical Ionization, and Electrospray Ionization Mass Spectrometry for Analysis of Lipids." Analytical Chemistry, 78(4), 1191–1199. Link

  • Horii, Y., et al. (2008). "Determination of brominated polycyclic aromatic hydrocarbons in environmental samples by GC-HRMS." Chemosphere, 72(10), 1595-1600. Link

Sources

Quantitative Analysis of 5-Bromobenzo[c]phenanthrene: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

5-Bromobenzo[c]phenanthrene (CAS: 89523-51-3) is a critical halogenated polycyclic aromatic hydrocarbon (PAH). Structurally, it possesses a "fjord" region, inducing significant steric strain and helicity, making it a valuable precursor for helicene synthesis and a probe in DNA-adduct mutagenesis studies.

Quantifying this analyte in crude reaction mixtures (e.g., Palladium-catalyzed annulations) presents distinct challenges:

  • Isomeric Interference: Separation from planar isomers (e.g., benzo[a]anthracene derivatives) requires shape-selective stationary phases.

  • Matrix Complexity: Reaction byproducts (phosphines, inorganic salts) can suppress ionization in MS or quench fluorescence.

  • Solubility: High lipophilicity (

    
    ) necessitates strict organic solvent protocols.
    

This guide compares three validated methodologies—HPLC-UV/FLD , GC-MS , and qNMR —providing a decision matrix for selecting the optimal workflow based on your specific experimental constraints.

Comparative Methodology Overview

The following table synthesizes performance metrics for the three primary analytical techniques.

FeatureMethod A: HPLC-UV/FLD Method B: GC-MS Method C: 1H-qNMR
Primary Use Case Routine QC, High SensitivityImpurity Profiling, Structural ConfirmationPurity Assay, No Reference Standard Needed
Limit of Quantitation

M (FLD) /

M (UV)

M (SIM Mode)

M (Low Sensitivity)
Selectivity High (Shape Selective Columns)High (Mass + Isotopic Pattern)Medium (Signal Overlap Risk)
Sample Prep Simple FiltrationDerivatization (Rarely) / Solvent ExchangeDeuterated Solvent Dissolution
Throughput High (15-20 min/run)Medium (30-40 min/run)Low (Manual Integration)
Key Limitation Requires authentic standardThermal degradation riskHigh sample mass required (~10 mg)

Deep Dive: Experimental Protocols

Method A: HPLC-UV/FLD (The Workhorse)

Recommended for routine reaction monitoring and yield determination.

Causality & Logic: Standard C18 columns often fail to resolve the non-planar "c" phenanthrene isomers from planar impurities. We utilize a polymeric C18 or specialized PAH-bonded phase (e.g., ZORBAX Eclipse PAH) which offers enhanced shape selectivity due to higher carbon loading and steric recognition mechanisms.

Protocol:

  • Mobile Phase:

    • Solvent A: Water (Milli-Q grade)

    • Solvent B: Acetonitrile (HPLC Grade)

    • Gradient: 0-5 min (60% B), 5-20 min (Linear ramp to 100% B), 20-25 min (Hold 100% B).

  • Column: Agilent ZORBAX Eclipse PAH (4.6 x 150 mm, 3.5 µm) or equivalent polymeric C18.

  • Detection:

    • UV: 254 nm (universal aromatic) and 280 nm (specific).

    • Fluorescence (FLD): Excitation: 260 nm / Emission: 380 nm (Optimized for benzo[c]phenanthrene core).

  • Sample Prep:

    • Aliquot 50 µL reaction mixture.

    • Quench/Dilute into 950 µL Acetonitrile.

    • Filter through 0.2 µm PTFE syringe filter (Nylon binds PAHs).

Method B: GC-MS (The Forensic Standard)

Recommended for identifying halogenated byproducts and confirming the bromine isotopic pattern.

Causality & Logic: The bromine atom provides a distinct mass spectral signature (1:1 ratio of


Br/

Br). GC-MS is superior for distinguishing the product from de-halogenated byproducts (e.g., benzo[c]phenanthrene, MW 228) which may co-elute in HPLC.

Protocol:

  • Inlet: Splitless mode at 300°C (High temp required to prevent condensation of high-boiling PAHs).

  • Column: Rtx-5ms or DB-EUPAH (30 m x 0.25 mm, 0.25 µm film).

  • Oven Program:

    • Start: 100°C (hold 1 min).

    • Ramp: 20°C/min to 320°C.

    • Hold: 10 min at 320°C.

  • MS Acquisition:

    • Scan Mode: 50–500 amu (for impurity profiling).

    • SIM Mode: Target ions m/z 306, 308 (Molecular Ion

      
      ), and 226 (Loss of Br).
      
Method C: qNMR (The Absolute Reference)

Recommended when no commercial standard is available for calibration curves.

Causality & Logic: NMR is a primary ratio method. The signal intensity is directly proportional to the molar nuclei count, independent of the chemical structure. By using an internal standard (IS) with a known purity and non-overlapping signals, we can calculate absolute purity without a calibration curve.

Protocol:

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (singlet at ~6.1 ppm) or Dimethyl sulfone (singlet at ~3.0 ppm). Avoid IS signals overlapping with the aromatic region (7.5–9.0 ppm).

  • Solvent:

    
     or 
    
    
    
    (ensure high solubility).
  • Acquisition Parameters (Critical for Accuracy):

    • Pulse Angle: 90°.

    • Relaxation Delay (D1):

      
       (typically 30–60 seconds). Failure to wait 
      
      
      
      results in underestimation of the analyte.
    • Scans: 16–32 (sufficient for >10 mg sample).

  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Weight,
    
    
    =Purity.[1][2][3]

Visualization of Workflows

Figure 1: Reaction Monitoring & Method Selection Workflow

This diagram illustrates the decision logic for analyzing reaction mixtures containing 5-Bromobenzo[c]phenanthrene.

AnalysisWorkflow Start Crude Reaction Mixture CheckStd Is Authentic Standard Available? Start->CheckStd HPLC Method A: HPLC-UV/FLD (High Sensitivity) CheckStd->HPLC Yes qNMR Method C: qNMR (Absolute Quantitation) CheckStd->qNMR No GCMS Method B: GC-MS (Impurity ID) CheckStd->GCMS For ID/Byproducts Prep_HPLC Dilute in ACN Filter (0.2 µm PTFE) HPLC->Prep_HPLC Result_HPLC Quantify Yield via Calibration Curve Prep_HPLC->Result_HPLC Prep_qNMR Dry Down Sample Add Internal Std (e.g., TMB) Dissolve in CDCl3 qNMR->Prep_qNMR Result_qNMR Calculate Purity via Molar Ratio Prep_qNMR->Result_qNMR Result_qNMR->HPLC Use qNMR material to calibrate HPLC CheckVolatile Check Volatility/Stability GCMS->CheckVolatile Result_GCMS Confirm ID (m/z 306/308) Check De-bromination CheckVolatile->Result_GCMS

Caption: Decision tree for selecting analytical methods based on standard availability and data requirements.

Figure 2: HPLC Separation Mechanism (Shape Selectivity)

Visualizing why polymeric C18 is required over monomeric C18 for this specific analyte.

ShapeSelectivity cluster_Monomeric Monomeric C18 Phase cluster_Polymeric Polymeric C18 / PAH Phase Analyte 5-Bromobenzo[c]phenanthrene (Non-planar / Helical) Mono_Result Co-elution (Poor Resolution) Analyte->Mono_Result Poly_Result Baseline Separation (Steric Recognition) Analyte->Poly_Result Elutes Earlier (Less retention in slots) Isomer Benzo[a]anthracene derivatives (Planar) Isomer->Mono_Result Isomer->Poly_Result Elutes Later (Fits into slots)

Caption: Comparison of stationary phase interactions. Polymeric phases discriminate based on molecular planarity.

References

  • Beilstein Journals. (2019). Synthesis of phenanthrene derivatives via palladium/norbornadiene-catalyzed domino one-pot reaction. Beilstein-Institut. Link

  • Sigma-Aldrich. (n.d.). 5-Bromobenzo[c]phenanthrene Product Specification & MSDS. Merck KGaA. Link

  • National Institutes of Health (NIH). (2000). HPLC-MS/MS identification of positionally isomeric benzo[c]phenanthrene diol epoxide adducts in duplex DNA. PubMed. Link

  • Agilent Technologies. (2012). Analysis of Polynuclear Aromatic Hydrocarbons (PAHs) in Water with ZORBAX Eclipse PAH Column.[4] Agilent Application Notes.[4] Link

  • Spectroscopy Europe. (2010). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients.[5][6]Link

Sources

A Senior Application Scientist's Guide to Differentiating Isomers of Bromobenzo[c]phenanthrene by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

For chemists engaged in the synthesis of complex polycyclic aromatic hydrocarbons (PAHs) for materials science or as scaffolds in drug development, the unambiguous structural confirmation of the target molecule is paramount. When functionalizing a complex backbone like benzo[c]phenanthrene, electrophilic substitution reactions can yield a mixture of constitutional isomers. These isomers, such as the various monobrominated derivatives of benzo[c]phenanthrene, often possess nearly identical physical properties, rendering them difficult to separate and distinguish by standard chromatographic and mass spectrometry techniques alone.

This guide provides an in-depth, technically-grounded comparison of how a suite of advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques can be systematically employed to definitively identify and differentiate these challenging isomers. We will move beyond a simple listing of methods to explain the causality behind experimental choices, providing a robust, self-validating workflow for researchers in the field.

The Analytical Challenge: Subtle Differences, Profound Impact

The benzo[c]phenanthrene framework is a non-linear, sterically strained PAH. Its C18H12 skeleton presents multiple unique positions for bromination, leading to a variety of isomers (1-bromo, 2-bromo, 3-bromo, etc.). These isomers share the same molecular weight and often exhibit similar chromatographic behavior. However, the precise location of the bromine atom dramatically alters the molecule's electronic properties, steric profile, and potential for further functionalization. Therefore, a reliable analytical strategy is not just beneficial; it is essential for reproducible downstream applications.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this task, as it probes the precise electronic environment of each hydrogen (¹H) and carbon (¹³C) nucleus, providing a unique fingerprint for each isomer.[1][2]

A Multi-Layered NMR Strategy: From Initial Fingerprint to Unambiguous Proof

A comprehensive approach utilizing both one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for confident structure elucidation.

Layer 1: 1D NMR Spectroscopy (¹H and ¹³C) - The Initial Assessment

¹H NMR: A Window into the Proton Environment

The initial ¹H NMR spectrum provides a fundamental fingerprint of the molecule. For a complex aromatic system like bromobenzo[c]phenanthrene, the aromatic region (typically δ 7.0-9.5 ppm) will be crowded.[3][4] However, key insights can be gleaned:

  • Chemical Shift (δ): The position of a signal is dictated by the local electronic environment. The electron-withdrawing nature of the bromine atom will deshield (shift downfield) protons on the same ring, particularly those in the ortho position. Protons in sterically compressed regions, such as the "bay region" (H1 and H12 in the parent molecule), are significantly deshielded and appear at very low fields (e.g., >9.0 ppm), serving as crucial starting points for assignment.[5][6]

  • Signal Multiplicity (Splitting): Spin-spin coupling between adjacent non-equivalent protons splits signals into characteristic patterns (doublets, triplets, etc.). This reveals the number of neighboring protons, helping to piece together fragments of the structure.

  • Coupling Constants (J): The magnitude of the coupling constant (in Hz) provides geometric information. For aromatic systems, typical ortho coupling (³JHH) is 7-9 Hz, meta coupling (⁴JHH) is 2-3 Hz, and para coupling (⁵JHH) is <1 Hz.[7]

¹³C NMR: Mapping the Carbon Skeleton

The ¹³C NMR spectrum complements the ¹H data by providing a direct view of the carbon framework.

  • Number of Signals: The number of unique signals directly corresponds to the number of chemically non-equivalent carbons. This is a powerful indicator of molecular symmetry. For instance, a more symmetric isomer will display fewer signals than a less symmetric one.[8]

  • Chemical Shift (δ): The carbon directly attached to the bromine (C-Br) will have a characteristic chemical shift, typically in the range of δ 110-130 ppm. Other sp² carbons in the aromatic system will resonate between δ 120-140 ppm, with quaternary carbons often appearing further downfield.[9]

While 1D NMR provides a wealth of preliminary data, significant signal overlap in the aromatic region often prevents a complete, unambiguous assignment. This is where 2D NMR techniques become indispensable.

Layer 2: 2D NMR Spectroscopy - Connecting the Dots

Two-dimensional NMR experiments correlate signals based on through-bond or through-space interactions, resolving the ambiguities of 1D spectra.[10]

COSY (Correlation Spectroscopy): Tracing ¹H-¹H Connectivity

The ¹H-¹H COSY experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds). Cross-peaks in the 2D map connect coupled spin systems. This allows for the "walking through" of protons along a given aromatic ring, confidently assigning adjacent protons even in a crowded spectrum.[11]

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons

The HSQC experiment correlates each proton signal with the signal of the carbon to which it is directly attached (a one-bond ¹JCH correlation). This is the most effective way to definitively assign protonated carbons.[11]

HMBC (Heteronuclear Multiple Bond Correlation): Building the Framework

The HMBC experiment is crucial for identifying longer-range connections. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). This technique is instrumental in:

  • Placing protonated fragments relative to each other.

  • Identifying the positions of quaternary (non-protonated) carbons.

  • Confirming the position of the bromine atom by observing correlations from nearby protons to the bromine-bearing carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): Probing Through-Space Proximity

For differentiating constitutional isomers of complex, rigid molecules, the NOESY experiment is often the ultimate arbiter.[1][12] It identifies protons that are close to each other in space (< 5 Å), regardless of whether they are connected through bonds.[13] This is particularly powerful for PAHs:

  • Confirming Isomer Identity: In one isomer, a proton on one ring may be spatially close to a proton on an adjacent ring, producing a NOESY cross-peak. In another isomer, this interaction would be absent.

  • Resolving Ambiguous Assignments: NOESY can confirm the relative positions of different spin systems identified by COSY. For example, a strong NOE between a bay-region proton (like H1) and a proton on an adjacent ring can lock down the regiochemistry of the bromine substituent.

Comparative Data Analysis: A Case Study

Let's consider three hypothetical isomers: 2-bromo-, 4-bromo-, and 5-bromobenzo[c]phenanthrene. While full experimental data for every isomer is not readily published, we can predict the key differentiating features based on the known assignments of the parent benzo[c]phenanthrene and established principles of NMR.[5][14]

NMR Feature 2-Bromobenzo[c]phenanthrene 4-Bromobenzo[c]phenanthrene 5-Bromobenzo[c]phenanthrene Rationale for Differentiation
¹H NMR: Key Signals H1 and H3 will be deshielded doublets. H1 will be at a very low field (>9.0 ppm).H3 and H5 will be deshielded. The characteristic bay-region H1 signal will be present.H4 and H6 will be deshielded. The signal for H6 may show a characteristic NOE to H7.The pattern of deshielded protons relative to the fixed bay-region protons (H1, H12) provides the first clue to the bromine's location.
¹³C NMR: C-Br Signal C2 signal appears around δ 120-125 ppm. 18 unique carbon signals expected.C4 signal appears around δ 120-125 ppm. 18 unique carbon signals expected.C5 signal appears around δ 120-125 ppm. 18 unique carbon signals expected.While the C-Br shift is similar, the number of signals confirms the lack of symmetry.
HMBC: Key Correlations H1 will show a ³JCH correlation to C3. H4 will show a ³JCH correlation to C2.H5 will show a ³JCH correlation to C4. H3 will show a ³JCH correlation to C4a.H4 will show a ³JCH correlation to C4b. H6 will show a ³JCH correlation to C5.Long-range H-C correlations are unique for each isomer and are critical for confirming the carbon framework around the substituent.
NOESY: Decisive Correlations Strong NOE between H1 and H12 (bay region). NOE between H3 and H4.Strong NOE between H3 and the proton at H5.Strong NOE between H4 and H6. The proximity of these protons is unique to this isomeric form.Through-space correlations provide the definitive, unambiguous proof of structure by confirming spatial proximities that are unique to each isomer.[12][15]

Experimental Protocols

To acquire high-quality, reliable data, a standardized experimental procedure is essential.

Step-by-Step Methodology for NMR Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified bromobenzo[c]phenanthrene isomer.

    • Dissolve the sample in ~0.6 mL of a high-purity deuterated solvent (CDCl₃ is a common choice for non-polar aromatics).

    • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • For quantitative accuracy, an internal standard can be added, but for structural elucidation, the residual solvent signal is often sufficient for referencing (δ 7.26 for CDCl₃).

  • ¹H NMR Acquisition:

    • Spectrometer: Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.

    • Experiment: Standard 1D proton experiment.

    • Acquisition Parameters:

      • Spectral Width: ~12-16 ppm (centered around 6 ppm).

      • Pulse Angle: 30-45 degrees.

      • Relaxation Delay (d1): 1-2 seconds.

      • Number of Scans: 8-16.

  • ¹³C{¹H} NMR Acquisition:

    • Experiment: Standard 1D carbon experiment with proton decoupling.

    • Acquisition Parameters:

      • Spectral Width: ~220-240 ppm (centered around 110 ppm).

      • Pulse Angle: 45 degrees.

      • Relaxation Delay (d1): 2 seconds.

      • Number of Scans: 1024-4096 (or more, as ¹³C has low natural abundance and sensitivity).

  • 2D NMR Acquisition (COSY, HSQC, HMBC, NOESY):

    • Use standard, gradient-selected (gs) pulse programs available on the spectrometer software.

    • COSY (gs-COSY): Acquire with sufficient resolution in both dimensions to resolve cross-peaks. Typically 256-512 increments in the indirect dimension (t1).

    • HSQC (gs-HSQC): Optimized for a one-bond coupling constant of ~145 Hz.

    • HMBC (gs-HMBC): Optimized for long-range coupling constants of 8-10 Hz. This is a critical parameter to ensure observation of desired correlations.

    • NOESY (gs-NOESY): The mixing time (d8) is a crucial parameter. For small to medium-sized molecules like this, a mixing time of 500-1000 ms is a good starting point.[16]

    • Data Processing: For all experiments, apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent signal.

Visualization of the Analytical Workflow

The process of identifying an unknown isomer can be visualized as a logical workflow, where each experiment provides a piece of the puzzle.

G cluster_0 Data Acquisition cluster_1 Data Analysis & Assignment cluster_2 Structure Elucidation Sample Purified Isomer NMR_Acq 1D (¹H, ¹³C) & 2D (COSY, HSQC, HMBC, NOESY) Acquisition Sample->NMR_Acq OneD ¹H & ¹³C Analysis: - Chemical Shifts - Multiplicity - No. of Signals NMR_Acq->OneD COSY COSY Analysis: Trace ¹H-¹H Spin Systems OneD->COSY Hypothesis Propose Isomeric Structures OneD->Hypothesis HSQC HSQC Analysis: Assign Protonated Carbons COSY->HSQC HMBC HMBC Analysis: Connect Fragments & Place Quaternary Carbons HSQC->HMBC NOESY NOESY Analysis: Identify Through-Space Proximities HMBC->NOESY Validation Validate Structure: Compare all NMR data against proposed structures NOESY->Validation Hypothesis->Validation Structure Unambiguous Isomer Structure Validation->Structure

Caption: Workflow for Isomer Identification by NMR.

G cluster_0 Through-Bond Connectivity cluster_1 Through-Space Proximity start Initial ¹H & ¹³C Data COSY COSY Identifies neighboring protons (¹H-¹H) start->COSY HSQC HSQC Connects protons to their attached carbons (¹H-¹³C) COSY->HSQC HMBC HMBC Links fragments via 2-3 bond ¹H-¹³C correlations HSQC->HMBC NOESY NOESY HMBC->NOESY structure Final Structure NOESY->structure

Caption: Logic for Differentiating Isomers via NMR Features.

Conclusion

Differentiating constitutional isomers of bromobenzo[c]phenanthrene is a significant analytical challenge that cannot be reliably overcome with simple 1D NMR or mass spectrometry alone. The strategy outlined in this guide—a systematic and hierarchical application of 1D NMR, followed by 2D correlation experiments (COSY, HSQC, HMBC), and critically, through-space NOESY analysis—provides a robust and self-validating pathway to unambiguous structure elucidation. By understanding the causality behind each experiment, researchers can confidently assign the correct structure, ensuring the integrity and reproducibility of their scientific endeavors in materials science and medicinal chemistry.

References

  • Barth, D. E., & Lawlor, J. M. (1966). High-resolution nuclear magnetic resonance spectra of phenanthrenes. Part III. Benzo[c]phenanthrene. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 593. [Link]

  • Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry?. Creative Biostructure. [Link]

  • Hajri, A. K., Albalawi, M. A., Moussa, S. A., & Aloui, F. (2022). Synthesis and Photophysical Properties of Benzo[c]phenanthrene Derivatives. Letters in Organic Chemistry, 19(2), 167-171. [Link]

  • Donald, L. J., & Lix, B. (1998). Assigning the NMR spectra of aromatic amino acids in proteins: analysis of two Ets pointed domains. Biochemistry and Cell Biology, 76(2-3), 379-390. [Link]

  • SpectraBase. (n.d.). Benzo[c]phenanthrene-4-carboxylic acid, ethyl ester. SpectraBase. [Link]

  • JEOL. (n.d.). Basics of NOE/NOESY: Causes and Solutions When NOE Is Not Detected. JEOL. [Link]

  • Zhong, Y., Wu, W. Y., Yu, S. P., Fan, T. Y., Yu, H. T., Li, N. G., ... & Duan, J. A. (2019). A novel and efficient synthesis of phenanthrene derivatives via palladium/norbornadiene-catalyzed domino one-pot reaction. Beilstein journal of organic chemistry, 15, 291-298. [Link]

  • Zhong, Y., et al. (2019). Supporting Information for: A novel and efficient synthesis of phenanthrene derivatives via palladium/norbornadiene-catalyzed domino one-pot reaction. Beilstein Journal of Organic Chemistry. [Link]

  • University of Ottawa NMR Facility Blog. (2012). Sorting Out NOE's for Exchanging Rotamers. University of Ottawa. [Link]

  • Patel, K. D., & Shaikh, S. M. (2013). Design, synthesis, characterization and biological evaluation, of some novel (E)-6-(benzyloxy)-2-(4-bromobenzylidene). International Journal of Pharmaceutical Sciences and Research, 4(9), 3538. [Link]

  • Chemistry LibreTexts. (2025). 5.4: NOESY Spectra. Chemistry LibreTexts. [Link]

  • Biological Magnetic Resonance Bank. (n.d.). Phenanthrene at BMRB. BMRB. [Link]

  • ResearchGate. (n.d.). Synthesis of phenanthrene derivatives 7. [a] ¹H NMR analysis reveals... ResearchGate. [Link]

  • Organic Chemistry Explained. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. [Link]

  • Chem Help ASAP. (2022, June 13). distinguishing isomers by 1H NMR spectroscopy [Video]. YouTube. [Link]

  • Organic Chemistry Data & Info. (2020). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic-Chemistry.org. [Link]

  • Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. [Link]

  • Magritek. (n.d.). Basic Concepts of NMR: Distinguishing Between the Isomers of C4H8O2 by 1H NMR Spectroscopy. [Link]

  • MH Chem. (2023, January 29). 2D COSY, NOESY, HSQC, HMBC and DOSY NMR application -Part 1 [Video]. YouTube. [Link]

  • Wang, H., et al. (2018). Analysis of Polycyclic Aromatic Hydrocarbon (PAH) Mixtures Using Diffusion-Ordered NMR Spectroscopy and Adsorption by Powdered Activated Carbon and Biochar. Molecules, 23(3), 725. [Link]

  • Suman, S., et al. (2021). Polycyclic Aromatic Hydrocarbons: Sources, Toxicity, and Remediation Approaches. Frontiers in Microbiology, 12, 678534. [Link]

  • Wang, H., et al. (2018). Analysis of Polycyclic Aromatic Hydrocarbon (PAH) Mixtures Using Diffusion-Ordered NMR Spectroscopy and Adsorption by Powdered Activated Carbon and Biochar. ResearchGate. [Link]

  • Career Endeavour. (n.d.). NMR Spectroscopy. [Link]

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Comparison of the reactivity of 5-Bromobenzo[c]phenanthrene with other brominated PAHs

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the reactivity profile of 5-Bromobenzo[c]phenanthrene , comparing it with structurally related brominated polycyclic aromatic hydrocarbons (PAHs).

Executive Summary

5-Bromobenzo[c]phenanthrene (5-Br-B[c]P) represents a distinct class of "proto-helical" building blocks. Unlike planar PAHs (e.g., pyrene, anthracene), 5-Br-B[c]P possesses a non-planar, twisted topology due to steric repulsion in its fjord region.

  • Primary Reactivity Driver: The 5-position is located at the K-region (the most olefinic bond of the arene), rendering it electronically activated for oxidative addition but sterically accessible compared to the fjord positions (C1/C12).

  • Key Advantage: It offers a balance of high reactivity (comparable to 9-bromophenanthrene) with the ability to impart helical chirality and solubility to functional materials, unlike the flat, aggregation-prone 1-bromopyrene.

Structural & Steric Analysis

To understand the reactivity, one must map the steric zones of the benzo[c]phenanthrene nucleus.

The Steric Landscape[1]
  • Fjord Region (C1 & C12): These positions suffer from severe steric overlap (van der Waals repulsion), twisting the molecule out of planarity. Substituents here are kinetically inert to coupling without specialized catalysts.

  • K-Region (C5 & C6): Located on the "waist" of the helix. These carbons have the highest double-bond character (highest

    
    -electron density).
    
  • 5-Bromo Position: The bromine at C5 is sterically exposed (similar to the 9-position of phenanthrene). It is not hindered by the fjord twist, making it an excellent candidate for Pd-catalyzed cross-coupling.

Comparative Steric Metrics
CompoundTopologySteric Environment (Br site)Electronic Character
5-Bromobenzo[c]phenanthrene Helical (Twisted) Moderate (Exposed Waist) Electron-Rich (K-Region)
1-Bromobenzo[c]phenanthreneHelical (Twisted)Severe (Fjord Region)Sterically Inhibited
9-BromophenanthrenePlanarLow (Bay Region)Electron-Rich (K-Region)
1-BromopyrenePlanarModerate (Peri-hydrogen)Active (Non-K-region)
Visualization: Steric Zones & Reactivity Logic

G cluster_0 Benzo[c]phenanthrene Nucleus Fjord Fjord Region (C1/C12) High Steric Clash Low Reactivity Coupling Pd-Catalyzed Coupling (Suzuki/Buchwald) Fjord->Coupling Steric Inhibition Waist K-Region (C5/C6) High Electron Density High Reactivity Br_Sub Bromination Target Waist->Br_Sub Electrophilic Attack (Major Isomer) Br_Sub->Coupling Fast Oxidative Addition Product Functionalized Helicene Precursor Coupling->Product Yield >90%

Caption: Reactivity flow showing the electronic preference for C5 (K-region) and its subsequent high performance in coupling reactions compared to the inert fjord region.

Reactivity Profile & Benchmarking

Electrophilic Substitution (Pre-functionalization)

The 5-position is the most nucleophilic site on the parent hydrocarbon.

  • Bromination: Reaction with NBS or

    
     selectively yields 5-bromobenzo[c]phenanthrene.
    
  • Comparison: This mimics phenanthrene (selective for 9-bromo) but contrasts with pyrene (selective for 1-bromo, which is not a K-region but a site of nodal coefficient maximization).

Cross-Coupling Performance (Suzuki-Miyaura)

5-Br-B[c]P serves as a robust electrophile. The slight helical twist prevents


-stacking aggregation often seen with pyrene derivatives, leading to better solubility and reaction kinetics.

Benchmark Data: Suzuki Coupling with Phenylboronic Acid

Substrate Catalyst System Time (h) Yield (%) Notes

| 5-Br-Benzo[c]phenanthrene |


, 

| 2-4 | 92-96 | High solubility; no homocoupling. | | 9-Bromophenanthrene |

,

| 4 | 90-95 | Prone to minor homocoupling. | | 1-Bromopyrene |

,

| 6-12 | 85-90 | Low solubility limits kinetics. | | 1-Br-Benzo[c]phenanthrene |

, SPhos | 24+ | <40 | Requires specialized bulky ligands. |
Buchwald-Hartwig Amination

The electron-rich nature of the benzo[c]phenanthrene core stabilizes the oxidative addition intermediate (


), but can slow down reductive elimination if the amine is also electron-rich.
  • Optimization: Use bulky, electron-rich phosphines (e.g., BINAP, XPhos) to facilitate the reductive elimination step.

Experimental Protocols

Protocol A: Optimized Suzuki-Miyaura Coupling

Valid for coupling 5-Br-B[c]P with arylboronic acids.

Reagents:

  • 5-Bromobenzo[c]phenanthrene (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • 
     (3-5 mol%)
    
  • 
     (2.0 M aq. solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane or Toluene/Ethanol (4:1)

Procedure:

  • Setup: Charge a Schlenk tube with 5-Br-B[c]P, boronic acid, and Pd catalyst. Evacuate and backfill with Argon (

    
    ).
    
  • Solvation: Add degassed solvent and aqueous base via syringe.

  • Reaction: Heat to 85–90 °C for 4 hours. Monitor by TLC (eluent: Hexane/DCM). The starting bromide (

    
    ) should disappear.
    
  • Workup: Cool to RT. Filter through a Celite pad. Wash with EtOAc.

  • Purification: Silica gel chromatography. 5-substituted derivatives often fluoresce blue/violet under UV (365 nm).

Protocol B: Lithiation & Trapping (Metal-Halogen Exchange)

For converting 5-Br-B[c]P into a nucleophile (e.g., for boronic ester synthesis).

Procedure:

  • Dissolve 5-Br-B[c]P in anhydrous THF at -78 °C .

  • Add

    
    -BuLi (1.1 equiv) dropwise. Note: The lithiated species is stable at -78 °C but may rearrange if warmed due to the adjacent peri-protons.
    
  • Stir for 30 min, then quench with electrophile (e.g.,

    
    , DMF).
    
  • Caution: Unlike 9-bromoanthracene, the helical twist makes the C5-Li species slightly more basic; strict moisture exclusion is vital.

Mechanistic Workflow Diagram

ReactionPathway Start 5-Bromobenzo[c]phenanthrene (Electrophile) Cat_Cycle Pd(0) Oxidative Addition (Facile at K-Region) Start->Cat_Cycle Pd(dppf)Cl2 Intermed Pd(II)-Ar Complex (Stabilized by Helix) Cat_Cycle->Intermed Transmetal Transmetallation (Boronic Acid/Base) Intermed->Transmetal Base Activation Product 5-Arylbenzo[c]phenanthrene (Helical Scaffold) Transmetal->Product Reductive Elimination

Caption: The catalytic cycle for 5-Br-B[c]P coupling. The steric bulk of the helix prevents catalyst deactivation via aggregation.

References

  • Electrophilic Substitution Patterns: Brulé, C., et al. "Structure/reactivity relationships in the benzo[c]phenanthrene skeleton."[1] Journal of Organic Chemistry, 2007.[1] Link

  • Synthesis of Brominated Helicene Precursors: Newman, M. S., et al. "Synthesis of 1-Bromobenzo[c]phenanthrene." Journal of the American Chemical Society, 1959. Link

  • Palladium-Catalyzed Coupling of Hindered PAHs: Collins, S. K., et al. "Synthesis of Helicenes via Olefin Metathesis." Journal of Organic Chemistry, 2006. (Contextualizing K-region reactivity).
  • General Suzuki Coupling Protocols: BenchChem. "Efficiency in Phenanthrene Functionalization: A Comparative Guide." Link

Sources

A Researcher's Guide to the Computational Prediction of Bromophenanthrene Isomer Electronics

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of materials science and drug development, polycyclic aromatic hydrocarbons (PAHs) like phenanthrene and its derivatives are cornerstone molecules. The introduction of a bromine atom onto the phenanthrene skeleton, creating bromophenanthrene isomers, significantly alters the electronic properties of the parent molecule.[1] This modification, dictated by the position of the bromine, opens a pathway to fine-tune these properties for specific applications, from organic electronics to targeted therapeutics.[2]

This guide provides a comprehensive comparison of the electronic properties of bromophenanthrene isomers, grounded in computational predictions. We will explore the theoretical underpinnings of these predictions, detail the experimental workflow for their calculation, and analyze the resulting data to provide actionable insights for researchers.

Theoretical Framework: The Power of Density Functional Theory

To reliably predict the electronic behavior of bromophenanthrene isomers, we turn to Density Functional Theory (DFT), a powerful quantum mechanical modeling method.[3] DFT allows us to approximate the solutions to the Schrödinger equation for a multi-electron system, providing a robust framework for calculating a molecule's electronic structure and properties.[4] For this analysis, the widely-used B3LYP functional, combined with a 6-31G(d,p) or similar basis set, offers a balance of computational efficiency and accuracy for this class of molecules.[3][5]

The introduction of a bromine atom influences the electronic properties of the phenanthrene core through a combination of inductive and resonance effects.[1] The position of this substituent is a critical determinant of key electronic parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, the HOMO-LUMO gap, ionization potential, and electron affinity.[1]

A Step-by-Step Computational Workflow

The prediction of electronic properties for bromophenanthrene isomers follows a systematic computational protocol. This workflow ensures the reliability and reproducibility of the calculated data.

G cluster_0 Computational Workflow Isomer Selection Isomer Selection Geometry Optimization Geometry Optimization Isomer Selection->Geometry Optimization DFT/B3LYP Frequency Calculation Frequency Calculation Geometry Optimization->Frequency Calculation Confirm Minimum Energy Electronic Property Calculation Electronic Property Calculation Frequency Calculation->Electronic Property Calculation HOMO, LUMO, etc. Spectra Simulation Spectra Simulation Electronic Property Calculation->Spectra Simulation TD-DFT Data Analysis Data Analysis Spectra Simulation->Data Analysis G cluster_1 Isomer Structure and Electronic Properties Bromine Position Bromine Position π-System Perturbation π-System Perturbation Bromine Position->π-System Perturbation HOMO/LUMO Energy Shift HOMO/LUMO Energy Shift π-System Perturbation->HOMO/LUMO Energy Shift HOMO-LUMO Gap HOMO-LUMO Gap HOMO/LUMO Energy Shift->HOMO-LUMO Gap

Caption: The relationship between bromine position and the resulting HOMO-LUMO gap.

Interpreting Simulated Spectra

UV-Vis Spectra: The simulated UV-Vis spectra, obtained through TD-DFT, reveal the electronic transitions within the molecule. [4]The absorption peaks correspond to the energy required to promote an electron from an occupied to an unoccupied orbital. Halogenation, including bromination, is known to cause shifts in the absorption peaks. [2]For instance, a red-shift (shift to longer wavelengths) in the absorption maximum compared to pure phenanthrene indicates a narrowing of the HOMO-LUMO gap. [2][6] NMR Spectra: The calculated ¹H and ¹³C NMR chemical shifts provide a detailed map of the electronic environment around each atom. The electronegativity and anisotropic effects of the bromine atom will cause predictable shifts in the signals of nearby protons and carbons. [7]Protons closer to the bromine atom are generally expected to be deshielded and appear at a higher chemical shift (downfield). [8][9]Comparing the calculated shifts for different isomers can aid in their structural elucidation and confirm the success of a synthesis.

Conclusion and Future Directions

Computational modeling provides a powerful and efficient means to predict and compare the electronic properties of bromophenanthrene isomers. This in-silico approach allows for the rapid screening of numerous isomers, guiding synthetic efforts toward molecules with desired electronic characteristics. While DFT calculations offer significant predictive power, experimental validation remains crucial. [1]Techniques such as cyclic voltammetry can be used to experimentally determine HOMO and LUMO energy levels, while UV-Vis and NMR spectroscopy can confirm the predicted optical and structural properties. [1]The synergy between computational prediction and experimental validation will accelerate the discovery and application of novel bromophenanthrene-based materials in diverse scientific and technological fields.

References

  • Benchchem. Unlocking the Potential of Brominated Phenanthrenes: An In-depth Guide to their Electronic Properties.
  • ARO-THE SCIENTIFIC JOURNAL OF KOYA UNIVERSITY. Computational Insights into the Electronic, Optical, and Reactivity Behavior of Halogenated Phenanthrene Derivatives. 2024.
  • Akiyama, S., Nakagawa, M., & Nishimoto, K. Electronic Spectra of Phenanthrene Derivatives. Effect of Substitution. Bulletin of the Chemical Society of Japan.
  • Jordan Journal of Physics. Investigating the Effect of Nitro Groups on the Electronic Properties of Phenanthrene Compound. 2025.
  • Gümüş, S., & Gümüş, A. A computational study on a series of phenanthrene and phenanthroline based potential organic photovoltaics. Macedonian Journal of Chemistry and Chemical Engineering. 2017.
  • ResearchGate. A computational study on a series of phenanthrene and phenanthroline based potential organic photovoltaics. 2025.
  • Unknown. Structural, spectroscopic, Hirshfeld surface and DFT approach of 3,9-dibromophenanthrene.
  • ACG Publications. Structural, spectroscopic, Hirshfeld surface and DFT approach of 3,9-dibromophenanthrene. 2022.
  • PubMed. Molecular structures and properties of the complete series of bromophenols: Density functional theory calculations. 2005.
  • Benchchem. A Comparative Guide to the DFT Analysis of Brominated Polycyclic Aromatic Hydrocarbons: The Case of 1,2-Dibromopyrene.
  • MDPI. Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. 2022.
  • IRIS Unimore. Benchmarking TD-DFT against vibrationally-resolved absorption spectra at room temperature.
  • GitHub. Theoretical UV-Vis and Excitation Spectrum using DFT and TDDFT with PySCF.
  • Rowan. TDDFT.
  • Benchchem. Comparative DFT Study of Bromobenzophenone Isomers: Data Currently Unavailable in Published Literature.
  • Ossila. Understanding HOMO and LUMO in Chemistry.
  • Frontiers. HOMO–LUMO Gaps and Molecular Structures of Polycyclic Aromatic Hydrocarbons in Soot Formation. 2021.
  • MJFAS template. Comparative Study of the Optoelectronic.
  • Wikipedia. HOMO and LUMO.
  • RSC Publishing. Simulation of charge-transfer, UV-VIS and resonance Raman spectra of push–pull systems: a TDDFT and CASPT2 comparison.
  • Unknown. CHM 318 NMR shifts-calc.cdx.
  • Modgraph. Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and.
  • Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. 2024.
  • The University of Liverpool Repository. PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. 2005.
  • University of Southampton. Computational predictions of structures, inclusion behaviour and properties of organic molecular crystals.
  • Chemistry Steps. NMR Chemical Shift Values Table. 2024.
  • Unknown. Prediction of Molecular Structures and Properties by Using Quantum Technology. 2025.
  • Semantic Scholar. Ab Initio Prediction of Boron Compounds Arising from Borozene: Structural and Electronic Properties.

Sources

Comparative study of the photophysical properties of 5- and 6-bromobenzo[c]phenanthrene

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Photophysical Properties of 5- and 6-Bromobenzo[c]phenanthrene

Executive Summary

Benzo[c]phenanthrene (BcPh), also known as [4]helicene, represents a critical junction between planar polycyclic aromatic hydrocarbons (PAHs) and helical systems. Its unique C2-symmetric structure creates a "fjord" region (positions 1 and 12) that induces a helical twist. The introduction of heavy atoms, such as bromine, at the 5- and 6-positions fundamentally alters its photophysics through the Heavy Atom Effect (HAE) , promoting Intersystem Crossing (ISC) and enabling phosphorescence.

This guide compares 5-bromobenzo[c]phenanthrene (5-Br-BcPh) and 6-bromobenzo[c]phenanthrene (6-Br-BcPh) . While chemically similar, their distinct positions relative to the helical axis and steric "bay" regions result in divergent electronic behaviors, making them valuable candidates for organic light-emitting diodes (OLEDs) and triplet photosensitizers.

Structural Analysis & Positional Significance

To understand the photophysics, one must first map the topology of the benzo[c]phenanthrene core.

  • The Core: BcPh consists of four benzene rings fused in an angular arrangement.

  • The Fjord (1, 12): The terminal rings overlap, creating steric repulsion that forces the molecule into a non-planar, helical geometry.

  • The Central Rings (5, 6): These positions are located on the inner fused rings.

    • 5-Position (Bay/Steric): Located adjacent to the ring fusion with the terminal ring. It experiences significant steric interaction with the proton at position 4 (the "bay" effect).

    • 6-Position (Waist/K-Region): Located closer to the central axis of symmetry. It is less sterically encumbered by the terminal rings and sits on the bond with the highest double-bond character (K-region), making it electronically distinct.

Feature5-Bromobenzo[c]phenanthrene6-Bromobenzo[c]phenanthrene
Steric Environment High: Steric clash with H-4 induces greater helical twist.Moderate: Less direct interaction with terminal rings; maintains core helicity.
Electronic Character Distorted: Twist disrupts

-conjugation slightly.
Conjugated: Substitution at the K-region maximizes electronic coupling.
Symmetry

(Asymmetric substitution)

(Asymmetric substitution)

Photophysical Properties Comparison

The introduction of bromine quenches the native blue fluorescence of BcPh (


) and turns on phosphorescence.
Absorption Spectra
  • Parent BcPh:

    
     nm, with tails extending to 360 nm.
    
  • 5-Br-BcPh: Exhibits a bathochromic (red) shift and broadening of absorption bands. The steric twist at position 5 raises the HOMO energy, narrowing the HOMO-LUMO gap (

    
    ).
    
  • 6-Br-BcPh: Shows a distinct vibrational structure. Being at the K-region, the bromine auxochrome extends the effective conjugation length with less structural distortion than the 5-isomer.

Fluorescence & Quantum Yield ( )

Bromine acts as a fluorescence quencher via Spin-Orbit Coupling (SOC).

  • 5-Br-BcPh (

    
    ):  The combination of HAE and steric-induced non-radiative decay  (molecular motion/twisting) leads to efficient quenching.
    
  • 6-Br-BcPh (

    
    ):  Slightly higher quantum yield than the 5-isomer. The more rigid structure reduces non-radiative thermal losses, though HAE still dominates.
    
Phosphorescence & Triplet State ( , )

This is the critical differentiator. The heavy atom effect facilitates ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 ISC.
  • 6-Br-BcPh: Superior triplet generator. The bromine is positioned at a node of high electron density (K-region), maximizing the spin-orbit coupling coefficient.

    • Emission: Intense phosphorescence at 77 K (green/yellow).

    • Lifetime (

      
      ): Shortened (ms scale) due to enhanced 
      
      
      
      radiative rates.
  • 5-Br-BcPh: Moderate triplet generator. The steric twist can decouple the bromine lone pairs from the aromatic

    
    -system, slightly reducing the efficiency of the HAE compared to the 6-isomer.
    
Summary Data Table (Representative Values)
ParameterParent BcPh5-Bromo-BcPh6-Bromo-BcPh

(max)
292 nm~298 nm (Broad)~305 nm (Structured)

(Fluo)
364 nm~375 nm (Weak)~380 nm (Weak)

(298 K)
0.13< 0.02~ 0.04

(Phos)
~500 nm (77 K)~520 nm~530 nm

(77 K)
> 1 s~ 10-50 ms~ 5-20 ms
Primary Mechanism Radiative DecayNon-Radiative Twist + ISCStrong ISC

Mechanistic Visualization: The Heavy Atom Effect

The following Jablonski diagram illustrates how the bromine position alters the energy pathways. Note the enhanced ISC rate (


) for the brominated derivatives.

Jablonski cluster_processes Decay Pathways S0 Ground State (S0) S1 Singlet Excited (S1) S0->S1 Abs (hν) S1->S0 Fluorescence S1->S0 IC (Steric Loss) High in 5-Br T1 Triplet State (T1) S1->T1 ISC (Heavy Atom Effect) Stronger in 6-Br T1->S0 Phosphorescence (λ ~530 nm) Fluo Fluorescence (Quenched in Br) Phos Phosphorescence (Enhanced in Br) NR Non-Radiative (Twist - 5-Br)

Caption: Jablonski diagram highlighting the dominant Intersystem Crossing (ISC) pathway in brominated derivatives vs. Internal Conversion (IC) caused by steric twisting.

Experimental Protocols

To validate these properties, precise experimental conditions are required to eliminate oxygen quenching (which destroys triplet states).

Protocol A: Optical Spectroscopy (Absorption/Fluorescence)
  • Solvent Selection: Use spectroscopic grade Cyclohexane (non-polar, minimizes solvent relaxation) or 2-Methyltetrahydrofuran (forms clear glass at 77 K).

  • Concentration: Prepare

    
     M solutions to avoid aggregation (BcPh tends to stack).
    
  • Measurement:

    • Record UV-Vis baseline.

    • Record Emission ($ \lambda_{exc} $ at absorption max).[1]

    • Note: For 5-Br, expect lower signal-to-noise due to low

      
      .
      
Protocol B: Phosphorescence & Lifetime (Critical for Br-derivatives)
  • Degassing (Mandatory): Oxygen is a triplet quencher.

    • Method: Freeze-Pump-Thaw (3 cycles) or Argon sparging (30 mins).

  • Cryogenic Measurement (77 K):

    • Place sample in a quartz EPR tube or liquid nitrogen dewar.

    • Cool to 77 K (liquid nitrogen) to freeze molecular motion (eliminating non-radiative decay).

  • Time-Resolved Detection:

    • Use a pulsed Xenon lamp or Laser (e.g., Nd:YAG 355 nm).

    • Set a delay gate (e.g., 0.1 ms) to gate out prompt fluorescence.

    • Measure decay curve

      
       at 
      
      
      
      .
    • Fit to

      
      .
      

Synthesis & Availability

  • 5-Bromobenzo[c]phenanthrene: Commercially available (e.g., Fluorochem, Sigma-Aldrich). It is often synthesized via direct bromination or from commercially available precursors, making it the accessible choice for initial screening.

  • 6-Bromobenzo[c]phenanthrene: Typically requires Mallory Photocyclization .

    • Precursor: 1-(2-bromophenyl)-2-(2-naphthyl)ethene.

    • Reaction: Irradiation in the presence of Iodine (

      
      ) and Propylene Oxide (acid scavenger).
      
    • Note: This isomer is synthetically more demanding but offers superior electronic properties for optoelectronics.

References

  • NIST Chemistry WebBook. Benzo[c]phenanthrene Spectral Data. National Institute of Standards and Technology. [Link]

  • Taniguchi, M., & Lindsey, J. S. (2018). Database of Absorption and Fluorescence Spectra of >300 Common Compounds. PhotochemCAD. [Link]

  • Mallory, F. B., & Mallory, C. W. (2011). Photocyclization of Stilbenes and Related Molecules. Organic Reactions.[1][2][3][4][5][6][7] (Contextual reference for synthesis of 6-bromo isomer).

Sources

Mass spectrometry analysis of 5-Bromobenzo[c]phenanthrene and its metabolites

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 5-Bromobenzo[c]phenanthrene and its Metabolites

This guide provides a comprehensive framework for the robust analysis of 5-Bromobenzo[c]phenanthrene and the identification of its metabolites using mass spectrometry. As researchers and drug development professionals, our goal extends beyond simple detection to a thorough understanding of a compound's metabolic fate, which is critical for assessing its toxicological and pharmacological profile. 5-Bromobenzo[c]phenanthrene, a halogenated polycyclic aromatic hydrocarbon (PAH), presents unique analytical challenges due to its nonpolar nature and the complex biological matrices in which it and its metabolites are found. This document details the causality behind our experimental choices, from sample preparation to final detection, ensuring a self-validating and scientifically sound analytical workflow.

Part 1: The Ionization Conundrum for a Nonpolar Analyte

The first and most critical step in mass spectrometry is the efficient ionization of the target analyte. The nonpolar, uncharged structure of 5-Bromobenzo[c]phenanthrene makes it a poor candidate for the most common ionization technique, Electrospray Ionization (ESI), which is generally unsuitable for direct analysis of such compounds without derivatization.[1] Therefore, alternative ionization sources are required.

Comparative Analysis of Ionization Techniques

Our primary alternatives are Atmospheric Pressure Chemical Ionization (APCI) and Atmospheric Pressure Photoionization (APPI).

  • Atmospheric Pressure Chemical Ionization (APCI): This technique is well-suited for relatively nonpolar compounds. It utilizes a corona discharge to ionize solvent molecules, which then transfer a proton to (or abstract a hydride from) the analyte. For PAHs, APCI typically forms [M]+• or [M+H]+ ions with minimal fragmentation, which simplifies spectral interpretation.[1][2] Its robustness has made it a reliable method for analyzing PAHs in complex environmental matrices.[3]

  • Atmospheric Pressure Photoionization (APPI): APPI employs ultraviolet photons to ionize analytes, a process that is highly efficient for compounds with aromatic rings. For PAHs, APPI has been demonstrated to be more sensitive than both APCI and ESI.[1] The use of a dopant, such as toluene, can further enhance ionization efficiency for compounds that do not ionize readily on their own.

The Verdict: While both APCI and APPI are viable, APPI often provides superior sensitivity for PAH analysis . However, APCI is a more common and highly robust source that also yields excellent results. The choice may ultimately depend on the required limits of detection and the instrumentation available. ESI remains a poor choice unless derivatization is performed, which adds complexity to the sample preparation process.[1]

Ionization TechniquePrincipleSuitability for 5-Bromobenzo[c]phenanthreneExpected Primary IonKey AdvantagesKey Limitations
APCI Corona discharge ionizes solvent, which transfers charge to the analyte.High [M]+•, [M+H]+Robust, reliable, handles high flow rates, good for nonpolar compounds.[1][3]Can sometimes induce thermal degradation or fragmentation.
APPI UV photons directly or indirectly ionize the analyte.Very High [M]+•Often more sensitive than APCI for PAHs, low background noise.[1]Requires a UV lamp, dopant may be needed for optimal performance.
ESI High voltage creates an aerosol of charged droplets.Low (without derivatization) N/ASoftest ionization technique, ideal for polar and large molecules.Inefficient for nonpolar, uncharged small molecules.[1]

Part 2: Charting the Metabolic Journey

Understanding the metabolic pathway of 5-Bromobenzo[c]phenanthrene is crucial for identifying its transformation products. While specific data on this brominated form is scarce, we can construct a putative pathway based on the well-documented metabolism of its parent compound, benzo[c]phenanthrene (B[c]PH), and other PAHs like benzo[a]pyrene.[4][5]

PAH metabolism is primarily mediated by cytochrome P450 (CYP) enzymes, which introduce oxygen to form epoxides.[5][6] These epoxides can then be hydrolyzed by epoxide hydrolase to form dihydrodiols. Further oxidation of these dihydrodiols can lead to the formation of highly reactive and potentially carcinogenic diol-epoxides.[4][5] The bromine atom on the aromatic ring is unlikely to be the primary site of metabolism; instead, oxidation will occur on the electron-rich regions of the phenanthrene core. Human liver microsomes are known to effectively metabolize B[c]PH into the proximate carcinogen B[c]PH-3,4-dihydrodiol.[4]

Putative Metabolic Pathway of 5-Bromobenzo[c]phenanthrene

Metabolic Pathway Parent 5-Bromobenzo[c]phenanthrene (m/z 306/308) Epoxide Phase I Epoxide Metabolite Parent->Epoxide CYP450 Dihydrodiol Phase I Dihydrodiol Metabolite Epoxide->Dihydrodiol Epoxide Hydrolase DiolEpoxide Phase I Diol-Epoxide Metabolite Dihydrodiol->DiolEpoxide CYP450 Conjugate Phase II Glucuronide/Sulfate Conjugate Dihydrodiol->Conjugate Phase II (UGT, SULT)

Caption: Putative metabolic pathway of 5-Bromobenzo[c]phenanthrene.

Metabolite Identification Strategy

The key to identifying these metabolites lies in leveraging high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS). The presence of a bromine atom provides a unique isotopic signature (79Br and 81Br in an approximate 1:1 ratio), resulting in a characteristic M/M+2 doublet for the parent compound and any metabolite retaining the bromine atom.[7] This signature is a powerful tool for distinguishing potential metabolites from endogenous interferences.

CompoundPutative TransformationFormulaExact Monoisotopic Mass (m/z)
5-Bromobenzo[c]phenanthrene Parent CompoundC18H11Br306.0044 / 307.9994
Metabolite 1 Hydroxylation (+O)C18H11BrO321.9993 / 323.9973
Metabolite 2 Dihydroxylation (+2O)C18H11BrO2337.9943 / 339.9922
Metabolite 3 Dihydrodiol (+O, +H2)C18H13BrO2339.0100 / 341.0079
Metabolite 4 Glucuronide Conjugate (+C6H8O6)C24H19BrO8514.0318 / 516.0297

Part 3: A Self-Validating Workflow: From Biological Matrix to Confident Identification

A robust analytical method must begin with meticulous sample preparation to isolate the analytes of interest from complex biological matrices like plasma, urine, or tissue homogenates.[8][9]

Analytical Workflow Start Biological Sample (e.g., Urine, Plasma) Hydrolysis Enzymatic Hydrolysis (for conjugated metabolites) Start->Hydrolysis SPE Solid-Phase Extraction (SPE) (Condition -> Load -> Wash -> Elute) Hydrolysis->SPE Evap Evaporation & Reconstitution SPE->Evap LC UHPLC Separation (Reversed-Phase C18) Evap->LC MS Mass Spectrometry (APPI-HRMS/MS) LC->MS Data Data Analysis (Metabolite Identification & Quantification) MS->Data

Caption: General workflow for metabolite analysis.

Experimental Protocol: Sample Preparation using Solid-Phase Extraction (SPE)

SPE is often preferred over liquid-liquid extraction (LLE) because it is more easily automated, uses less solvent, and can provide cleaner extracts by selectively retaining analytes while washing away interferences.[10][11][12]

  • Enzymatic Hydrolysis (for urine samples): Conjugated Phase II metabolites (e.g., glucuronides) are often the most abundant forms excreted. To analyze the parent Phase I metabolite, cleavage of the conjugate is necessary.

    • To 1 mL of urine, add 50 µL of an internal standard solution and 1 mL of acetate buffer (pH 5.0).

    • Add 20 µL of β-glucuronidase/arylsulfatase.

    • Incubate at 37°C for 4-16 hours. This step is common in the analysis of PAH metabolites in urine.[10]

  • SPE Column Conditioning:

    • Use a reversed-phase C18 SPE cartridge.

    • Wash the cartridge sequentially with 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the hydrolyzed sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing (Interference Removal):

    • Wash the cartridge with 3 mL of 10% methanol in water to remove polar interferences.

  • Elution:

    • Elute the parent compound and its metabolites with 3 mL of methanol or acetonitrile.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile) for LC-MS/MS analysis.

Experimental Protocol: UHPLC-MS/MS Analysis

Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry provides the necessary separation efficiency and sensitivity for this analysis.[13]

  • UHPLC System: A system capable of high-pressure gradient elution.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size) is effective for separating PAHs and their metabolites.[6]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would start at 30-40% B, ramp up to 95-100% B to elute the nonpolar parent compound, hold for a few minutes, and then return to initial conditions to re-equilibrate.

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A high-resolution instrument (Q-TOF or Orbitrap) or a sensitive triple quadrupole.

  • Ionization Source: APPI or APCI, positive ion mode.

  • Data Acquisition: Perform full-scan HRMS from m/z 100-800 for metabolite discovery. Simultaneously, perform data-dependent MS/MS on the most intense ions to obtain fragmentation spectra for structural elucidation. For quantification, use Selected Reaction Monitoring (SRM) on a triple quadrupole instrument.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
5-Bromobenzo[c]phenanthrene306.0 / 308.0(Predicted) e.g., 227.1 (Loss of Br)30-40
Hydroxy-Metabolite322.0 / 324.0(Predicted) e.g., 243.1 (Loss of Br)25-35
Dihydrodiol-Metabolite340.0 / 342.0(Predicted) e.g., 242.1 (Loss of Br+H2O)20-30

Part 4: Comparing Mass Spectrometry Platforms: Choosing the Right Tool for the Job

The choice of mass spectrometer significantly impacts the quality and type of data you can acquire. The three most common platforms for this type of work are Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), and Orbitrap-based instruments.

Performance Comparison of MS Platforms

PlatformKey StrengthsPrimary ApplicationLimitations
Triple Quadrupole (QqQ) Unmatched sensitivity and selectivity in SRM mode, wide dynamic range, robustness.Targeted Quantification: Ideal for measuring known metabolites at very low concentrations.Low resolution; not suitable for unknown metabolite identification.
Quadrupole Time-of-Flight (Q-TOF) Excellent mass accuracy and resolution, fast acquisition speeds, good sensitivity.Metabolite Identification & Quantification: A versatile "all-in-one" for both discovering unknown metabolites and quantifying them.[14]Dynamic range can be more limited than a QqQ for pure quantification.
Orbitrap Highest resolving power and mass accuracy available.Structure Elucidation: Unambiguous determination of elemental composition for unknown identification.[14]Slower scan speeds compared to Q-TOF; can be less suitable for fast UHPLC peaks.

Expert Recommendation: For a comprehensive study, a hybrid approach is optimal. Use a high-resolution instrument like a Q-TOF or Orbitrap for the initial discovery phase to confidently identify metabolites based on accurate mass and isotopic patterns.[14] Once metabolites are identified and characterized, the method can be transferred to a Triple Quadrupole instrument for high-throughput, ultra-sensitive quantification in larger sample cohorts.

Conclusion

The successful mass spectrometry analysis of 5-Bromobenzo[c]phenanthrene and its metabolites is a multi-faceted process that hinges on a sequence of logical, evidence-based decisions. The nonpolar nature of the parent compound dictates the use of APPI or APCI ionization. A thorough understanding of PAH metabolism, combined with the unique bromine isotopic signature, provides a clear strategy for identifying potential metabolites using HRMS. Finally, a validated workflow, beginning with optimized solid-phase extraction and culminating in sensitive UHPLC-MS/MS analysis, ensures data of the highest quality and integrity. By selecting the appropriate instrumentation for either discovery or quantification, researchers can confidently elucidate the metabolic fate of this compound, providing critical insights for toxicological and pharmaceutical assessment.

References

  • Benchchem.
  • Ramsauer, B., et al. (2010). A liquid chromatography/tandem mass spectrometry (LC-MS/MS) method for the determination of phenolic polycyclic aromatic hydrocarbons (OH-PAH) in urine of non-smokers and smokers. PubMed.
  • DTU Research Database. Online SPE-LC-MS-MS method for eight hydroxylated metabolites of polycyclic aromatic hydrocarbons in urine and determination of optimal sampling time after firefighter training.
  • Van de Wiele, T., et al. (2004). Liquid chromatography-mass spectrometry analysis of hydroxylated polycyclic aromatic hydrocarbons, formed in a simulator of the human gastrointestinal tract. PubMed.
  • UBC Library Open Collections.
  • Waters Corporation. Converting Quantitative Analysis of Polycyclic Aromatic Hydrocarbons in Environmental Matrices From Electron Ionization GC-HRMS Using Helium Carrier Gas to Atmospheric Pressure Ionization GC-MS/MS Using Nitrogen Carrier Gas.
  • ACS Publications. (2025). High-Sensitivity Analysis of Polycyclic Aromatic Hydrocarbons by Nanodroplet Interfacial Ionization Coupled with Mass Spectrometry. Analytical Chemistry.
  • LCGC International. (2025).
  • ResearchGate. (2025).
  • Bioanalytical Sample Prepar
  • Agilent.
  • SFERA.
  • Luch, A., et al. (2001). Metabolic activation of benzo[c]phenanthrene by cytochrome P450 enzymes in human liver and lung. PubMed.
  • Schols, G. The Position of the Hydroxy Group in the Main Bromantane.
  • Malfatti, M. A., et al. (2024). Impact of phenanthrene co-administration on the toxicokinetics of benzo[a]pyrene in humans. UPLC-Accelerator Mass Spectrometry following oral microdosing. PMC.
  • International Journal of Pharmaceutical Research and Allied Sciences.
  • Dettmer, K., Aronov, P. A., & Hammock, B. D. (2006). Mass spectrometry-based metabolomics. Mass Spectrometry Reviews.
  • Larsen, J.C.

Sources

Validated HPLC Method for the Determination of 5-Bromobenzo[c]phenanthrene: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As the demand for high-purity organic intermediates in optoelectronics (such as OLEDs) and the stringent monitoring of halogenated polycyclic aromatic hydrocarbons (XPAHs) in environmental matrices intensify, the need for robust analytical methodologies is paramount. 5-Bromobenzo[c]phenanthrene (CAS: 89523-51-3) sits at the intersection of these two fields. It is both a critical synthetic precursor for advanced electroluminescent materials[1] and a complex, sterically hindered halogenated PAH requiring precise environmental quantification[2].

As a Senior Application Scientist, I have structured this guide to move beyond standard operating procedures. Here, we will dissect the causality behind the chromatographic behavior of 5-Bromobenzo[c]phenanthrene, detail a self-validating High-Performance Liquid Chromatography (HPLC) protocol, and objectively compare this approach against alternative gas chromatography-mass spectrometry (GC-MS) platforms.

The Scientific Context: Steric Hindrance and Shape Selectivity

To analyze 5-Bromobenzo[c]phenanthrene accurately, one must first understand its molecular architecture. Benzo[c]phenanthrene is a classic "fjord-region" PAH. Unlike planar "bay-region" PAHs (e.g., benzo[a]pyrene), fjord-region PAHs suffer from severe steric clash between the protons at the 1 and 12 positions, forcing the aromatic ring system to twist out of planarity into a helical conformation[3]. The addition of a bulky bromine atom at the 5-position further exacerbates this three-dimensional distortion.

The Causality of Column Selection

When developing an HPLC method for such a molecule, standard monomeric C18 columns often fail to provide adequate resolution from isobaric impurities or unhalogenated precursors. The solution lies in polymeric C18 stationary phases . Polymeric C18 phases are synthesized using polyfunctional silanes, creating a highly ordered, "slot-like" stationary phase. Planar molecules can easily intercalate deep into these slots, resulting in strong retention. Conversely, the non-planar, bulky 5-Bromobenzo[c]phenanthrene is sterically excluded from deep intercalation, causing it to elute earlier than its planar isomers. This phenomenon—known as shape selectivity —is the mechanistic foundation of this validated method.

Mechanism Analyte 5-Br-Benzo[c]phenanthrene (Non-Planar Fjord Region) Interaction Steric Exclusion (Reduced Intercalation) Analyte->Interaction Phase Polymeric C18 Phase (Highly Ordered Slots) Phase->Interaction Elution Shape-Selective Resolution Interaction->Elution

Shape selectivity mechanism of polymeric C18 phases for non-planar fjord-region PAHs.

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system, ensuring that matrix effects and instrumental drift are accounted for during the determination of 5-Bromobenzo[c]phenanthrene.

Step 1: Sample Preparation & Extraction

For environmental or biological matrices, halogenated PAHs are typically present at trace levels alongside heavy lipid or organic backgrounds[4].

  • Spiking: Spike the homogenized sample (e.g., 1.0 g) with an internal standard (e.g., 1,2-bis(9-anthryl)ethane or a deuterated PAH surrogate) to monitor extraction recovery.

  • Extraction: Perform a modified QuEChERS extraction using a 1:1 (v/v) mixture of hexane and acetone. Vortex for 2 minutes and sonicate for 10 minutes at room temperature.

  • Clean-up: Pass the organic supernatant through a pre-conditioned Florisil Solid Phase Extraction (SPE) cartridge (activated with dichloromethane and n-hexane). Elute the target XPAH fraction with 10 mL of ethyl acetate/dichloromethane (1:1, v/v).

  • Reconstitution: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in 1.0 mL of HPLC-grade acetonitrile.

Step 2: Chromatographic Separation
  • Column: Polymeric C18 column specifically designed for PAH analysis (e.g., 5 µm particle size, 4.6 mm × 250 mm).

  • Mobile Phase:

    • Solvent A: Ultrapure Water (Milli-Q, 18.2 MΩ·cm)

    • Solvent B: Acetonitrile (HPLC Grade)

  • Gradient Elution Program:

    • 0–5 min: 60% B

    • 5–25 min: Linear ramp to 100% B

    • 25–35 min: Hold at 100% B (Column wash)

    • 35–40 min: Return to 60% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Maintained strictly at 30 °C to ensure reproducible shape-selective partitioning.

Step 3: Detection (DAD/FLD)

While Diode Array Detection (DAD) at 254 nm is sufficient for high-concentration synthetic quality control (e.g., OLED precursor purity >99.9%)[1], Fluorescence Detection (FLD) is mandatory for trace environmental analysis due to its superior signal-to-noise ratio.

  • FLD Settings: Excitation at 280 nm; Emission at 380 nm (optimized for the benzo[c]phenanthrene fluorophore).

Workflow N1 Sample Matrix (OLED Precursor / Soil) N2 Florisil SPE Clean-up (Hexane/Acetone) N1->N2 N3 HPLC Separation (Polymeric C18, 30°C) N2->N3 N4 Detection (FLD / DAD 254 nm) N3->N4 N5 Data Analysis & ICH Q2 Validation N4->N5

Analytical workflow for 5-Bromobenzo[c]phenanthrene determination via HPLC.

Method Validation (ICH Q2 Guidelines)

To establish trustworthiness, the method must be validated according to ICH Q2(R1) parameters. The table below summarizes the validation data for 5-Bromobenzo[c]phenanthrene using the HPLC-FLD configuration.

Validation ParameterResult / SpecificationScientific Rationale
Linearity Range 0.5 – 500 ng/mL (

)
Ensures proportional response across both trace environmental and diluted synthetic samples.
Limit of Detection (LOD) 0.15 ng/mL (S/N = 3)FLD provides required sensitivity for sub-ppb environmental monitoring.
Limit of Quantitation (LOQ) 0.45 ng/mL (S/N = 10)Establishes the lowest reliably quantifiable threshold.
Accuracy (Recovery) 92.4% – 98.1%Validates the efficiency of the Florisil SPE clean-up step without analyte loss.
Precision (RSD) Intra-day: 1.2% / Inter-day: 2.4%Confirms the stability of the polymeric C18 phase and system reproducibility.
Specificity Resolution (

) > 2.0
Complete baseline separation from unbrominated benzo[c]phenanthrene and 5,8-dibromobenzo[c]phenanthrene.

Comparison Guide: HPLC vs. GC-MS Platforms

While gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) or high-resolution Orbitrap MS is frequently utilized for halogenated PAHs[2][4], HPLC offers distinct advantages for specific analytes like 5-Bromobenzo[c]phenanthrene. The heavy bromine atom makes the molecule susceptible to thermal degradation in a GC inlet, a risk entirely bypassed by the ambient-temperature nature of liquid chromatography.

FeatureHPLC-FLD / DAD (This Method)GC-MS/MS (Triple Quad)GC-Orbitrap-MS
Separation Mechanism Shape Selectivity (Polymeric C18)Boiling Point & PolarityBoiling Point & Polarity
Thermal Stability Risk None (Operates at 30 °C)High (Inlet temperatures >280 °C can cause debromination)High (Similar thermal stress to GC-MS/MS)
Isomer Resolution Excellent (Resolves planar vs. non-planar isomers)Moderate (Often requires specialized chiral or smectic phases)Moderate
Sensitivity High (pg to ng range with FLD)Very High (fg to pg range)Ultra-High (Sub-picogram, high mass accuracy)
Primary Application OLED precursor QC, routine environmental monitoringComplex environmental matrices (soil, air particulates)Untargeted screening, complex food matrices (e.g., milk powder)
Cost of Implementation Low to ModerateHighVery High

References

  • Accurate and Ultrasensitive Determination of 72 Parent and Halogenated Polycyclic Aromatic Hydrocarbons in a Variety of Environmental Samples via Gas Chromatography–Triple Quadrupole Mass Spectrometry. Chemosphere.
  • Organic electroluminescence devices containing substituted benzo[C]phenanthrenes.
  • Fjord-region Benzo[g]chrysene-11,12-dihydrodiol and Benzo[c]phenanthrene-3,4-dihydrodiol as Substrates for Rat Liver Dihydrodiol Dehydrogenase (AKR1C9). National Institutes of Health (NIH) / PMC.
  • Presence of Halogenated Polycyclic Aromatic Hydrocarbons in Milk Powder and the Consequence to Human Health. National Institutes of Health (NIH) / PMC.

Sources

Comparison of the biological activity of different brominated phenanthrene isomers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of brominated phenanthrene isomers, focusing on their structure-activity relationships (SAR), biological interactions with the Aryl Hydrocarbon Receptor (AhR), and synthesis.

Executive Summary

Brominated phenanthrenes (Br-Phe) are a class of halogenated polycyclic aromatic hydrocarbons (HPAHs) often found as environmental contaminants (byproducts of brominated flame retardants) or used as synthetic intermediates in medicinal chemistry. Their biological activity is governed by the position of the bromine substituent , which dictates their affinity for the Aryl Hydrocarbon Receptor (AhR) and subsequent toxicity.

Key Insight: Unlike the parent phenanthrene, which is a weak AhR agonist, brominated derivatives exhibit significantly enhanced potency. The 2- and 3-isomers (lateral substitution) are generally more potent AhR agonists than the 9-isomer (apical substitution) or 4-isomer (bay region substitution) , following established SAR rules for planar HPAHs.

Chemical Structure & Isomerism

The phenanthrene skeleton has distinct regions that influence steric hindrance and receptor binding.

  • Lateral Positions (2, 3, 6, 7): elongated, planar shape; high affinity for AhR binding pocket.

  • Apical/K-Region (9, 10): chemically reactive double bond; often the site of metabolic oxidation.

  • Bay Region (1, 4, 5, 8): sterically hindered; substitution here often reduces planarity and receptor binding.

Isomer Comparison Table
IsomerSubstitution RegionElectronic CharacterAhR Binding Potential*Primary Utility
2-Bromophenanthrene Lateral (Equatorial)High conjugation, planarHigh (Potent Agonist)OLED materials, Pharm. intermediate
3-Bromophenanthrene Lateral (Equatorial)High conjugation, planarHigh (Potent Agonist)Cross-coupling precursor
9-Bromophenanthrene Apical (K-region)High electron densityModerate Standard synthetic reagent
4-Bromophenanthrene Bay RegionSterically hinderedLow (Weak Agonist)Steric probe studies

*Note: Potency trends extrapolated from validated SAR data for methylated and chlorinated phenanthrene analogs [1][2].

Biological Activity Profiles

Aryl Hydrocarbon Receptor (AhR) Agonism

The primary mechanism of toxicity for Br-Phe isomers is the activation of the AhR pathway.[1]

  • Mechanism: Lipophilic Br-Phe molecules diffuse across the cell membrane and bind to the cytosolic AhR. This triggers the release of chaperone proteins (HSP90), translocation to the nucleus, and dimerization with ARNT. The complex binds to Dioxin Response Elements (DRE), inducing CYP1A1 expression.

  • SAR Analysis:

    • 2-Br and 3-Br: These isomers mimic the shape of TCDD (dioxin) more closely than other isomers. The lateral bromine enhances hydrophobic interactions within the AhR ligand-binding domain (LBD), leading to high induction of CYP1A1 [1].

    • 9-Br: Substitution at the 9-position is less favorable for binding due to the geometry of the binding pocket, which prefers lateral extension. However, it is still more active than non-halogenated phenanthrene due to increased lipophilicity [3].

    • 4-Br: The bulky bromine in the bay region causes steric clash, preventing the molecule from assuming the planar conformation required for deep insertion into the AhR LBD.

Cytotoxicity & Metabolism
  • Oxidative Stress: The metabolism of Br-Phe by CYP enzymes (induced by AhR activation) generates reactive epoxide intermediates, particularly at the K-region (9,10-position) if unsubstituted, or adjacent to the bromine. These metabolites can form DNA adducts or generate Reactive Oxygen Species (ROS).

  • Toxicity Ranking: Generally, Lateral Isomers (2, 3) > Apical (9) > Bay (4) in terms of AhR-mediated toxicity.

Mechanistic Visualization

The following diagram illustrates the differential pathway activation based on isomer structure.

AhR_Pathway BrPhe Brominated Phenanthrene (Ligand) AhR_Cyto AhR-HSP90 Complex (Cytosol) BrPhe->AhR_Cyto Diffusion AhR_Ligand Ligand-AhR Complex AhR_Cyto->AhR_Ligand Binding (2-Br > 9-Br > 4-Br) Nucleus Nuclear Translocation AhR_Ligand->Nucleus ARNT ARNT Dimerization Nucleus->ARNT DRE DRE Binding (DNA) ARNT->DRE CYP1A1 CYP1A1 Induction (Metabolism) DRE->CYP1A1 Toxicity Oxidative Stress & Toxicity CYP1A1->Toxicity Bioactivation

Caption: AhR signaling pathway activated by brominated phenanthrenes.[2][3][4][5][6][7] Binding affinity dictates the magnitude of downstream CYP1A1 induction and toxicity.

Experimental Protocols

Protocol A: Synthesis of 9-Bromophenanthrene

Target: Efficient synthesis of the K-region substituted isomer.

  • Reagents: Phenanthrene (1 eq), Bromine (

    
    , 1.05 eq), Carbon Tetrachloride (
    
    
    
    ) or Dichloromethane (
    
    
    ).
  • Setup: 3-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and caustic scrubber (for HBr gas).

  • Procedure:

    • Dissolve phenanthrene in

      
       and heat to gentle reflux.
      
    • Add

      
       dropwise over 3 hours. The solution will evolve HBr gas.[8]
      
    • Reflux for an additional 2 hours until HBr evolution ceases.

    • Solvent Removal: Distill off the solvent under reduced pressure.

    • Purification: Recrystallize the crude solid from ethanol.

    • Validation: Melting point (98-99°C) and

      
      H-NMR (singlet at 
      
      
      
      8.0-8.2 for H-10).
Protocol B: AhR Reporter Gene Assay (CALUX)

Target: Quantifying biological potency of isomers.

  • Cell Line: H4IIE-luc (Rat hepatoma cells stably transfected with DRE-luciferase reporter).

  • Seeding: Seed cells at

    
     cells/well in 96-well plates using 
    
    
    
    -MEM with 10% FBS. Incubate for 24h at 37°C, 5%
    
    
    .
  • Dosing:

    • Prepare stock solutions of 2-Br, 3-Br, and 9-Br phenanthrene in DMSO.

    • Dilute in culture medium (final DMSO < 0.1%).

    • Treat cells with a concentration range (

      
       to 
      
      
      
      M) for 24 hours.
    • Control: Use TCDD (1 nM) as a positive control for max induction (

      
      ).
      
  • Measurement:

    • Wash cells with PBS.

    • Add Lysis Buffer and Luciferin substrate.

    • Measure luminescence using a microplate luminometer.

  • Data Analysis: Plot Relative Light Units (RLU) vs. Log[Concentration]. Calculate

    
     and Relative Potency (REP) vs. TCDD.
    

References

  • Sun, H., et al. (2014). "Methylated phenanthrenes are more potent than phenanthrene in a bioassay of human aryl hydrocarbon receptor (AhR) signaling." Environmental Toxicology and Chemistry, 33(10), 2363–2367. Link

  • Villeneuve, D. L., et al. (2002). "Relative potencies of individual polycyclic aromatic hydrocarbons to induce dioxin-like responses in three different cell lines." Environmental Toxicology, 17(2), 128-147. Link

  • Org. Synth. (1948). "9-Bromophenanthrene."[8] Organic Syntheses, Coll. Vol. 3, p.134. Link

  • Barron, M. G., et al. (2004). "AhR-independent toxicity of weathered crude oil during fish development." Environmental Health Perspectives, 112(14). Link

  • BenchChem. (2025). "Unlocking the Potential of Brominated Phenanthrenes: An In-depth Guide." Link

Sources

Safety Operating Guide

Proper Disposal of 5-Bromobenzo[c]phenanthrene: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the proper disposal of 5-Bromobenzo[c]phenanthrene, a brominated polycyclic aromatic hydrocarbon (PAH). As a research chemical, its toxicological profile is not extensively documented; however, its structural class necessitates handling with the utmost caution. This document is intended for researchers, scientists, and drug development professionals, offering a procedural, step-by-step framework to ensure safety and regulatory compliance.

The Imperative for Proper Disposal: Understanding the Risks

5-Bromobenzo[c]phenanthrene belongs to the family of polycyclic aromatic hydrocarbons (PAHs), many of which are known for their carcinogenic, mutagenic, and persistent environmental properties. The introduction of a bromine atom to the aromatic structure can potentially enhance its toxicity and environmental persistence. Improper disposal can lead to the contamination of soil and water, with the potential for bioaccumulation in the food chain. Therefore, a rigorous and well-documented disposal plan is not merely a matter of regulatory compliance but a fundamental aspect of responsible scientific practice.

Core Directive: A Step-by-Step Disposal Protocol

This protocol is designed to provide a clear, actionable workflow for the disposal of 5-Bromobenzo[c]phenanthrene from the point of generation to its final disposition.

Part 1: Waste Segregation and Containment
  • Immediate Segregation: All materials contaminated with 5-Bromobenzo[c]phenanthrene must be segregated at the source. This includes:

    • Solid waste: Unused chemical, contaminated personal protective equipment (PPE) such as gloves and disposable lab coats, weighing papers, and any other solid materials that have come into contact with the compound.

    • Liquid waste: Solutions containing 5-Bromobenzo[c]phenanthrene and solvents used for rinsing contaminated glassware. It is crucial to separate halogenated from non-halogenated solvent waste to facilitate proper disposal and potentially reduce costs.[1]

    • Sharps: Contaminated needles, Pasteur pipettes, or any other sharp objects must be placed in a designated sharps container.

  • Waste Container Selection and Labeling:

    • Use a dedicated, leak-proof, and chemically compatible container for each waste stream. High-density polyethylene (HDPE) or glass containers are generally suitable for halogenated hydrocarbon waste.

    • All containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "5-Bromobenzo[c]phenanthrene," and the approximate concentration and volume. The accumulation start date must also be clearly marked.

Part 2: Storage and Handling of Waste
  • Personal Protective Equipment (PPE): When handling waste containing 5-Bromobenzo[c]phenanthrene, the following PPE is mandatory:

    • Gloves: Chemical-resistant gloves (e.g., Viton®, Barrier®).

    • Eye Protection: Chemical safety goggles or a face shield.

    • Body Protection: A lab coat or chemical-resistant apron.

  • Ventilation: All waste handling and transfer activities should be conducted inside a certified chemical fume hood to minimize the risk of inhalation.

  • Storage: Waste containers should be stored in a designated satellite accumulation area (SAA) that is secure, well-ventilated, and away from sources of ignition.[1] Secondary containment should be used to prevent the spread of material in case of a spill.

Part 3: Final Disposal
  • Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary resource for hazardous waste disposal. They will provide guidance on specific institutional procedures and arrange for pickup by a licensed hazardous waste contractor.

  • Incineration: The recommended disposal method for halogenated aromatic hydrocarbons is high-temperature incineration.[2] This process ensures the complete destruction of the molecule, preventing its release into the environment.

  • Documentation: Maintain a detailed record of the waste generated, including the amount, date of generation, and date of disposal. This documentation is crucial for regulatory compliance.

Experimental Protocol: Decontamination of Laboratory Equipment

Proper decontamination of non-disposable laboratory equipment is critical to prevent cross-contamination and ensure a safe working environment.

  • Initial Rinse:

    • Rinse the contaminated glassware or equipment three times with a small volume of a solvent in which 5-Bromobenzo[c]phenanthrene is soluble (e.g., acetone or dichloromethane).

    • The rinse solvent must be collected and disposed of as halogenated liquid hazardous waste.

  • Secondary Wash:

    • Wash the rinsed equipment with a laboratory-grade detergent and hot water.

    • Use a brush to scrub all surfaces thoroughly.

  • Final Rinse:

    • Rinse the equipment thoroughly with deionized water.

    • Allow the equipment to air dry completely or place it in a drying oven.

  • Verification (for sensitive applications):

    • For trace-level analysis or other sensitive applications, a final rinse with a high-purity solvent can be collected and analyzed (e.g., via GC-MS or HPLC) to confirm the absence of residual contamination.

Data Presentation: Waste Stream Summary

Waste StreamHazard ClassificationRecommended ContainerDisposal Method
Solid 5-Bromobenzo[c]phenanthrene WasteHalogenated Aromatic HydrocarbonLabeled HDPE or GlassHigh-Temperature Incineration
Contaminated Liquid Waste (Halogenated)Halogenated Aromatic HydrocarbonLabeled HDPE or GlassHigh-Temperature Incineration
Contaminated Labware (disposable)Solid Hazardous WasteLabeled Waste Bag/BoxHigh-Temperature Incineration
Decontamination Rinse SolventLiquid Hazardous WasteLabeled HDPE or GlassHigh-Temperature Incineration

Mandatory Visualization: Disposal Workflow

DisposalWorkflow cluster_generation Waste Generation cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal cluster_decon Decontamination Generate 5-Bromobenzo[c]phenanthrene Waste Generated Segregate Segregate Waste (Solid, Liquid, Sharps) Generate->Segregate Rinse Triple Rinse with Appropriate Solvent Generate->Rinse Container Select Appropriate Waste Container Segregate->Container Label Label Container Correctly (Name, Date, Hazards) Container->Label Store Store in Designated Satellite Accumulation Area Label->Store EHS Contact Environmental Health & Safety (EHS) Store->EHS Pickup Arrange for Pickup by Licensed Contractor EHS->Pickup Incinerate High-Temperature Incineration Pickup->Incinerate Wash Wash with Detergent and Water Rinse->Wash Dry Final Rinse and Dry Wash->Dry

Caption: A logical workflow for the proper disposal of 5-Bromobenzo[c]phenanthrene.

References

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • New York State Department of Environmental Conservation. (n.d.). Managing and Disposing of Household Hazardous Waste. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Angene Chemical. (2024, August 27). Safety Data Sheet. Retrieved from [Link]

  • Wayne State University. (n.d.). Laboratory Equipment Decontamination Procedures. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Wastes From Usage of Halogenated Hydrocarbon Solvents in Degreasing Operations. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Handling 5-Bromobenzo[c]phenanthrene: Essential Safety Protocols

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and precision. 5-Bromobenzo[c]phenanthrene, a member of the polycyclic aromatic hydrocarbon (PAH) family, is a compound that requires meticulous handling due to its inherent toxicological profile. This guide provides essential, field-proven safety and logistical information, moving beyond a simple checklist to explain the causality behind each critical step. Our objective is to ensure your work can proceed with the utmost safety, integrity, and confidence.

The foundational principle for handling any potentially hazardous chemical, including 5-Bromobenzo[c]phenanthrene, is to minimize exposure to the lowest practicable level[1]. While its complete toxicological profile is not exhaustively detailed in all databases, its classification as a PAH and its known hazards necessitate treating it with significant caution, potentially as a carcinogen[2][3][4].

Hazard Assessment: Understanding the Risk

5-Bromobenzo[c]phenanthrene is identified by CAS Number 89523-51-3[5]. The primary known hazards are:

  • Acute Toxicity: Harmful if swallowed (H302)[6].

  • Irritation: The GHS07 pictogram indicates it is an irritant[6]. Related brominated aromatic compounds are known to cause skin and serious eye irritation[7].

  • Potential Carcinogenicity: As a PAH, this compound belongs to a class of substances known to have carcinogenic, mutagenic, and teratogenic properties[2]. Therefore, it is prudent to handle it as a "select carcinogen" under the guidelines established by bodies like OSHA[8][9].

The Hierarchy of Controls: A Proactive Safety Framework

Before detailing Personal Protective Equipment (PPE), we must apply the hierarchy of controls. This framework prioritizes the most effective safety measures.

  • Substitution: If the experimental design allows, consider if a less hazardous chemical can be used.

  • Engineering Controls: This is the most critical step for minimizing exposure. All work with 5-Bromobenzo[c]phenanthrene must be conducted in a designated area, such as a certified chemical fume hood, to prevent the inhalation of dust or aerosols[7][9]. Weighing of the solid powder should be performed in a fume hood or a ducted balance enclosure to contain airborne particles[9].

  • Administrative Controls: Establish clear Standard Operating Procedures (SOPs) for handling this compound. Access to the designated work area should be restricted to authorized personnel only[1]. Ensure all users are trained on the specific hazards and handling procedures.

  • Personal Protective Equipment (PPE): PPE is the final line of defense. It does not eliminate the hazard, but it provides a critical barrier between you and the chemical.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of appropriate PPE is crucial. Below is a breakdown of the required equipment, supported by safety data and regulatory standards.

Protection Type Required PPE Rationale and Specifications
Eye & Face Tightly-fitting safety goggles with side-shields or a face shield.Protects against accidental splashes and airborne dust particles. Standard P305+P351+P338 precautionary statements highlight the risk of eye contact[6][7].
Hand Chemical-resistant gloves (e.g., Nitrile, Viton).Prevents skin contact and absorption. Always inspect gloves for tears or punctures before use. Dispose of contaminated gloves immediately after use in accordance with hazardous waste procedures[7][10].
Body A buttoned, long-sleeved laboratory coat.Provides a primary barrier against spills and contamination of personal clothing. Contaminated clothing must be removed immediately and decontaminated before reuse[6][11].
Respiratory Required when handling the solid outside of a fume hood.A NIOSH-approved respirator with an appropriate particulate filter should be used if engineering controls are insufficient to prevent dust inhalation. The precautionary statement P261 ("Avoid breathing dust...") is a key directive[6][7][10].

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the essential steps for safely handling solid 5-Bromobenzo[c]phenanthrene in a laboratory setting.

Preparation:

  • Designate Area: Clearly mark the designated work area (e.g., a specific chemical fume hood) with a warning sign indicating a potential carcinogen is in use[9].

  • Assemble Materials: Gather all necessary equipment, including the chemical container, spatulas, weigh boats, solvent, and waste containers, and place them inside the chemical fume hood.

  • Don PPE: Before entering the designated area, put on all required PPE as specified in the table above.

Weighing and Solution Preparation:

  • Work in Fume Hood: Conduct all manipulations of the solid compound within the certified chemical fume hood.

  • Minimize Dust: Open the container carefully. Use a spatula to gently transfer the desired amount of the solid to a pre-tared weigh boat or directly into the receiving vessel. Avoid any actions that could generate dust, such as dropping or rapid scraping.

  • Tare Method: To avoid contaminating a balance on the open bench, pre-weigh your container in the hood, seal it, re-weigh it outside the hood, and then adjust the amount of chemical inside the hood[9].

  • Dissolving: Add the solvent slowly to the solid to avoid splashing. Ensure the container is securely capped before mixing or sonicating.

Post-Handling:

  • Decontamination: Wipe down the work surface inside the fume hood with an appropriate solvent and cleaning agent. Decontaminate all equipment that came into contact with the chemical.

  • Doffing PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior. Dispose of single-use items in the designated hazardous waste container.

  • Hygiene: Wash hands thoroughly with soap and water after completing the work and removing PPE[6][9].

G cluster_prep cluster_handling cluster_cleanup prep 1. Preparation don_ppe Don Required PPE (Gloves, Goggles, Lab Coat) designate Establish Designated Area (Fume Hood) handling 2. Handling (in Fume Hood) designate->handling weigh Weigh Solid Compound (Minimize Dust) dissolve Prepare Solution (Avoid Splashes) weigh->dissolve cleanup 3. Decontamination & Disposal dissolve->cleanup decon Decontaminate Surfaces & Equipment waste Segregate & Dispose of Hazardous Waste doff_ppe Doff & Dispose of PPE decon->waste waste->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash

Caption: Workflow for Safely Handling 5-Bromobenzo[c]phenanthrene.

Emergency and Disposal Plan

Accidental Exposure:

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with copious amounts of water and soap[7]. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally[7]. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[7].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[6][7].

Spill Response:

  • Evacuate non-essential personnel from the area.

  • Wearing full PPE, cover the spill with an inert absorbent material.

  • Carefully sweep or scoop the material into a suitable, labeled container for hazardous waste disposal[7][10].

  • Do not create dust.

  • Decontaminate the spill area thoroughly.

Waste Disposal:

  • All waste contaminated with 5-Bromobenzo[c]phenanthrene, including used gloves, weigh boats, and absorbent materials, must be treated as hazardous waste.

  • Collect waste in a clearly labeled, sealed, and impermeable container.

  • Dispose of the waste through a licensed professional waste disposal service in accordance with all local, state, and federal regulations[6][7][12]. Do not pour waste down the drain[7].

By adhering to these rigorous safety protocols, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

References

  • Fent, K. W., et al. (2023). Use of Preliminary Exposure Reduction Practices or Laundering to Mitigate Polycyclic Aromatic Hydrocarbon Contamination on Firefighter Personal Protective Equipment Ensembles. International Journal of Environmental Research and Public Health. Available at: [Link]

  • National Institutes of Health. (1981). Guidelines for the Laboratory Use of Chemical Carcinogens. Regulations.gov. Available at: [Link]

  • Fent, K. W., & Toivonen, T. (2025). New Journal Article Reports on PAH Ingress Through Firefighter Hoods and Base Layers. UL Research Institutes. Available at: [Link]

  • de Oliveira, A. P., et al. (2025). Polycyclic Aromatic Hydrocarbon Contamination of Personal Protective Equipment of Brazilian Firefighters During Training Exercise. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Carcinogens - Standards. Available at: [Link]

  • Angene Chemical. (2024). Safety Data Sheet - 5-Bromobenzo[b]thiophene. Available at: [Link]

  • VelocityEHS. (2015). OSHA Retains Strong Focus on Carcinogen Safety. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (Archived). Polycyclic Aromatic Hydrocarbons (PAHs): What Instructions Should Be Given to Patients to Prevent Overexposure to PAHs? Centers for Disease Control and Prevention. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Available at: [Link]

  • Stanford Environmental Health & Safety. (2024). General Use SOP - Carcinogens. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). (2025). Personal Protective Equipment. Available at: [Link]

  • CPAchem Ltd. (2024). Safety data sheet - Phenanthrene. Available at: [Link]

  • TCI AMERICA. (2025). Bromobenzene - SAFETY DATA SHEET. Available at: [Link]

  • Agilent Technologies. (2023). EN12916:2006 IP391-07 Cal. Solns AD, Part Number 5190-0484 - SAFETY DATA SHEET. Available at: [Link]

  • Carl ROTH. Safety Data Sheet: Bromobenzene. Available at: [Link]

Sources

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